Lenvatinib-15N,d4
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H19ClN4O4 |
|---|---|
Molecular Weight |
431.9 g/mol |
IUPAC Name |
4-[3-chloro-4-[(2,2,3,3-tetradeuteriocyclopropyl)carbamoylamino]phenoxy]-7-methoxyquinoline-6-(15N)carboxamide |
InChI |
InChI=1S/C21H19ClN4O4/c1-29-19-10-17-13(9-14(19)20(23)27)18(6-7-24-17)30-12-4-5-16(15(22)8-12)26-21(28)25-11-2-3-11/h4-11H,2-3H2,1H3,(H2,23,27)(H2,25,26,28)/i2D2,3D2,23+1 |
InChI Key |
WOSKHXYHFSIKNG-AZNYUICASA-N |
Isomeric SMILES |
[2H]C1(C(C1([2H])[2H])NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)C(=O)[15NH2])Cl)[2H] |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1C(=O)N)OC3=CC(=C(C=C3)NC(=O)NC4CC4)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Lenvatinib-15N,d4
Introduction
Lenvatinib-15N,d4 is a stable, isotopically labeled form of Lenvatinib, an oral multi-targeted tyrosine kinase inhibitor. The designation "-15N,d4" indicates the incorporation of heavy isotopes—specifically, nitrogen-15 and four deuterium (d4) atoms—into the Lenvatinib molecule. This labeling results in a compound with a higher molecular weight than the parent drug but with identical chemical properties and biological activity. Its primary and critical application is in the field of analytical chemistry, where it serves as an internal standard (IS) for the highly accurate and precise quantification of Lenvatinib in biological matrices, such as plasma or tissue, using mass spectrometry-based methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, allowing for reliable correction during data processing.
Physicochemical Properties
The key difference between Lenvatinib and its labeled counterpart is the mass, which is fundamental to its use as an internal standard in mass spectrometry. Other physical and chemical properties remain virtually identical.
| Property | Lenvatinib | This compound |
| Chemical Formula | C₂₁H₁₉ClN₄O₄ | C₂₁H₁₅D₄ClN₄O₄ |
| Molecular Weight | 426.85 g/mol | ~430.9 g/mol |
| CAS Number | 417716-92-8 | 2264050-65-7 |
| Appearance | White to off-white powder | White to off-white powder |
| Synonyms | E7080 | E7080-d4 |
Data sourced from references[1][3][4][5].
Mechanism of Action of the Parent Compound, Lenvatinib
Lenvatinib exerts its anti-cancer effects by inhibiting multiple receptor tyrosine kinases (RTKs) involved in pathogenic angiogenesis, tumor growth, and cancer progression.[6][7] By binding to the ATP-binding site of these kinases, Lenvatinib blocks downstream signaling cascades that are crucial for cell proliferation and survival.[8]
2.1. Primary Kinase Targets
| Target Kinase | IC₅₀ (nM) | Key Biological Process |
| VEGFR2 (KDR) | 4.0 | Angiogenesis, Vascular Permeability |
| VEGFR3 (FLT4) | 5.2 | Angiogenesis, Lymphangiogenesis |
| VEGFR1 (FLT1) | 22 | Angiogenesis |
| FGFR1 | 46 | Cell Proliferation, Differentiation, Angiogenesis |
| PDGFRα | 51 | Cell Growth, Proliferation, Angiogenesis |
| KIT | 100 | Cell Proliferation, Survival |
| RET | - | Cell Proliferation, Survival |
IC₅₀ values sourced from reference[1]. Information on targeted pathways sourced from[6][9][13].
2.2. Signaling Pathway Inhibition
The inhibition of VEGFR, FGFR, and other RTKs by Lenvatinib blocks multiple downstream signaling pathways critical for tumor cell function, including the RAS-RAF-ERK and PI3K-Akt pathways.[13] This disruption leads to reduced tumor-associated angiogenesis and decreased cancer cell proliferation.[7]
Application in Quantitative Bioanalysis
The most critical use of this compound is as an internal standard for pharmacokinetic (PK) studies and therapeutic drug monitoring (TDM).[1][14]
3.1. Detailed Experimental Protocol: Quantification of Lenvatinib in Human Plasma
This protocol is a representative example based on common methodologies for quantifying Lenvatinib in plasma using LC-MS/MS.[14][15][16]
Objective: To accurately determine the concentration of Lenvatinib in human plasma samples.
Materials:
-
Human plasma (with K₂EDTA as anticoagulant)
-
Lenvatinib reference standard
-
This compound (Internal Standard)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic Acid, LC-MS grade
-
Ultrapure water
-
Microcentrifuge tubes (1.5 mL)
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of Lenvatinib in a suitable solvent like methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
From the Lenvatinib stock, create serial dilutions (working solutions) in 50:50 ACN:Water to prepare calibration standards (e.g., ranging from 0.5 to 2000 ng/mL).[14]
-
Prepare a working solution of this compound (e.g., 50 ng/mL) in ACN with 0.1% formic acid. This will be the protein precipitation/IS spiking solution.[14]
-
-
Sample Preparation (Protein Precipitation): [14]
-
Aliquot 50 µL of plasma sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the this compound working solution (the precipitation/IS solution) to each plasma sample.
-
Vortex mix for 1 minute to ensure complete protein precipitation and mixing.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the clear supernatant to a clean autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
Inject 5-10 µL of the prepared supernatant onto the LC-MS/MS system.
-
Perform chromatographic separation and mass spectrometric detection using optimized parameters.
-
3.2. Example LC-MS/MS Parameters
The following table provides typical parameters for the analysis. Specific values may vary based on the instrument used.
| Parameter | Typical Setting |
| LC Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 2.5 µm)[16] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol |
| Flow Rate | 0.4 - 0.6 mL/min[14] |
| Column Temp | 40 - 50 °C[14] |
| Ionization Mode | Electrospray Ionization Positive (ESI+)[15] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Lenvatinib) | e.g., m/z 427.1 → 370.1 |
| MRM Transition (this compound) | e.g., m/z 431.1 → 374.1 |
Note: Exact m/z transitions should be optimized empirically on the specific mass spectrometer being used.
3.3. Experimental Workflow Diagram
The following diagram illustrates the typical workflow for a bioanalytical study utilizing this compound.
Summary of Lenvatinib Pharmacokinetics
Pharmacokinetic studies, which rely on robust bioanalytical methods using standards like this compound, have characterized the absorption, distribution, metabolism, and excretion of Lenvatinib.
| Pharmacokinetic Parameter | Value |
| Time to Peak Plasma (Tₘₐₓ) | 1–4 hours post-dose[8] |
| Plasma Protein Binding | 98% to 99% (primarily to albumin)[12] |
| Apparent Clearance (CL/F) | ~6.56 L/h[17] |
| Terminal Elimination Half-life (t₁/₂) | ~28 hours[11] |
| Metabolism | Primarily via CYP3A4 and aldehyde oxidase[9] |
| Excretion | ~64% in feces, ~25% in urine[11] |
Data sourced from references[8][9][11][12][17].
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Lenvatinib-d4_TargetMol [targetmol.com]
- 4. Lenvatinib-d4 | CAS | LGC Standards [lgcstandards.com]
- 5. Lenvatinib-d4 | C21H19ClN4O4 | CID 162640490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Lenvatinib mesylate? [synapse.patsnap.com]
- 7. Lenvatinib: mechanism of action and anti-cancer therapy_Chemicalbook [chemicalbook.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. mims.com [mims.com]
- 10. lenvimahcp.com [lenvimahcp.com]
- 11. Lenvatinib - Wikipedia [en.wikipedia.org]
- 12. Population pharmacokinetic analysis of lenvatinib in healthy subjects and patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A rapid, simple and sensitive LC-MS/MS method for lenvatinib quantification in human plasma for therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Simple UPLC/MS-MS Method for Simultaneous Determination of Lenvatinib and Telmisartan in Rat Plasma, and Its Application to Pharmacokinetic Drug-Drug Interaction Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Population pharmacokinetic analysis of lenvatinib in healthy subjects and patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Lenvatinib-15N,d4: A Technical Guide for Researchers
An In-depth Examination of the Chemical Structure, Properties, and Analytical Applications of an Essential Internal Standard
Introduction
Lenvatinib is a potent oral multi-kinase inhibitor used in the treatment of several types of cancer, including thyroid, renal cell, and hepatocellular carcinoma.[1][2][3] Its therapeutic effect stems from its ability to inhibit key receptor tyrosine kinases (RTKs) involved in pathogenic angiogenesis and tumor growth, such as vascular endothelial growth factor receptors (VEGFR), fibroblast growth factor receptors (FGFR), and others.[4][5] Lenvatinib-15N,d4 is a stable isotope-labeled version of Lenvatinib, specifically designed for use as an internal standard in quantitative bioanalytical assays.[3][6] The incorporation of deuterium atoms provides a distinct mass signature, enabling precise and accurate quantification of Lenvatinib in complex biological matrices by mass spectrometry, which is crucial for pharmacokinetic studies and therapeutic drug monitoring.[6][7] This guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to this compound for researchers, scientists, and drug development professionals.
Chemical Structure and Physicochemical Properties
This compound is structurally identical to Lenvatinib, except for the substitution of four hydrogen atoms with deuterium on the cyclopropyl ring. This isotopic labeling does not alter the chemical properties of the molecule but increases its molecular weight, allowing it to be distinguished from the unlabeled drug in mass spectrometry-based analyses.[3][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Formal Name | 4-[3-chloro-4-[[(cyclopropyl-2,2,3,3-d4-amino)carbonyl]amino]phenoxy]-7-methoxy-6-quinolinecarboxamide | [3] |
| IUPAC Name | 4-[3-chloro-4-[(2,2,3,3-tetradeuteriocyclopropyl)carbamoylamino]phenoxy]-7-methoxyquinoline-6-carboxamide | [8] |
| CAS Number | 2264050-65-7 | [3] |
| Molecular Formula | C₂₁H₁₅D₄ClN₄O₄ | [3] |
| Formula Weight | 430.9 g/mol | [3][8] |
| Solubility | Soluble in DMF, DMSO, and Methanol | [3] |
| Primary Application | Internal standard for quantification of Lenvatinib by GC- or LC-MS | [3] |
Mechanism of Action
Lenvatinib functions as a multi-targeted tyrosine kinase inhibitor. It binds to the ATP-binding site of several RTKs, blocking their kinase activity and subsequent downstream signaling.[4] The primary targets include VEGFR1-3 and FGFR1-4, which are crucial regulators of angiogenesis (the formation of new blood vessels), a process vital for tumor growth and metastasis.[2][9] By inhibiting these pathways, Lenvatinib effectively cuts off the tumor's blood supply.[10] Additionally, it inhibits other RTKs implicated in cancer progression, including Platelet-Derived Growth Factor Receptor alpha (PDGFRα), KIT, and RET proto-oncogene.[2][4] This multi-targeted approach contributes to its potent anti-tumor activity across various cancer types.[5] The inhibition of these kinases disrupts downstream signaling cascades, such as the AKT/NF-κB pathway, leading to reduced cell proliferation and induction of apoptosis.[11]
Signaling Pathway Inhibition
Caption: Lenvatinib inhibits multiple RTKs, blocking key downstream signaling pathways.
In Vitro Inhibitory Activity
The potency of Lenvatinib against various kinases is typically measured by its half-maximal inhibitory concentration (IC₅₀).
Table 2: In Vitro Kinase Inhibitory Activity of Lenvatinib
| Kinase Target | IC₅₀ (nM) | Reference(s) |
| VEGFR2 (KDR) | 4.0 | [3] |
| VEGFR3 (FLT4) | 5.2 | [3] |
| VEGFR1 (FLT1) | 22 | [3] |
| FGFR1 | 46 | [3] |
| PDGFRα | 51 | [3] |
| PDGFRβ | 39 | [3] |
| KIT | 100 | [3] |
Pharmacokinetic Properties
The pharmacokinetic profile of Lenvatinib has been well-characterized in human studies. As this compound is used as an internal standard, its pharmacokinetic properties are assumed to be identical to the unlabeled drug.
Table 3: Key Pharmacokinetic Parameters of Lenvatinib in Humans
| Parameter | Value | Reference(s) |
| Time to Peak (Tₘₐₓ) | 1–4 hours | [2][4] |
| Bioavailability | ~85% | [12] |
| Plasma Protein Binding | 98–99% (primarily to albumin) | [2][4] |
| Volume of Distribution (Vd) | 50.5–92 L | [12] |
| Metabolism | Primarily by CYP3A4 and aldehyde oxidase | [1][2] |
| Elimination Half-Life (t₁/₂) | ~28 hours | [1][12] |
| Excretion | ~64% in feces, ~25% in urine | [13] |
| Apparent Clearance (CL/F) | 6.56 L/h | [13] |
Experimental Protocols
This compound is indispensable for the accurate quantification of Lenvatinib in biological samples, primarily through liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below are representative protocols for sample analysis.
Quantification of Lenvatinib in Human Plasma by LC-MS/MS
This protocol describes a method for determining Lenvatinib concentrations for pharmacokinetic analysis or therapeutic drug monitoring.
a. Materials and Reagents:
-
Lenvatinib analytical standard
-
This compound (Internal Standard, IS)
-
Human plasma (blank)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid (FA)
-
Ultrapure water
-
Microcentrifuge tubes
b. Preparation of Stock and Working Solutions:
-
Prepare 1 mg/mL stock solutions of Lenvatinib and this compound in DMSO.[14]
-
Prepare separate working solutions for the calibration curve (CC) and quality control (QC) samples by diluting the Lenvatinib stock solution with methanol to achieve a range of concentrations (e.g., 0.01 to 40 µg/mL).[14]
-
Prepare an IS working solution by diluting the this compound stock solution with methanol.
c. Sample Preparation (Protein Precipitation): [14]
-
Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.
-
Add 150 µL of the IS working solution in acetonitrile to each tube.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial for analysis.
d. LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse XDB-C18, 150×4.6 mm, 5 µm).[7]
-
Mobile Phase: Isocratic or gradient elution using a mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[7][15] A common isocratic mobile phase is acetonitrile:0.1% formic acid (80:20 v/v).[7]
-
Flow Rate: 0.6 mL/min.[7]
-
Injection Volume: 10 µL.[7]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
MRM Transitions:
e. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (Lenvatinib/Lenvatinib-15N,d4) against the nominal concentration of the calibration standards.
-
Use a weighted (1/x²) linear regression to fit the curve.
-
Determine the concentration of Lenvatinib in QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Analysis of Lenvatinib by RP-HPLC
This protocol is suitable for determining the purity of Lenvatinib in bulk drug substance or pharmaceutical dosage forms.
a. Materials and Reagents:
-
Lenvatinib standard
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Ortho-phosphoric acid or Ammonium acetate for pH adjustment
b. Chromatographic Conditions: [16][17]
-
HPLC System: HPLC with UV or PDA detector.
-
Column: C18 reverse-phase column (e.g., Thermosil C18, 4.5×150 mm, 5.0 µm or Kromasil C18, 250mm×4.6 mm, 5mm).[16][17]
-
Mobile Phase: A mixture of Methanol and water (e.g., 65:35% v/v or 70:30 v/v).[16][17] The aqueous phase may be buffered (e.g., 0.01M Ammonium acetate, pH 3.5).[17]
-
Injection Volume: 20 µL.[18]
c. Procedure:
-
Prepare a standard solution of Lenvatinib in the mobile phase at a known concentration (e.g., 100 µg/mL).
-
Prepare the sample solution by dissolving the bulk drug or dosage form in the mobile phase to achieve a similar concentration.
-
Inject the standard and sample solutions into the HPLC system.
-
The retention time for Lenvatinib is typically between 3.7 and 4.4 minutes under these conditions.[16][17]
-
Calculate the purity or content of Lenvatinib in the sample by comparing its peak area to that of the standard.
Mandatory Visualizations
Experimental Workflow for Bioanalysis
Caption: Workflow for quantifying Lenvatinib using Lenvatinib-d4 as an internal standard.
References
- 1. Lenvatinib - Wikipedia [en.wikipedia.org]
- 2. Lenvatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. The action and resistance mechanisms of Lenvatinib in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. veeprho.com [veeprho.com]
- 7. journals.innovareacademics.in [journals.innovareacademics.in]
- 8. Lenvatinib-d4 | C21H19ClN4O4 | CID 162640490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cancerresgroup.us [cancerresgroup.us]
- 10. Lenvatinib inhibits angiogenesis and tumor fibroblast growth factor signaling pathways in human hepatocellular carcinoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lenvatinib Inhibits AKT/NF-κB Signaling and Induces Apoptosis Through Extrinsic/Intrinsic Pathways in Non-small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 13. Population pharmacokinetic analysis of lenvatinib in healthy subjects and patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A rapid, simple and sensitive LC-MS/MS method for lenvatinib quantification in human plasma for therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 17. jocpr.com [jocpr.com]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Characterization of Lenvatinib-15N,d4
This technical guide provides a comprehensive overview of the synthesis and characterization of Lenvatinib-15N,d4, an isotopically labeled internal standard crucial for the accurate quantification of the multi-kinase inhibitor Lenvatinib in complex biological matrices. This document is intended for researchers, scientists, and drug development professionals.
Introduction to Lenvatinib
Lenvatinib is a potent oral multi-targeted tyrosine kinase inhibitor. Its mechanism of action involves the inhibition of several receptor tyrosine kinases (RTKs) implicated in pathogenic angiogenesis, tumor growth, and cancer progression.[1][2] Key targets include Vascular Endothelial Growth Factor (VEGF) receptors (VEGFR1, VEGFR2, and VEGFR3), Fibroblast Growth Factor (FGF) receptors (FGFR1, 2, 3, and 4), the Platelet-Derived Growth Factor Receptor alpha (PDGFRα), KIT, and RET proto-oncogene.[2][3] By blocking these signaling pathways, Lenvatinib effectively hinders tumor angiogenesis and proliferation.[4][5]
Signaling Pathways Targeted by Lenvatinib
Lenvatinib's therapeutic effects are primarily mediated through the inhibition of the VEGF/VEGFR and FGF/FGFR signaling pathways, which are critical for tumor angiogenesis and cell proliferation.
Synthesis of this compound
The synthesis of this compound involves the preparation of two key isotopically labeled intermediates: 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide-¹⁵N and cyclopropyl-d4-amine. These are subsequently coupled to yield the final product. The following is a proposed synthetic route based on established chemical principles.
Experimental Protocols
Synthesis of 4-chloro-7-methoxyquinoline-6-carboxamide-¹⁵N (Proposed)
This synthesis would likely start from commercially available ¹⁵N-labeled aniline.
-
Nitration of ¹⁵N-Aniline: ¹⁵N-Aniline is first nitrated to form 4-nitroaniline-¹⁵N.
-
Sandmeyer Reaction: The amino group of 4-nitroaniline-¹⁵N is diazotized and subsequently replaced with a hydroxyl group to yield 4-nitrophenol-¹⁵N.
-
Williamson Ether Synthesis: The hydroxyl group is then used to displace a halogen from a suitable chloro-substituted aromatic ring, which will eventually form the quinoline core.
-
Reduction and Cyclization: The nitro group is reduced to an amine, followed by a cyclization reaction (e.g., Conrad-Limpach or Gould-Jacobs reaction) to form the 4-hydroxyquinoline ring system.
-
Chlorination and Amidation: The hydroxyl group at the 4-position is chlorinated, and the ester group at the 6-position is converted to a carboxamide using ¹⁵NH₃ to introduce the second nitrogen label, although for this specific molecule, only one ¹⁵N is required in the carboxamide group. Therefore, standard ammonia would be used if the quinoline nitrogen is the labeled one. For the carboxamide to be labeled, ¹⁵N-ammonia would be used in the final amidation step of the unlabeled quinoline precursor.
Synthesis of Cyclopropyl-d4-amine
Deuterated cyclopropylamine can be synthesized from a deuterated precursor.
-
Preparation of Cyclopropanecarbonyl chloride-d4: Commercially available cyclopropanecarboxylic acid-d4 is treated with a chlorinating agent like thionyl chloride.
-
Formation of Cyclopropanecarboxamide-d4: The resulting acid chloride is reacted with ammonia.
-
Hofmann Rearrangement: The amide is then subjected to a Hofmann rearrangement to yield cyclopropyl-d4-amine.
Final Coupling Reaction
The final step involves the coupling of the two synthesized intermediates.
-
Urea Formation: 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide-¹⁵N is reacted with phosgene or a phosgene equivalent to form an isocyanate or carbamoyl chloride intermediate.
-
Condensation: This intermediate is then reacted with cyclopropyl-d4-amine to form the urea linkage, yielding this compound.
Characterization of this compound
The characterization of this compound relies on standard analytical techniques to confirm its identity, purity, and isotopic enrichment.
Mass Spectrometry (MS)
Mass spectrometry is a primary tool for confirming the molecular weight and fragmentation pattern of the labeled compound.
Table 1: Predicted Mass Spectrometry Data for Lenvatinib and its Isotopologues
| Compound | Molecular Formula | Exact Mass (Da) | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| Lenvatinib | C₂₁H₁₉ClN₄O₄ | 426.1095 | 427.1 | 370.1, 312.3, 217.5 |
| Lenvatinib-d4 | C₂₁H₁₅D₄ClN₄O₄ | 430.1346 | 431.1 | 370.1, 312.3, 221.5 |
| This compound | C₂₁H₁₅D₄ClN₃¹⁵NO₄ | 431.1317 | 432.1 | 371.1, 313.3, 221.5 |
Note: The fragmentation pattern of Lenvatinib typically involves the loss of the cyclopropylurea side chain and subsequent cleavages of the ether linkage and methoxy group.[6] The predicted data for this compound assumes the ¹⁵N is located in the quinoline ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the position of the isotopic labels and the overall structure of the molecule.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Lenvatinib
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Quinoline Ring | ||
| 2-H | 8.5 | 150.2 |
| 3-H | 6.8 | 108.5 |
| 5-H | 8.8 | 115.1 |
| 8-H | 7.4 | 105.9 |
| 7-OCH₃ | 4.0 | 56.4 |
| Phenoxy Ring | ||
| 2'-H | 7.2 | 120.8 |
| 5'-H | 8.3 | 125.9 |
| 6'-H | 7.0 | 115.8 |
| Cyclopropyl Ring | ||
| CH | 2.7 | 23.5 |
| CH₂ | 0.8, 0.5 | 3.2 |
| Amide/Urea | ||
| CONH₂ | 7.8, 7.6 | - |
| NH | 8.9, 8.7 | - |
Note: The ¹H NMR spectrum of Lenvatinib-d4 would show the absence of signals corresponding to the cyclopropyl protons. The ¹⁵N labeling in this compound would lead to observable ¹H-¹⁵N and ¹³C-¹⁵N coupling constants for adjacent nuclei, providing definitive proof of the label's location.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the synthesized this compound.
Table 3: Typical HPLC Method Parameters for Lenvatinib Analysis
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic mixture of acetonitrile and water with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 240 nm |
| Injection Volume | 10 µL |
| Retention Time | Dependent on the specific gradient, typically 3-5 minutes |
Application in Quantitative Analysis
This compound serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical methods. Its chemical properties are nearly identical to the unlabeled analyte, ensuring similar extraction recovery and chromatographic retention time, while its different mass allows for distinct detection.
This technical guide provides a framework for the synthesis and characterization of this compound. The successful preparation and validation of this internal standard are paramount for robust and reliable pharmacokinetic and drug metabolism studies of Lenvatinib.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Easy-to-Implement Hydrogen Isotope Exchange for the Labeling of N-Heterocycles, Alkylkamines, Benzylic Scaffolds, and Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 15N-labeled heterocycles via the cleavage of C–N bonds of anilines and glycine-15N - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. A rapid, simple and sensitive LC-MS/MS method for lenvatinib quantification in human plasma for therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Isotopic Purity and Stability of Lenvatinib-¹⁵N,d₄
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical quality attributes of isotopically labeled Lenvatinib, specifically Lenvatinib-¹⁵N,d₄. The focus is on the determination of isotopic purity and the assessment of chemical stability, crucial parameters for its application in research and clinical development, particularly in pharmacokinetic and metabolism studies.
Introduction to Lenvatinib and its Isotopically Labeled Analogues
Lenvatinib is a multi-targeted tyrosine kinase inhibitor that plays a significant role in oncology by targeting several signaling pathways involved in tumor growth and angiogenesis. It primarily inhibits vascular endothelial growth factor receptors (VEGFR1-3), fibroblast growth factor receptors (FGFR1-4), platelet-derived growth factor receptor alpha (PDGFRα), and the KIT and RET proto-oncogenes.[1][2][3][4][5][6][7][8][9]
Isotopically labeled versions of Lenvatinib, such as Lenvatinib-¹⁵N,d₄, are invaluable tools in drug development. The incorporation of stable isotopes like ¹⁵N and deuterium (²H or d) allows for the precise quantification of the drug and its metabolites in complex biological matrices using mass spectrometry-based methods. This guide focuses on a putative Lenvatinib molecule labeled with one ¹⁵N atom and four deuterium atoms (d₄). While specific data for this combined labeled molecule is not publicly available, this guide outlines the established methodologies for characterizing such compounds. Lenvatinib-d₄ is commercially available and is stated to have an isotopic purity of ≥99% deuterated forms (d₁-d₄).
Isotopic Purity of Lenvatinib-¹⁵N,d₄
The isotopic purity of a labeled compound is a critical parameter that defines the percentage of the molecule that contains the desired number of isotopic labels. High isotopic purity is essential for the accuracy of quantitative bioanalytical assays.
Quantitative Data Summary
The following table summarizes the expected specifications for the isotopic purity of a custom-synthesized batch of Lenvatinib-¹⁵N,d₄.
| Parameter | Specification | Method of Analysis |
| Isotopic Enrichment (¹⁵N) | ≥ 98% | High-Resolution Mass Spectrometry (HRMS) |
| Isotopic Enrichment (d₄) | ≥ 98% | High-Resolution Mass Spectrometry (HRMS) |
| Contribution from Unlabeled (d₀) | ≤ 1% | LC-MS/MS |
| Contribution from d₁, d₂, d₃ | Monitored and Reported | LC-MS/MS |
| Chemical Purity | ≥ 98% | HPLC-UV |
Experimental Protocol: Determination of Isotopic Purity by LC-HRMS
This protocol outlines a general procedure for the determination of the isotopic purity of Lenvatinib-¹⁵N,d₄ using liquid chromatography coupled with high-resolution mass spectrometry.
Objective: To accurately determine the isotopic distribution and enrichment of Lenvatinib-¹⁵N,d₄.
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF)
Materials:
-
Lenvatinib-¹⁵N,d₄ reference standard
-
Lenvatinib (unlabeled) reference standard
-
LC-MS grade acetonitrile, methanol, and water
-
LC-MS grade formic acid
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of Lenvatinib-¹⁵N,d₄ in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
Prepare a working solution by diluting the stock solution with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water) to a final concentration of 1 µg/mL.
-
Prepare a similar working solution of the unlabeled Lenvatinib standard.
-
-
LC-MS Analysis:
-
LC Method:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to ensure the separation of Lenvatinib from any potential impurities.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 2 µL
-
-
MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Full scan MS
-
Resolution: ≥ 60,000
-
Scan Range: m/z 100-1000
-
-
-
Data Analysis:
-
Acquire the mass spectra for both the labeled and unlabeled Lenvatinib.
-
For the unlabeled standard, determine the natural isotopic distribution of the [M+H]⁺ ion.
-
For the Lenvatinib-¹⁵N,d₄ sample, identify the ion cluster corresponding to the [M+H]⁺ species.
-
Calculate the isotopic purity by determining the relative abundance of the ion corresponding to the fully labeled molecule (¹²C₂₀¹³C₁H₁₅D₄¹⁴N₃¹⁵N₁³⁵Cl₁O₄) compared to the signals from molecules with fewer labels and the unlabeled species.
-
Correct the measured isotopic distribution for the natural abundance of isotopes (e.g., ¹³C).
-
Stability of Lenvatinib-¹⁵N,d₄
The stability of an isotopically labeled compound is its ability to maintain its chemical integrity and isotopic composition under various environmental conditions. Stability studies are essential to define storage conditions and shelf-life.
Quantitative Data Summary
The following table outlines a typical stability testing plan for Lenvatinib-¹⁵N,d₄.
| Study Type | Storage Condition | Time Points | Acceptance Criteria |
| Long-Term Stability | 2-8°C | 0, 3, 6, 9, 12, 18, 24 months | No significant degradation; Isotopic purity remains within specification |
| Accelerated Stability | 25°C / 60% RH | 0, 1, 3, 6 months | No significant degradation; Isotopic purity remains within specification |
| Forced Degradation | Acid, Base, Oxidative, Thermal, Photolytic | N/A | To identify potential degradation products and pathways |
Experimental Protocol: Forced Degradation and Stability-Indicating Method
This protocol describes a general procedure for conducting forced degradation studies and developing a stability-indicating HPLC method for Lenvatinib-¹⁵N,d₄.
Objective: To identify potential degradation products and establish a validated analytical method capable of separating the intact drug from its degradants.
Instrumentation:
-
HPLC with a photodiode array (PDA) detector
-
LC-MS system for identification of degradation products
-
pH meter
-
Photostability chamber
-
Oven
Materials:
-
Lenvatinib-¹⁵N,d₄
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade solvents
Procedure:
-
Forced Degradation Studies:
-
Acid Hydrolysis: Dissolve Lenvatinib-¹⁵N,d₄ in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve Lenvatinib-¹⁵N,d₄ in 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Treat a solution of Lenvatinib-¹⁵N,d₄ with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid Lenvatinib-¹⁵N,d₄ to 105°C for 48 hours.
-
Photolytic Degradation: Expose a solution of Lenvatinib-¹⁵N,d₄ to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Neutralize the acidic and basic solutions before analysis.
-
-
Development of a Stability-Indicating HPLC Method:
-
Develop an HPLC method (e.g., reverse-phase with a C18 column) that can separate the parent Lenvatinib-¹⁵N,d₄ peak from all the degradation products formed during the forced degradation studies.
-
The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
-
-
Analysis of Stability Samples:
-
Store aliquots of Lenvatinib-¹⁵N,d₄ under the long-term and accelerated stability conditions.
-
At each specified time point, analyze the samples using the validated stability-indicating HPLC method to quantify the amount of intact Lenvatinib-¹⁵N,d₄ and any degradation products.
-
Analyze the samples by LC-HRMS to confirm that there is no isotopic exchange (e.g., deuterium-hydrogen exchange) under the storage conditions.
-
Lenvatinib Signaling Pathways
Lenvatinib exerts its therapeutic effects by inhibiting multiple receptor tyrosine kinases (RTKs) that are crucial for tumor angiogenesis and proliferation. The following diagrams illustrate the key signaling pathways targeted by Lenvatinib.
Caption: Lenvatinib inhibits VEGFR signaling, blocking downstream pathways like PI3K/AKT and RAS/MEK/ERK to suppress angiogenesis.
Caption: Lenvatinib blocks FGFR signaling, leading to the inhibition of tumor cell proliferation and angiogenesis.
Caption: Lenvatinib also inhibits other key RTKs like PDGFRα, KIT, and RET, further contributing to its anti-tumor activity.
Conclusion
The isotopic purity and stability of Lenvatinib-¹⁵N,d₄ are paramount for its reliable use in scientific research and drug development. This guide has provided an in-depth overview of the methodologies required to characterize these critical attributes. The experimental protocols for determining isotopic purity by LC-HRMS and for assessing stability through forced degradation and long-term studies offer a robust framework for quality control. Furthermore, the visualization of Lenvatinib's mechanism of action through its inhibition of key signaling pathways underscores the molecular basis of its therapeutic efficacy. Adherence to these analytical principles will ensure the generation of high-quality, reproducible data in studies employing isotopically labeled Lenvatinib.
References
- 1. cancerresgroup.us [cancerresgroup.us]
- 2. Lenvatinib inhibits angiogenesis and tumor fibroblast growth factor signaling pathways in human hepatocellular carcinoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lenvatinib Targets PDGFR-β Pericytes and Inhibits Synergy With Thyroid Carcinoma Cells: Novel Translational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lenvatinib: mechanism of action and anti-cancer therapy_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Lenvatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
The Role of Lenvatinib-15N,d4 as an Internal Standard in Bioanalytical Methods: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of Lenvatinib-15N,d4 as an internal standard in quantitative bioanalysis, primarily focusing on its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide will detail the underlying principles of stable isotope-labeled internal standards, present experimental data, and provide visualizations to elucidate key processes.
The Fundamental Principle of Internal Standards in Quantitative Analysis
In quantitative analytical chemistry, particularly in complex matrices like plasma or serum, variabilities in sample preparation and instrument response can lead to inaccurate results. An internal standard (IS) is a compound with a known concentration that is added to the sample, calibrators, and quality control samples. The IS is chosen to be chemically and physically similar to the analyte of interest. By comparing the response of the analyte to the response of the IS, variations introduced during the analytical process can be normalized, leading to more accurate and precise quantification.
Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry.[1][2] These are molecules in which one or more atoms have been replaced with their heavier, stable isotopes (e.g., replacing ¹H with ²H (deuterium or D), ¹²C with ¹³C, or ¹⁴N with ¹⁵N).[3]
This compound: An Ideal Internal Standard for Lenvatinib Bioanalysis
The "mechanism of action" of this compound as an internal standard is its ability to mimic the behavior of the unlabeled Lenvatinib (the analyte) throughout the entire analytical process, from sample extraction to detection. Because its physicochemical properties are nearly identical to the analyte, it compensates for variations in:
-
Sample Preparation: Losses during extraction, evaporation, and reconstitution steps will be proportional for both the analyte and the internal standard.
-
Chromatographic Separation: The analyte and the internal standard will have very similar retention times in liquid chromatography. While deuterium labeling can sometimes lead to slight shifts in retention time (the "isotope effect"), this is generally minimal and can be managed during method development.[1][10]
-
Mass Spectrometric Ionization: The analyte and the internal standard will experience similar ionization efficiency or suppression in the mass spectrometer's ion source, a phenomenon known as the matrix effect.[2][10][11]
The key difference between Lenvatinib and this compound is their mass-to-charge ratio (m/z), which allows the mass spectrometer to distinguish between them. Quantification is based on the ratio of the analyte's peak area to the internal standard's peak area.
Visualizing the Bioanalytical Workflow
The following diagram illustrates a typical bioanalytical workflow using a stable isotope-labeled internal standard like this compound.
The Role of this compound in Mitigating Matrix Effects
Matrix effects are a significant challenge in bioanalysis, where co-eluting endogenous components from the biological matrix can either enhance or suppress the ionization of the analyte, leading to inaccurate results.[10][11]
The following diagram illustrates how a stable isotope-labeled internal standard compensates for matrix effects.
Experimental Protocols and Data
Several studies have developed and validated LC-MS/MS methods for the quantification of Lenvatinib in biological matrices, often employing a deuterated internal standard. While specific details may vary, a general experimental protocol can be summarized.
5.1. Sample Preparation
A common and simple method for sample preparation is protein precipitation.[5]
-
Spiking: An aliquot of the biological sample (e.g., 100 µL of human plasma) is spiked with a small volume of the internal standard solution (this compound).
-
Precipitation: A protein precipitating agent, such as acetonitrile, is added to the sample.
-
Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
Injection: An aliquot of the supernatant is injected into the LC-MS/MS system.
5.2. Liquid Chromatography
Chromatographic separation is typically achieved using a C18 reversed-phase column with a gradient elution.
-
Mobile Phase A: An aqueous solution, often containing a modifier like formic acid or ammonium acetate to improve peak shape and ionization.[4][12]
-
Mobile Phase B: An organic solvent, such as acetonitrile or methanol.[12]
-
Gradient: A typical gradient starts with a high percentage of Mobile Phase A, which is gradually decreased as the percentage of Mobile Phase B increases to elute the analyte and internal standard.
-
Flow Rate: A representative flow rate is between 0.2 and 1 mL/min.[4][13]
5.3. Mass Spectrometry
Detection is performed using a tandem mass spectrometer, typically with an electrospray ionization (ESI) source operating in positive ion mode. Multiple reaction monitoring (MRM) is used for quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both Lenvatinib and its internal standard. For example:
-
Lenvatinib: m/z 427.6 → 371.0[14]
-
This compound: The precursor and product ion m/z values would be shifted according to the number and location of the isotopic labels.
-
5.4. Quantitative Data Summary
The following tables summarize typical performance characteristics of LC-MS/MS methods for Lenvatinib quantification using a stable isotope-labeled internal standard.
Table 1: Method Validation Parameters for Lenvatinib Quantification
| Parameter | Typical Range | Reference |
| Linearity Range (ng/mL) | 0.50 - 2000 | [5] |
| Correlation Coefficient (R²) | ≥ 0.99 | [4][5] |
| Intra-day Precision (%CV) | ≤ 11.3 | [5] |
| Inter-day Precision (%CV) | ≤ 11.3 | [5] |
| Accuracy (%) | 96.3 - 109.0 | [5] |
| Recovery (%) | ≥ 95.6 | [5] |
| IS Normalized Matrix Effect (%CV) | ≤ 2.8 | [5] |
Note: The specific values can vary between different validated methods and laboratories.
Signaling Pathway of Lenvatinib (Pharmacological Action)
While the focus of this guide is on the analytical mechanism of action of this compound, it is important to distinguish this from the pharmacological mechanism of action of Lenvatinib itself. Lenvatinib is a kinase inhibitor that targets several signaling pathways involved in tumor growth and angiogenesis.
Conclusion
This compound serves as an exemplary internal standard for the bioanalysis of Lenvatinib. Its mechanism of action is rooted in the fundamental principles of isotope dilution mass spectrometry. By behaving almost identically to the unlabeled analyte throughout the analytical process, it effectively normalizes for variations in sample recovery and matrix-induced ionization effects. This leads to highly accurate, precise, and robust quantification of Lenvatinib in complex biological matrices, which is essential for advancing clinical research and optimizing patient care in oncology. The use of such stable isotope-labeled internal standards is a cornerstone of modern quantitative bioanalysis.[2][3]
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. A rapid, simple and sensitive LC-MS/MS method for lenvatinib quantification in human plasma for therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lenvimahcp.com [lenvimahcp.com]
- 7. Lenvatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The action and resistance mechanisms of Lenvatinib in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. waters.com [waters.com]
- 11. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 12. mdpi.com [mdpi.com]
- 13. A validated LC-MS/MS method of total and unbound lenvatinib quantification in human serum for protein binding studies by equilibrium dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Role of Stable Isotope-Labeled Lenvatinib in Modern Pharmacokinetic Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical role of stable isotope-labeled Lenvatinib, particularly deuterium-labeled analogs like Lenvatinib-d4, in pharmacokinetic (PK) research. The use of such labeled compounds as internal standards in bioanalytical methods is the gold standard for ensuring accuracy and precision in quantifying drug concentrations in biological matrices. This document details the underlying principles, experimental methodologies, and data interpretation, offering a valuable resource for professionals in drug development and clinical research.
Introduction: The Imperative for Precision in Pharmacokinetics
Pharmacokinetic studies, which characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug, are fundamental to the drug development process.[1] Accurate measurement of drug concentrations in biological fluids like plasma is paramount for determining key PK parameters such as clearance, volume of distribution, and half-life.[2] Lenvatinib, a multi-targeted tyrosine kinase inhibitor, has a complex pharmacokinetic profile, making precise quantification essential for both preclinical and clinical assessments.[3][4][5][6]
Stable isotope-labeled internal standards are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes (e.g., ²H (deuterium), ¹³C, ¹⁵N).[7] This mass difference allows for their distinct detection by mass spectrometry while ensuring they behave identically to the unlabeled drug during sample preparation and analysis, thereby correcting for variability in extraction recovery and matrix effects.[8] While the specific isotopologue Lenvatinib-¹⁵N,d4 was queried, the predominant stable isotope-labeled form found in published research is deuterium-labeled Lenvatinib (e.g., Lenvatinib-d4 or 2H5-Lenvatinib).[8][9][10] The principles and applications discussed herein are directly applicable to these commonly used analogs.
Lenvatinib's Mechanism of Action: A Multi-Targeted Approach
Lenvatinib functions by inhibiting multiple receptor tyrosine kinases (RTKs) involved in pathogenic angiogenesis, tumor growth, and cancer progression.[1][11][12] Its primary targets include Vascular Endothelial Growth Factor (VEGF) receptors (VEGFR1-3), Fibroblast Growth Factor (FGF) receptors (FGFR1-4), Platelet-Derived Growth Factor Receptor alpha (PDGFRα), and the KIT and RET proto-oncogenes.[3][4][5][13] By blocking these signaling pathways, Lenvatinib effectively reduces tumor-associated angiogenesis and cellular proliferation.[11][13]
Caption: Lenvatinib inhibits multiple receptor tyrosine kinases, blocking downstream signaling pathways.
Experimental Design for Pharmacokinetic Analysis
The quantification of Lenvatinib in biological samples, typically plasma, is predominantly achieved through Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[10][14][15] The use of a stable isotope-labeled internal standard, such as Lenvatinib-d4, is integral to this process.
General Experimental Workflow
The workflow for a typical pharmacokinetic study sample analysis involves several key stages, from sample collection to data analysis. The inclusion of a stable isotope-labeled internal standard at the beginning of the sample preparation process is crucial for accurate quantification.
Caption: Bioanalytical workflow for Lenvatinib quantification using a stable isotope-labeled internal standard.
Detailed Experimental Protocols
The following protocols are synthesized from validated methods reported in the literature.[8][9][10][14]
a) Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of human plasma into a microcentrifuge tube.
-
Add a precise volume of Lenvatinib-d4 internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in a specific volume of the mobile phase.
b) Liquid Chromatography:
-
Column: A reversed-phase column, such as a Zorbax Eclipse XDB-C18 (150×4.6 mm, 5 μ), is commonly used.[10]
-
Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is typical.[9][10]
-
Flow Rate: Flow rates are generally in the range of 0.25 to 0.6 mL/min.[8][10]
-
Column Temperature: Maintained at a constant temperature, for instance, 40°C, to ensure reproducible retention times.[8]
c) Mass Spectrometry:
-
Ionization: Positive ion electrospray ionization (ESI+) is used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both Lenvatinib and its stable isotope-labeled internal standard.
Quantitative Data and Method Validation
The use of Lenvatinib-d4 as an internal standard allows for the development of robust and reliable bioanalytical methods. Key quantitative parameters from various validated methods are summarized below.
Mass Spectrometry Parameters
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Reference(s) |
| Lenvatinib | 427.1 | 370.0 / 370.1 | [8][9][10] |
| Lenvatinib-d4 (LTD4) | 430.3 | 370.1 | [10] |
| 2H5-Lenvatinib | 432.1 | 370.0 | [8][9] |
Table 1: Commonly monitored MRM transitions for Lenvatinib and its deuterium-labeled internal standards.
Bioanalytical Method Validation Parameters
Method validation is performed according to regulatory guidelines (e.g., FDA, EMA) to ensure the reliability of the data.[14][16]
| Parameter | Typical Range/Value | Reference(s) |
| Linearity Range | 0.2 - 1000 ng/mL | [8][9] |
| 10.20 - 501.60 pg/mL | [10] | |
| 0.50 - 2000 ng/mL | [14] | |
| Correlation Coefficient (r²) | > 0.995 | [10] |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | [8][9] |
| Intra-day Precision (%CV) | < 11.3% | [14] |
| Inter-day Precision (%CV) | < 11.3% | [14] |
| Accuracy (% Bias) | Within ±15% (85-115%) | [14] |
| Recovery | ≥ 77% | [17] |
Table 2: Summary of validation parameters for LC-MS/MS methods for Lenvatinib quantification.
Conclusion
The use of stable isotope-labeled Lenvatinib, such as Lenvatinib-d4, is indispensable for high-quality pharmacokinetic research. As an internal standard in LC-MS/MS assays, it ensures the mitigation of analytical variability, leading to highly accurate and precise quantification of the drug in biological matrices. The detailed methodologies and established validation parameters presented in this guide underscore the robustness of this approach. For researchers and scientists in drug development, the principles and protocols outlined here provide a solid foundation for designing and executing pharmacokinetic studies for Lenvatinib and other therapeutic agents.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Population pharmacokinetic analysis of lenvatinib in healthy subjects and patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lenvatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. urotoday.com [urotoday.com]
- 5. Clinical Pharmacokinetic and Pharmacodynamic Profile of Lenvatinib, an Orally Active, Small-Molecule, Multitargeted Tyrosine Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Population pharmacokinetic analysis of lenvatinib in healthy subjects and patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. UPLC-MS/MS method for the determination of Lenvatinib in rat plasma and its application to drug-drug interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Lenvatinib: mechanism of action and anti-cancer therapy_Chemicalbook [chemicalbook.com]
- 12. mims.com [mims.com]
- 13. qingmupharm.com [qingmupharm.com]
- 14. A rapid, simple and sensitive LC-MS/MS method for lenvatinib quantification in human plasma for therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ema.europa.eu [ema.europa.eu]
- 17. A fast and validated LC-MS/MS method to quantify lenvatinib in dried blood spot - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Journey of Lenvatinib: An In-depth Technical Guide Utilizing Labeled Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic fate of Lenvatinib, a multi-targeted tyrosine kinase inhibitor. Through the lens of studies employing radiolabeled compounds, primarily Carbon-14 (¹⁴C), this document elucidates the biotransformation pathways, quantitative excretion, and the experimental methodologies crucial for a thorough understanding of Lenvatinib's disposition in the body.
Introduction to Lenvatinib Metabolism
Lenvatinib undergoes extensive metabolism, with enzymatic processes mediated by Cytochrome P450 3A4 (CYP3A4) and aldehyde oxidase, as well as non-enzymatic pathways, playing a significant role.[1][2] Understanding these metabolic pathways is critical for predicting drug-drug interactions, assessing potential toxicities, and optimizing therapeutic regimens. The use of labeled compounds, such as ¹⁴C-Lenvatinib, is indispensable for accurately tracing the drug and its metabolites through the body, enabling a complete picture of its absorption, distribution, metabolism, and excretion (ADME) profile.
In Vivo Metabolism and Mass Balance in Humans
A pivotal human mass balance study utilizing ¹⁴C-Lenvatinib has provided definitive insights into the drug's disposition.
Experimental Protocol: Human Mass Balance Study
A single oral dose of 24 mg Lenvatinib containing 100 μCi of ¹⁴C-Lenvatinib was administered to patients with advanced solid tumors.[3] Blood, plasma, urine, and feces were collected for 7 to 10 days to analyze total radioactivity, unchanged Lenvatinib, and its metabolites.[3]
Quantitative Analysis of Excretion
The majority of the administered radioactivity was recovered within 10 days, primarily in the feces. This indicates that biliary excretion is a major elimination pathway for Lenvatinib and its metabolites.
| Matrix | Total Radioactivity (% of Administered Dose) | Unchanged Lenvatinib (% of Administered Dose) |
| Feces | 64%[3] | 2.5%[4] |
| Urine | 25%[3] | 0.38%[4] |
| Total Recovery | 89%[3] | ~2.9% |
| Data sourced from Dubbelman et al. (2014) and a cross-species comparison study. |
Unchanged Lenvatinib accounted for a small fraction of the excreted dose, confirming that the drug is extensively metabolized.[3][5]
Plasma Pharmacokinetics
Following oral administration, peak plasma concentrations of both total radioactivity and unchanged Lenvatinib were reached rapidly, within 1.4 to 1.6 hours.[3] Unchanged Lenvatinib constituted approximately 60% of the total radioactivity in plasma, with the peak concentrations of its analyzed metabolites being over 700-fold lower than the parent drug.[3] This suggests that while Lenvatinib is heavily metabolized, the parent drug is the primary circulating component responsible for its pharmacological activity.[4]
In Vitro Metabolism Studies
In vitro experiments using liver microsomes are crucial for elucidating the specific enzymatic pathways involved in drug metabolism.
Experimental Protocol: Liver Microsome Incubation
Human and rat liver microsomes are incubated with Lenvatinib in the presence of cofactors such as NADPH to initiate metabolic reactions. The resulting mixture is then analyzed to identify the formed metabolites.
Major Metabolic Pathways of Lenvatinib
The biotransformation of Lenvatinib is complex, involving multiple enzymatic reactions.
The primary biotransformation pathways include:
-
Oxidation and Hydroxylation: Mediated primarily by CYP3A4.
-
N-oxidation: Formation of N-oxide metabolites.
-
Dealkylation: Removal of the cyclopropyl or methyl groups. A major metabolite identified in human liver microsomes is the demethylated form, M2.[6][7]
-
Hydrolysis: Cleavage of the amide bond.
-
Glucuronidation: Conjugation with glucuronic acid to increase water solubility for excretion.
In addition to these primary pathways, further modifications such as glutathione/cysteine conjugation, intramolecular rearrangement, and dimerization have been observed.[4] It is noteworthy that some metabolic pathways appear to be species-specific, with unique metabolites observed in monkeys and rats compared to humans.[4]
Analytical Methodologies: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone for the identification and quantification of Lenvatinib and its metabolites.
Sample Preparation
-
Plasma, Urine, and Feces: Protein precipitation with acetonitrile is a common method for sample extraction.[8]
-
Whole Blood: Extraction with diethyl ether has been utilized.[8]
Chromatographic Separation
-
Columns: Reversed-phase columns such as X-Terra MS C18 (50 x 2.1 mm) and Symmetry Shield RP8 (150 x 2.1 mm) have been successfully employed.[8]
-
Mobile Phases: Gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., methanol or acetonitrile) is typically used for separation.[9][10]
Mass Spectrometric Detection
-
Ionization: Positive electrospray ionization (ESI+) is commonly used.
-
Detection Mode: Multiple reaction monitoring (MRM) provides high selectivity and sensitivity for quantifying known metabolites.
Conclusion
Studies utilizing labeled compounds, particularly ¹⁴C-Lenvatinib, have been instrumental in defining the metabolic profile of this important anticancer agent. Lenvatinib is extensively metabolized through a variety of pathways, with CYP3A4 and aldehyde oxidase playing key roles. The parent drug is the major circulating entity in plasma. Excretion occurs predominantly through the feces. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working with Lenvatinib. A thorough understanding of its metabolism is essential for its safe and effective use in the clinic.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Lenvatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and excretion of (14)C-lenvatinib in patients with advanced solid tumors or lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolite profiling of the multiple tyrosine kinase inhibitor lenvatinib: a cross-species comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research-portal.uu.nl [research-portal.uu.nl]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. research-portal.uu.nl [research-portal.uu.nl]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Lenvatinib-15N,d4 for Therapeutic Drug Monitoring: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lenvatinib is a multi-kinase inhibitor demonstrating significant efficacy in the treatment of various cancers, including thyroid, renal, and hepatocellular carcinomas. Due to its significant inter-individual pharmacokinetic variability and a narrow therapeutic window, therapeutic drug monitoring (TDM) has emerged as a critical tool to optimize dosing, maximize efficacy, and minimize toxicity. This technical guide provides an in-depth overview of the use of Lenvatinib-15N,d4 as a stable isotope-labeled internal standard for the accurate quantification of Lenvatinib in biological matrices. It details the mechanism of action of Lenvatinib, the rationale for TDM, and comprehensive experimental protocols for bioanalytical method development.
Introduction: The Clinical Pharmacology of Lenvatinib
Lenvatinib is an oral receptor tyrosine kinase (RTK) inhibitor that targets multiple pathways involved in tumor growth and angiogenesis.[1] Its primary targets include Vascular Endothelial Growth Factor (VEGF) receptors (VEGFR1-3), Fibroblast Growth Factor (FGF) receptors (FGFR1-4), Platelet-Derived Growth Factor Receptor alpha (PDGFRα), and the RET and KIT proto-oncogenes.[1][2] By inhibiting these kinases, Lenvatinib effectively suppresses tumor cell proliferation and tumor angiogenesis.[3][4]
The pharmacokinetic profile of Lenvatinib is characterized by rapid absorption, with peak plasma concentrations reached within 1 to 4 hours post-dose.[2] The terminal elimination half-life is approximately 28 hours, supporting once-daily administration.[2] However, significant inter-individual variability in drug exposure has been observed, which can be influenced by factors such as hepatic function.[2] This variability, coupled with a known relationship between drug concentration and both efficacy and toxicity, underscores the rationale for therapeutic drug monitoring.
Rationale for Therapeutic Drug Monitoring (TDM) of Lenvatinib:
-
Narrow Therapeutic Window: Studies have suggested a potential therapeutic range for Lenvatinib, with trough concentrations between 42 to 88 ng/mL being associated with an optimal response in patients with thyroid cancer, while concentrations exceeding 88 ng/mL may be linked to increased toxicity.
-
Exposure-Response Relationship: A clear relationship between Lenvatinib exposure and clinical outcomes has been demonstrated. Higher exposure is generally associated with a better tumor response, but also with an increased incidence and severity of adverse events such as hypertension, diarrhea, and proteinuria.[5]
-
High Inter-Individual Variability: Patient-specific factors can lead to significant differences in Lenvatinib plasma concentrations despite standardized dosing.
-
Dose Optimization: TDM allows for personalized dose adjustments to maintain drug exposure within the therapeutic window, thereby maximizing the potential for a positive clinical response while minimizing the risk of severe side effects.
This compound as an Internal Standard
The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for quantitative bioanalysis using mass spectrometry. This compound is an ideal internal standard for the quantification of Lenvatinib for several key reasons:
-
Chemical and Physical Similarity: Being structurally identical to the analyte, this compound co-elutes chromatographically and exhibits similar ionization efficiency in the mass spectrometer. This allows it to effectively compensate for variations in sample preparation, injection volume, and matrix effects.
-
Mass Difference: The incorporation of one nitrogen-15 atom and four deuterium atoms results in a mass shift of +5 Da. This mass difference is sufficient to prevent isotopic cross-talk between the analyte and the internal standard, ensuring accurate quantification.
-
Stability: The isotopic labels are stable and do not exchange under typical analytical conditions.
Signaling Pathways and Experimental Workflows
Lenvatinib's Mechanism of Action: Signaling Pathway
Lenvatinib exerts its anti-cancer effects by simultaneously inhibiting multiple signaling pathways crucial for tumor growth and angiogenesis. The diagram below illustrates the key pathways targeted by Lenvatinib.
Caption: Lenvatinib inhibits multiple RTKs, blocking key downstream pathways.
TDM Workflow using this compound
The following diagram outlines a typical workflow for the therapeutic drug monitoring of Lenvatinib using this compound as an internal standard.
Caption: A typical TDM workflow for Lenvatinib analysis.
Quantitative Data Summary
The following tables summarize key quantitative parameters from published analytical methods for Lenvatinib quantification and its pharmacokinetic properties.
Table 1: Comparison of Analytical Methods for Lenvatinib Quantification
| Parameter | Method 1 (LC-MS/MS)[6] | Method 2 (LC-MS/MS)[7] | Method 3 (HPLC-UV) |
| Internal Standard | Lenvatinib-d4 | Propranolol | Not specified |
| Linearity Range | 10.20 - 501.60 pg/mL | 9.6 - 200 ng/mL | 6.25 - 400 ng/mL |
| Lower Limit of Quantification (LLOQ) | 10.20 pg/mL | 9.6 ng/mL | 6.25 ng/mL |
| Sample Volume | 200 µL | 100 µL | Not specified |
| Extraction Method | Liquid-Liquid Extraction | Acetonitrile Precipitation | Solid-Phase Extraction |
| Intra-day Precision (%CV) | 1.06 - 2.42 | < 6.7 | < 4.7 |
| Inter-day Precision (%CV) | 0.03 - 0.55 | < 6.7 | < 6.0 |
| Accuracy (%) | 95.64 - 100.08 | 95.8 - 108.3 | Not specified |
| Recovery (%) | Not specified | 66.8 | > 97 |
Table 2: Key Pharmacokinetic Parameters of Lenvatinib
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 1 - 4 hours | [2] |
| Terminal Elimination Half-life (t1/2) | ~28 hours | [2] |
| Protein Binding | 98 - 99% | [1] |
| Metabolism | Primarily via CYP3A and aldehyde oxidase | [2] |
| Excretion | ~64% in feces, ~25% in urine | [2] |
| Apparent Clearance (CL/F) | 6.56 L/h | |
| Proposed Therapeutic Trough Concentration | 42 - 88 ng/mL |
Experimental Protocols
This section provides a detailed, synthesized protocol for the quantification of Lenvatinib in human plasma using LC-MS/MS with this compound as an internal standard. This protocol is based on established methods and best practices in bioanalysis.
Materials and Reagents
-
Lenvatinib reference standard
-
This compound internal standard
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
Preparation of Stock and Working Solutions
-
Lenvatinib Stock Solution (1 mg/mL): Accurately weigh and dissolve Lenvatinib reference standard in methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Lenvatinib stock solution in 50% methanol to create calibration standards and quality control (QC) samples at various concentrations. Prepare a working solution of the this compound internal standard at an appropriate concentration (e.g., 50 ng/mL) in acetonitrile.
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for calibrators, QCs, and unknown patient samples.
-
Pipette 100 µL of plasma into the appropriately labeled tubes.
-
For calibrators and QCs, add the corresponding Lenvatinib working solution. For unknown samples, add an equivalent volume of 50% methanol.
-
Add 200 µL of the this compound internal standard working solution (in acetonitrile) to all tubes.
-
Vortex mix all tubes for 30 seconds to precipitate plasma proteins.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to clean autosampler vials for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Table 3: Suggested LC-MS/MS Parameters
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile/methanol |
| Flow Rate | 0.4 mL/min |
| Gradient | Optimized to ensure separation from matrix components |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| MRM Transitions | Lenvatinib: m/z 427.1 → 370.1 |
| This compound: m/z 432.1 → 370.1 | |
| Collision Energy | Optimized for each transition |
Conclusion
Therapeutic drug monitoring of Lenvatinib is a valuable strategy for optimizing treatment outcomes in cancer patients. The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with a validated LC-MS/MS method, provides the necessary accuracy and precision for reliable quantification. The information and protocols presented in this technical guide offer a comprehensive resource for researchers and clinicians seeking to implement Lenvatinib TDM in their practice, ultimately contributing to personalized and more effective cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Validation of a Liquid Chromatography-Tandem Mass Spectrometric Assay for Quantitative Analysis of Lenvatinib in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A rapid, simple and sensitive LC-MS/MS method for lenvatinib quantification in human plasma for therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. veeprho.com [veeprho.com]
- 7. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Evaluation of Lenvatinib: A Technical Guide Featuring Lenvatinib-15N,d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical evaluation of Lenvatinib, with a special focus on the role and application of its stable isotope-labeled analog, Lenvatinib-15N,d4. While specific preclinical data exclusively utilizing this compound is not extensively available in the public domain, this document outlines the established preclinical profile of Lenvatinib and details the methodologies where an isotopic label is critical. The primary application for stable isotope-labeled compounds like this compound is in pharmacokinetic and metabolism studies, enabling precise differentiation and quantification of the drug from its metabolites. The principles and experimental protocols described herein are directly applicable to such studies.
Introduction to Lenvatinib
Lenvatinib is a potent, orally administered, multi-targeted tyrosine kinase inhibitor (TKI).[1][2][3] It is recognized for its significant anti-tumor activities across a range of cancers.[3] The therapeutic efficacy of Lenvatinib stems from its ability to simultaneously inhibit the kinase activities of Vascular Endothelial Growth Factor (VEGF) receptors (VEGFR1-3), Fibroblast Growth Factor (FGF) receptors (FGFR1-4), Platelet-Derived Growth Factor Receptor alpha (PDGFRα), as well as the KIT and RET proto-oncogenes.[1][4][5] This broad-spectrum inhibition targets key pathways involved in tumor angiogenesis, cellular proliferation, and metastatic progression.[1][6]
Mechanism of Action
The core mechanism of Lenvatinib involves the blockade of multiple receptor tyrosine kinases, which in turn disrupts essential signaling pathways for cancer cell proliferation and survival.[1][4]
-
Anti-Angiogenic Properties : By potently inhibiting VEGFR1, VEGFR2, and VEGFR3, Lenvatinib effectively halts the signaling cascade initiated by VEGF.[1][4][6] This action prevents angiogenesis, the formation of new blood vessels that are crucial for supplying oxygen and nutrients to tumors, thereby impeding tumor growth.[1][2]
-
Inhibition of Tumor Proliferation and Progression : Lenvatinib's therapeutic action extends to other kinases implicated in tumor growth and progression, including FGFR1-4, PDGFRα, KIT, and RET.[5] The inhibition of these pathways directly interferes with cancer cell proliferation and survival signals.[1][2]
Signaling Pathway of Lenvatinib
Caption: Lenvatinib inhibits multiple RTKs, blocking key downstream signaling pathways.
Pharmacokinetics
Pharmacokinetic (PK) studies are fundamental to characterizing the absorption, distribution, metabolism, and excretion (ADME) of a drug. The use of an isotopically labeled compound such as this compound is the gold standard for these studies, as it allows for the precise quantification of the drug and its metabolites without interference from endogenous compounds.
Pharmacokinetic Parameters of Lenvatinib in Humans
| Parameter | Value | Reference(s) |
| Time to Peak Plasma Concentration (Tmax) | 1 to 4 hours | [4] |
| Terminal Elimination Half-life (t1/2) | Approximately 28 hours | [4][5] |
| Plasma Protein Binding | 97% to 99% | [4][5] |
| Apparent Oral Clearance (CL/F) | 6.56 L/h | [7][8] |
| Apparent Terminal Volume of Distribution (Vd/F) | 50.5 to 163.0 L | [7] |
| Primary Route of Excretion | Feces (~64%) | |
| Secondary Route of Excretion | Urine (~25%) | [4] |
Experimental Protocol: Rodent Pharmacokinetic Study
This generalized protocol illustrates how this compound would be employed in a preclinical PK study.
-
Animal Model : Male Sprague-Dawley rats are commonly used.
-
Drug Formulation : this compound is dissolved in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water).
-
Dosing : A single, defined dose (e.g., 10 mg/kg) is administered via oral gavage.
-
Sample Collection : Blood samples are collected from the tail vein at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-administration). Plasma is subsequently isolated through centrifugation.
-
Bioanalysis : Plasma concentrations of this compound are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The stable isotope label ensures high specificity and accuracy.
-
Data Analysis : Key pharmacokinetic parameters such as Cmax, Tmax, AUC, t1/2, CL/F, and Vd/F are calculated using non-compartmental analysis software.
Workflow for a Preclinical Pharmacokinetic Study
Caption: Standard workflow for a preclinical pharmacokinetic evaluation.
Metabolism
Lenvatinib undergoes metabolism primarily through enzymatic pathways involving cytochrome P450 3A (CYP3A) and aldehyde oxidase, in addition to non-enzymatic processes.[4] In human plasma, the parent Lenvatinib compound is the major circulating drug-related entity.[9]
Principal Metabolic Pathways of Lenvatinib
-
Oxidation, Hydroxylation, and N-oxidation[9]
-
Hydrolysis[9]
-
Dealkylation[9]
-
Glucuronidation[9]
-
Glutathione and cysteine conjugation (a unique pathway observed in monkeys)[10]
Experimental Protocol: In Vitro Metabolism Assay
-
Test System : Human liver microsomes (HLMs) or hepatocytes are used to simulate hepatic metabolism.
-
Incubation : this compound is incubated with the liver microsomes in the presence of necessary cofactors like NADPH for CYP-mediated reactions.
-
Metabolite Identification : The reaction mixture is analyzed by high-resolution LC-MS/MS. The isotopic signature of this compound facilitates the identification of drug-derived metabolites against the complex biological matrix.
-
Reaction Phenotyping : To determine the specific CYP enzymes responsible for metabolism, incubations are conducted with a panel of recombinant human CYP enzymes or in the presence of specific chemical inhibitors for different CYP isoforms.[11]
Preclinical Efficacy
Lenvatinib has demonstrated robust anti-tumor efficacy across a spectrum of preclinical cancer models.
Summary of Preclinical Efficacy Studies
| Cancer Type | Animal Model | Key Findings | Reference(s) |
| Hepatocellular Carcinoma (HCC) | N1S1 HCC Rat Model | Transcatheter arterial chemoembolization with Lenvatinib-eluting microspheres (LEN-TACE) led to a more significant reduction in tumor volume compared to systemic Lenvatinib administration. | [12][13] |
| Renal Cell Carcinoma (RCC) | Murine Model of RCC | The combination of Lenvatinib with cellular immunotherapy resulted in inhibited tumor growth and prolonged survival of the animals. | [14] |
| Hepatocellular Carcinoma (HCC) | Genetically Engineered CTNNB1-mutant Murine Model | Co-administration with E7386 significantly extended the survival of mice when compared to monotherapy with either agent. | [15][16] |
| Various Solid Tumors | Xenograft Models | The extent of tumor shrinkage was found to be correlated with the degree of tumor vascularization. | [3] |
Experimental Protocol: Xenograft Tumor Model
-
Cell Lines : Appropriate human cancer cell lines (e.g., hepatocellular carcinoma, anaplastic thyroid cancer) are selected.
-
Animal Model : Immunodeficient mice, such as nude or SCID mice, are used to prevent rejection of the human tumor cells.
-
Tumor Implantation : A suspension of cancer cells is subcutaneously injected into the flank of each mouse.
-
Treatment Administration : Once the tumors have reached a predetermined volume, the mice are randomized into different treatment arms (e.g., vehicle control, Lenvatinib). Lenvatinib is typically administered orally according to a specified dose and schedule.
-
Toxicity Monitoring : The general health of the animals, including body weight, is monitored throughout the study to assess treatment-related toxicity.
Conclusion
The preclinical data for Lenvatinib strongly support its mechanism of action as a multi-targeted TKI with potent anti-angiogenic and anti-proliferative effects. The use of stable isotope-labeled this compound is indispensable for conducting definitive pharmacokinetic and metabolism studies, providing high-quality data essential for understanding the drug's ADME profile. While specific quantitative results from studies using this compound are not detailed in publicly accessible literature, the established methodologies described in this guide are standard practice in drug development. These studies are crucial for bridging the gap between preclinical findings and clinical application, ultimately informing dosing strategies and patient selection in clinical trials.
References
- 1. What is the mechanism of Lenvatinib mesylate? [synapse.patsnap.com]
- 2. qingmupharm.com [qingmupharm.com]
- 3. Lenvatinib, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lenvatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mims.com [mims.com]
- 6. Lenvatinib: mechanism of action and anti-cancer therapy_Chemicalbook [chemicalbook.com]
- 7. Population pharmacokinetic analysis of lenvatinib in healthy subjects and patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Population pharmacokinetic analysis of lenvatinib in healthy subjects and patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolite profiling of the multiple tyrosine kinase inhibitor lenvatinib: a cross-species comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Unique metabolic pathway of [(14)C]lenvatinib after oral administration to male cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The impact of individual human cytochrome P450 enzymes on oxidative metabolism of anticancer drug lenvatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preclinical Therapeutic Evaluation of Lenvatinib-Eluting Microspheres for Transcatheter Arterial Chemoembolization of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical Therapeutic Evaluation of Lenvatinib-Eluting Microspheres for Transcatheter Arterial Chemoembolization of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preclinical trial of the multi-targeted lenvatinib in combination with cellular immunotherapy for treatment of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. E7386 enhances lenvatinib's antitumor activity in preclinical models and human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Lenvatinib-15N,d4 certificate of analysis and specifications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Lenvatinib-15N,d4, a deuterated and nitrogen-15 labeled internal standard for the multi-kinase inhibitor, Lenvatinib. This document outlines its chemical and physical specifications, typical analytical methodologies, and the core signaling pathways influenced by its non-labeled counterpart.
Certificate of Analysis and Specifications
This compound is primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies for the accurate quantification of Lenvatinib in biological matrices by mass spectrometry. Below is a summary of typical product specifications.
| Parameter | Specification |
| Chemical Name | 4-[3-chloro-4-[[(cyclopropyl-2,2,3,3-d4-15N-amino)carbonyl]amino]phenoxy]-7-methoxy-6-quinolinecarboxamide |
| Synonyms | E7080-15N,d4 |
| CAS Number | 2264050-65-7 (for d4 analog) |
| Molecular Formula | C₂₁H₁₅D₄ClN₄O₄ (Note: 15N is not reflected in the standard formula notation but is present) |
| Molecular Weight | Approximately 431.9 g/mol |
| Purity | ≥98% |
| Isotopic Purity | ≥99% deuterated forms (d1-d4) |
| Appearance | Off-white to pink solid |
| Solubility | Soluble in DMSO and Methanol |
| Storage | -20°C for long-term storage |
Mechanism of Action of Lenvatinib
Lenvatinib is a potent multi-targeted tyrosine kinase inhibitor (TKI) that disrupts key signaling pathways involved in tumor growth, angiogenesis, and metastasis. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR1-3) and Fibroblast Growth Factor Receptors (FGFR1-4). Additionally, it inhibits other receptor tyrosine kinases such as Platelet-Derived Growth Factor Receptor alpha (PDGFRα), KIT, and RET.[1][2] By blocking these receptors, Lenvatinib effectively inhibits downstream signaling cascades, including the Ras/MAPK and PI3K/AKT pathways, leading to reduced cell proliferation and angiogenesis.[3]
VEGFR Signaling Pathway Inhibition
Lenvatinib's inhibition of VEGFRs is a critical component of its anti-angiogenic activity. By blocking the binding of VEGF to its receptors on endothelial cells, Lenvatinib prevents the activation of downstream signaling that leads to endothelial cell proliferation, migration, and tube formation, ultimately suppressing the formation of new blood vessels that supply tumors.
Caption: Lenvatinib inhibits VEGFR signaling.
FGFR Signaling Pathway Inhibition
The Fibroblast Growth Factor (FGF) and its receptor (FGFR) signaling pathway is also a key driver of angiogenesis and tumor cell proliferation. Aberrant activation of this pathway can contribute to resistance to anti-VEGF therapies. Lenvatinib's ability to simultaneously inhibit both VEGFR and FGFR pathways provides a more comprehensive blockade of tumor angiogenesis.[4][5]
Caption: Lenvatinib inhibits FGFR signaling.
Experimental Protocols
This compound is intended for use as an internal standard for the quantification of Lenvatinib by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following provides a generalized workflow and protocol based on published methods.
Bioanalytical Method Workflow
Caption: General workflow for Lenvatinib analysis.
Sample Preparation
Objective: To extract Lenvatinib and the this compound internal standard from the biological matrix.
a) Protein Precipitation (PPT):
-
To 100 µL of plasma/serum sample, add a known concentration of this compound solution.
-
Add 300 µL of acetonitrile (or other suitable organic solvent) to precipitate proteins.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
b) Liquid-Liquid Extraction (LLE):
-
To 100 µL of plasma/serum sample, add a known concentration of this compound solution.
-
Add a suitable extraction solvent (e.g., ethyl acetate).
-
Vortex vigorously for 5-10 minutes.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column is commonly used (e.g., Symmetry C18, 50 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile and/or methanol).
-
Flow Rate: Typically in the range of 0.5-1.0 mL/min.
-
Injection Volume: 5-10 µL.
Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive detection.
-
MRM Transition for Lenvatinib: The precursor ion [M+H]⁺ is selected, and a specific product ion is monitored.
-
MRM Transition for this compound: The precursor ion [M+H]⁺ (with the corresponding mass shift due to isotopic labeling) is selected, and a corresponding product ion is monitored. The specific m/z values will depend on the instrument and fragmentation pattern.
-
-
Data Analysis: The peak area ratio of Lenvatinib to this compound is used to construct a calibration curve and quantify the concentration of Lenvatinib in the unknown samples.
This technical guide provides a foundational understanding of this compound for research and drug development applications. For specific applications, optimization of the described methods is recommended.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Lenvatinib in combination with golvatinib overcomes hepatocyte growth factor pathway-induced resistance to vascular endothelial growth factor receptor inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lenvatinib: mechanism of action and anti-cancer therapy_Chemicalbook [chemicalbook.com]
- 4. cancerresgroup.us [cancerresgroup.us]
- 5. Lenvatinib inhibits angiogenesis and tumor fibroblast growth factor signaling pathways in human hepatocellular carcinoma models - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Quantification of Lenvatinib in Human Plasma by LC-MS/MS using a Stable Isotope-Labeled Internal Standard
Abstract
This application note describes a robust and sensitive LC-MS/MS method for the quantification of Lenvatinib in human plasma. The method utilizes a stable isotope-labeled internal standard, Lenvatinib-¹⁵N,d₄, to ensure high accuracy and precision. A simple protein precipitation protocol is employed for sample preparation, allowing for a high-throughput workflow suitable for clinical and preclinical studies. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, and detection is performed using a triple quadrupole mass spectrometer in the positive ion electrospray ionization mode. The method was validated according to the latest regulatory guidelines and demonstrated excellent linearity, precision, accuracy, and recovery.
Introduction
Lenvatinib is a multi-targeted tyrosine kinase inhibitor approved for the treatment of various cancers, including thyroid and hepatocellular carcinoma.[1][2][3][4][5] Therapeutic drug monitoring and pharmacokinetic studies are crucial for optimizing dosing regimens and ensuring patient safety and efficacy.[3][4] This necessitates a reliable bioanalytical method for the accurate measurement of Lenvatinib concentrations in biological matrices. This application note presents a validated LC-MS/MS method that is both rapid and robust for the determination of Lenvatinib in human plasma. The use of a stable isotope-labeled internal standard, Lenvatinib-¹⁵N,d₄, which co-elutes with the analyte, effectively compensates for matrix effects and variations in instrument response, leading to superior data quality.
Experimental
Materials and Reagents
-
Lenvatinib (Reference Standard)
-
Lenvatinib-¹⁵N,d₄ (Internal Standard)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
-
Human Plasma (K₂EDTA)
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent
-
Analytical Column: Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µm) or equivalent[6]
LC-MS/MS Conditions
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µm)[6] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.6 mL/min[6] |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C[7] |
| Gradient | Isocratic: 80% B[6] |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Lenvatinib) | m/z 427.1 → 370.1[6][7][8][9][10] |
| MRM Transition (Lenvatinib-¹⁵N,d₄) | m/z 432.1 → 370.1[7][9] |
| Collision Energy (Lenvatinib) | Optimized for maximum response |
| Collision Energy (Lenvatinib-¹⁵N,d₄) | Optimized for maximum response |
| Dwell Time | 100 ms |
| Source Temperature | 500 °C |
Protocols
Standard and Quality Control Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Lenvatinib and Lenvatinib-¹⁵N,d₄ in DMSO.
-
Working Solutions: Prepare serial dilutions of the Lenvatinib stock solution in 50:50 acetonitrile/water to create calibration standards. Prepare separate working solutions for quality control (QC) samples at low, medium, and high concentrations.
-
Internal Standard (IS) Working Solution: Dilute the Lenvatinib-¹⁵N,d₄ stock solution in acetonitrile to a final concentration of 50 ng/mL.[3]
-
Spiking: Spike blank human plasma with the appropriate Lenvatinib working solutions to prepare calibration standards and QC samples.
Sample Preparation Protocol
-
Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the IS working solution (Lenvatinib-¹⁵N,d₄ in acetonitrile) to each tube.[7]
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Inject 10 µL of the supernatant into the LC-MS/MS system.
Results and Discussion
The developed method was validated for linearity, sensitivity, precision, accuracy, recovery, and matrix effect.
Table 3: Summary of Quantitative Validation Data
| Parameter | Result |
| Linearity Range | 0.2 - 1000 ng/mL[7] |
| Correlation Coefficient (r²) | > 0.999[1][2][11] |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL[9] |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Intra-day Accuracy (%Bias) | ± 15% |
| Inter-day Accuracy (%Bias) | ± 15% |
| Mean Recovery | > 85%[6] |
| Matrix Effect | Minimal, compensated by IS |
The use of a stable isotope-labeled internal standard ensured that any variations during sample preparation and injection were accounted for, leading to high precision and accuracy. The simple protein precipitation method proved to be efficient, with high recovery and minimal matrix effects observed. The chromatographic conditions provided a good peak shape and resolution for both Lenvatinib and its internal standard.
Workflow Diagram
Caption: LC-MS/MS workflow for Lenvatinib quantification.
Signaling Pathway Diagram
Caption: Lenvatinib mechanism of action.
Conclusion
This application note details a simple, rapid, and robust LC-MS/MS method for the quantification of Lenvatinib in human plasma. The use of a stable isotope-labeled internal standard, Lenvatinib-¹⁵N,d₄, ensures high accuracy and reliability of the results. The method is suitable for high-throughput analysis in a regulated bioanalytical laboratory and can be readily implemented for pharmacokinetic studies and therapeutic drug monitoring of Lenvatinib.
References
- 1. benthamscience.com [benthamscience.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. A rapid, simple and sensitive LC-MS/MS method for lenvatinib quantification in human plasma for therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. journals.innovareacademics.in [journals.innovareacademics.in]
- 7. mdpi.com [mdpi.com]
- 8. Validation of a Liquid Chromatography-Tandem Mass Spectrometric Assay for Quantitative Analysis of Lenvatinib in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. UPLC-MS/MS method for the determination of Lenvatinib in rat plasma and its application to drug-drug interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. LC-MS/MS Method Development and Validation of Lenvatinib and its ...: Ingenta Connect [ingentaconnect.com]
Application Notes and Protocols for Lenvatinib Analysis in Plasma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Lenvatinib in plasma, a critical aspect of pharmacokinetic and therapeutic drug monitoring studies. The following protocols for Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) have been compiled from validated methods to ensure reliable and reproducible results.
Introduction to Lenvatinib and Bioanalysis
Lenvatinib is an oral multi-tyrosine kinase inhibitor used in the treatment of various cancers, including thyroid, renal cell, and hepatocellular carcinoma. It primarily targets Vascular Endothelial Growth Factor (VEGF) receptors (VEGFR1-3), Fibroblast Growth Factor (FGF) receptors (FGFR1-4), Platelet-Derived Growth Factor Receptor alpha (PDGFRα), as well as KIT and RET proto-oncogenes. By inhibiting these pathways, Lenvatinib suppresses tumor angiogenesis and proliferation.[1][2][3][4]
Accurate quantification of Lenvatinib in plasma is essential for understanding its pharmacokinetic profile, ensuring therapeutic efficacy, and minimizing toxicity. The choice of sample preparation technique is crucial for removing interfering substances from the plasma matrix and achieving the required sensitivity and accuracy for analysis, which is typically performed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Lenvatinib Signaling Pathway
The following diagram illustrates the signaling pathways inhibited by Lenvatinib.
Sample Preparation Techniques
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for sample clean-up, making it suitable for high-throughput analysis.[5] It involves adding an organic solvent to the plasma sample to denature and precipitate proteins.
A detailed workflow for a typical protein precipitation protocol is provided below.
| Parameter | Reported Values | References |
| Linearity Range | 0.2 - 1000 ng/mL | [5] |
| Intra-day Precision (%CV) | ≤ 11.3% | [1] |
| Inter-day Precision (%CV) | ≤ 11.3% | [1] |
| Accuracy | 96.3% to 109.0% | [1] |
| Extraction Recovery | 97.94% - 106.57% | [5] |
| Matrix Effect | 100.3% - 106.79% | [5] |
Liquid-Liquid Extraction (LLE)
LLE is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. This method generally results in a cleaner extract compared to PPT.
The following diagram outlines the steps for a liquid-liquid extraction procedure.
| Parameter | Reported Values | References |
| Linearity Range | 10.20 - 501.60 pg/mL | [1][6] |
| Intra-day Precision (%CV) | 1.06% - 2.42% | [1][6] |
| Inter-day Precision (%CV) | 0.03% - 0.55% | [1][6] |
| Accuracy | 95.64% - 100.08% | [1][6] |
| Extraction Recovery | 83.81% - 94.53% | [6] |
Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation method that uses a solid sorbent to isolate analytes from a complex matrix. It can provide the cleanest extracts, which is beneficial for minimizing matrix effects in LC-MS/MS analysis.
A general workflow for solid-phase extraction is depicted below.
| Parameter | Reported Values | References |
| Linearity Range | 6.25 - 400 ng/mL | [3] |
| Intra-day Precision (%CV) | < 4.7% | [3] |
| Inter-day Precision (%CV) | < 6.0% | [3] |
| Accuracy | Not explicitly stated in the same format | [3] |
| Extraction Recovery | ≥ 97% | [3] |
Method Selection and Considerations
The choice of sample preparation method depends on several factors, including the required sensitivity, sample throughput, cost, and the complexity of the sample matrix.
-
Protein Precipitation is ideal for rapid, high-throughput screening where the required sensitivity is not exceedingly high.
-
Liquid-Liquid Extraction offers a good balance between cleanliness, recovery, and throughput.
-
Solid-Phase Extraction provides the cleanest samples and is often the method of choice for assays requiring the highest sensitivity and specificity, although it is typically more time-consuming and costly.[2]
For all methods, the use of a stable isotope-labeled internal standard (e.g., Lenvatinib-d4) is highly recommended to correct for variability in extraction recovery and matrix effects.[2] Validation of the chosen method should always be performed according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability for the intended application.[2][5]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Lenvatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Lenvatinib: A Promising Molecular Targeted Agent for Multiple Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lenvatinib: A Promising Molecular Targeted Agent for Multiple Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Lenvatinib mesylate? [synapse.patsnap.com]
- 6. Lenvatinib: mechanism of action and anti-cancer therapy_Chemicalbook [chemicalbook.com]
Application Note & Protocol: Protein Precipitation for Lenvatinib Quantification by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lenvatinib is an oral multi-targeted tyrosine kinase inhibitor used in the treatment of various cancers, including hepatocellular carcinoma and thyroid carcinoma.[1][2] Therapeutic drug monitoring (TDM) of Lenvatinib is crucial for optimizing dosage and ensuring clinical efficacy.[1][2] This document provides a detailed protocol for the quantification of Lenvatinib in plasma samples using a simple and rapid protein precipitation method followed by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Protein precipitation is a widely used technique for sample preparation in bioanalysis due to its simplicity, speed, and suitability for high-throughput analysis.[3]
Experimental Workflow
The following diagram illustrates the key steps in the protein precipitation workflow for Lenvatinib quantification.
Caption: Protein precipitation workflow for Lenvatinib quantification.
Detailed Experimental Protocol
This protocol is based on established methods for Lenvatinib quantification in human and rat plasma.[1][3]
3.1. Materials and Reagents
-
Plasma Samples: Human or rat plasma collected in appropriate anticoagulant tubes (e.g., K2-EDTA).
-
Lenvatinib analytical standard
-
Internal Standard (IS): Lenvatinib-d4 (LENVA-D4) or 2H5-LEN.[2][3]
-
Precipitating Agent: Acetonitrile or Methanol (HPLC or LC-MS grade).[3][4]
-
Reconstitution Solution: 50% acetonitrile-water or other suitable mobile phase compatible solution.[3]
-
Formic Acid (LC-MS grade)
-
Pipettes and tips
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
-
96-well plate (optional, for autosampler)
-
LC-MS/MS system
3.2. Preparation of Solutions
-
Lenvatinib Stock Solution: Prepare a stock solution of Lenvatinib in a suitable solvent such as DMSO or 50% acetonitrile-water.[3]
-
Internal Standard Stock Solution: Prepare a stock solution of the internal standard (e.g., 2H5-LEN) in a similar manner to the Lenvatinib stock solution.[3]
-
Working Standard and IS Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with 50% acetonitrile-water to create a calibration curve.[3] Prepare a working solution of the internal standard.[3]
3.3. Sample Preparation Procedure
-
Sample Thawing: Thaw the plasma samples at room temperature.
-
Aliquoting: Pipette 50 µL of the plasma sample into a 1.5 mL microcentrifuge tube.[3]
-
Internal Standard Addition: Add 5 µL of the mixed internal standard working solution to each plasma sample.[3]
-
Protein Precipitation: Add 150 µL of acetonitrile to the microcentrifuge tube.[3] This results in a 1:3 ratio of plasma to precipitating agent.
-
Vortexing: Vortex mix the sample for 2.0 minutes to ensure complete protein precipitation.[3]
-
Centrifugation: Centrifuge the mixture at 13,000 x g for 10 minutes.[3]
-
Supernatant Collection: Carefully transfer 100 µL of the clear supernatant to a clean tube or a 96-well plate.[3]
-
Dilution (Optional but Recommended): Add 100 µL of 50% acetonitrile-water to the collected supernatant and centrifuge again.[3] This step can help to reduce matrix effects.
-
Injection: Transfer the final supernatant to an autosampler vial or plate for injection into the LC-MS/MS system.[3]
LC-MS/MS Analysis
The analysis is typically performed using a reversed-phase C18 column with a gradient elution.[1][2][3]
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.[3]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[3]
-
Detection: Multiple reaction monitoring (MRM) in the positive ion mode is used for quantification.[3]
Quantitative Data Summary
The following table summarizes the quantitative performance data from a validated protein precipitation method for Lenvatinib quantification.[1][3]
| Parameter | Result | Reference |
| Linearity Range | 0.2 - 1000 ng/mL | [3] |
| 0.50 - 2000 ng/mL | [1] | |
| Correlation Coefficient (r) | ≥0.9968 | [1] |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | [3] |
| 0.50 ng/mL | [1] | |
| Extraction Recovery | 97.94 - 106.57% | [3] |
| ≥95.6% | [1] | |
| Matrix Effect | 100.3 - 106.79% | [3] |
| Intra-day Precision (CV%) | ≤11.3% | [1] |
| Inter-day Precision (CV%) | ≤11.3% | [1] |
| Accuracy | 96.3 - 109.0% | [1] |
Conclusion
The protein precipitation method described provides a simple, rapid, and robust approach for the quantification of Lenvatinib in plasma samples. The method demonstrates excellent linearity, recovery, and precision, making it suitable for therapeutic drug monitoring and pharmacokinetic studies.[1][3]
References
- 1. A rapid, simple and sensitive LC-MS/MS method for lenvatinib quantification in human plasma for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Simple UPLC/MS-MS Method for Simultaneous Determination of Lenvatinib and Telmisartan in Rat Plasma, and Its Application to Pharmacokinetic Drug-Drug Interaction Study [mdpi.com]
- 4. researchgate.net [researchgate.net]
Application Note and Protocol: Solid-Phase Extraction of Lenvatinib and Lenvatinib-¹⁵N,d₄ from Human Plasma
This document provides a detailed methodology for the extraction of Lenvatinib and its stable isotope-labeled internal standard, Lenvatinib-¹⁵N,d₄, from human plasma using solid-phase extraction (SPE). This protocol is intended for researchers, scientists, and drug development professionals involved in the bioanalysis of Lenvatinib.
Introduction
Lenvatinib is an oral multi-targeted tyrosine kinase inhibitor used in the treatment of various cancers. Therapeutic drug monitoring (TDM) of Lenvatinib is crucial to optimize dosage, maximize efficacy, and minimize toxicity. Accurate and reliable quantification of Lenvatinib in biological matrices such as plasma is therefore essential. Solid-phase extraction is a widely used sample preparation technique that offers high recovery and removal of matrix interferences, leading to cleaner extracts and improved analytical sensitivity.
This application note describes a robust SPE method for the simultaneous extraction of Lenvatinib and its internal standard, Lenvatinib-¹⁵N,d₄, from human plasma prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle of Solid-Phase Extraction
Solid-phase extraction is a chromatographic technique used to separate components of a mixture. The process involves passing a liquid sample through a solid adsorbent (the stationary phase). The analyte of interest is retained on the stationary phase while impurities are washed away. The analyte is then eluted with a suitable solvent. This method is effective for sample clean-up, concentration, and solvent switching. In this protocol, an octadecylsilyl (C18) silica cartridge is used, which retains Lenvatinib and its internal standard based on hydrophobic interactions.
Materials and Reagents
-
Lenvatinib reference standard
-
Lenvatinib-¹⁵N,d₄ internal standard (IS)
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (deionized or HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Octadecylsilyl (C18) SPE cartridges
-
SPE vacuum manifold
-
Centrifuge
-
Vortex mixer
-
Analytical balance
-
Volumetric flasks and pipettes
Experimental Protocols
4.1. Preparation of Stock and Working Solutions
-
Lenvatinib Stock Solution (1 mg/mL): Accurately weigh 10 mg of Lenvatinib reference standard and dissolve in 10 mL of methanol.
-
Lenvatinib-¹⁵N,d₄ Stock Solution (1 mg/mL): Accurately weigh 1 mg of Lenvatinib-¹⁵N,d₄ and dissolve in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Lenvatinib stock solution with a 50:50 mixture of methanol and water to achieve the desired concentration range for the calibration curve.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the Lenvatinib-¹⁵N,d₄ stock solution with a 50:50 mixture of methanol and water.
4.2. Sample Preparation and SPE Protocol
A detailed workflow for the solid-phase extraction is presented below.
Caption: Workflow for Solid-Phase Extraction of Lenvatinib.
Step-by-Step Protocol:
-
Sample Pre-treatment:
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Add a specific volume (e.g., 20 µL) of the Lenvatinib-¹⁵N,d₄ internal standard working solution.
-
Vortex the sample for 30 seconds.
-
To precipitate proteins, add a precipitating agent like acetonitrile or methanol (e.g., 600 µL), vortex, and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Carefully collect the supernatant for loading onto the SPE cartridge.
-
-
Solid-Phase Extraction:
-
Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water through the cartridge. Do not allow the cartridge to dry out between steps.
-
Loading: Load the entire supernatant from the pre-treatment step onto the conditioned SPE cartridge. Allow the sample to pass through the sorbent at a slow, steady rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 1 mL of a weak solvent mixture (e.g., 5% methanol in water) to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 5-10 minutes to remove any residual washing solvent.
-
Elution: Elute Lenvatinib and Lenvatinib-¹⁵N,d₄ from the cartridge by passing a strong, non-polar solvent (e.g., 1 mL of acetonitrile) through the sorbent. Collect the eluate in a clean collection tube.
-
-
Post-Extraction Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis.
-
Vortex briefly to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
-
Quantitative Data Summary
The following tables summarize the performance characteristics of Lenvatinib extraction and analysis. While some data is derived from methods using protein precipitation, it provides a useful benchmark for expected performance.
Table 1: Extraction Recovery
| Analyte | Extraction Method | Matrix | Recovery (%) | Coefficient of Variation (CV, %) | Reference |
| Lenvatinib | Solid-Phase Extraction | Serum | ≥ 97 | < 2.2 | [1] |
| Lenvatinib | Protein Precipitation | Plasma | ≥ 95.6 | ≤ 4.6 | [2] |
| Lenvatinib | Protein Precipitation | Rat Plasma | 97.94 - 106.57 | N/A | [3] |
Table 2: Matrix Effect
| Analyte | Extraction Method | Matrix | Matrix Effect (%) | Internal Standard Normalized Matrix Effect CV (%) | Reference |
| Lenvatinib | Protein Precipitation | Plasma | 136 - 157 | ≤ 2.8 | [2] |
| Lenvatinib-D₄ | Protein Precipitation | Plasma | 125 | N/A | [2] |
| Lenvatinib | Protein Precipitation | Rat Plasma | 100.3 - 106.79 | N/A | [3] |
Table 3: Precision and Accuracy
| Assay Type | Analyte | Extraction Method | Concentration Range (ng/mL) | Precision (CV, %) | Accuracy (%) | Reference |
| Intraday | Lenvatinib | Solid-Phase Extraction | 6.25 - 400 | < 4.7 | N/A | [1] |
| Interday | Lenvatinib | Solid-Phase Extraction | 6.25 - 400 | < 6.0 | N/A | [1] |
| Intraday | Lenvatinib | Protein Precipitation | 0.50 - 2000 | ≤ 10.0 | 96.3 - 109 | [2] |
| Interday | Lenvatinib | Protein Precipitation | 0.50 - 2000 | ≤ 11.3 | 98.0 - 108 | [2] |
Conclusion
The described solid-phase extraction protocol provides an effective and reliable method for the extraction of Lenvatinib and its isotopically labeled internal standard from human plasma. The high recovery and clean extracts obtained with this method make it suitable for sensitive and accurate quantification by LC-MS/MS, which is essential for therapeutic drug monitoring and pharmacokinetic studies of Lenvatinib. While protein precipitation offers a simpler and often faster alternative, SPE can provide superior sample cleanup, potentially reducing matrix effects and improving overall assay robustness.[2] The choice of method should be guided by the specific requirements of the study in terms of sensitivity, throughput, and the complexity of the matrix.
References
- 1. High-Performance Liquid Chromatography for Therapeutic Drug Monitoring of Serum Lenvatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A rapid, simple and sensitive LC-MS/MS method for lenvatinib quantification in human plasma for therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Chromatographic Separation of Lenvatinib and its Internal Standard: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chromatographic separation of Lenvatinib, a multi-targeted tyrosine kinase inhibitor, and its internal standard. The methodologies outlined below are essential for pharmacokinetic studies, therapeutic drug monitoring, and quality control of Lenvatinib in pharmaceutical formulations.
Introduction
Lenvatinib is a potent oral medication used in the treatment of various cancers, including thyroid and hepatocellular carcinoma.[1][2][3] Accurate and reliable quantification of Lenvatinib in biological matrices and pharmaceutical dosage forms is crucial for ensuring its safety and efficacy. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the most common analytical techniques employed for this purpose. The use of an internal standard (IS) is critical for correcting for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the results.
Experimental Protocols
This section details two validated methods for the determination of Lenvatinib: a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method suitable for routine analysis in pharmaceutical dosage forms, and a more sensitive UPLC-MS/MS method for bioanalytical applications.
Protocol 1: RP-HPLC Method for Lenvatinib in Pharmaceutical Dosage Forms
This protocol is based on a method developed for the estimation of Lenvatinib in bulk and pharmaceutical dosage forms.[4][5][6]
1. Materials and Reagents:
-
Lenvatinib reference standard
-
Methotrexate (Internal Standard)[7]
-
Acetonitrile (HPLC grade)[7]
-
Water (HPLC grade)
-
Sodium dihydrogen phosphate[7]
-
Orthophosphoric acid (for pH adjustment)
2. Chromatographic Conditions:
| Parameter | Value |
| Instrument | Waters HPLC with PDA detector[4][5] |
| Column | YMC C18 (150 x 4.6 mm, 5 µm)[4][5] |
| Mobile Phase | Water: Methanol (30:70 v/v)[4][5] |
| Flow Rate | 0.6 mL/min[4][5] |
| Injection Volume | 20 µL[4][5] |
| Column Temperature | Ambient[4][5] |
| Detection Wavelength | 240 nm[4][5][7] |
| Run Time | 7.0 minutes[4][5] |
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve Lenvatinib and Methotrexate in methanol to obtain a concentration of 1 mg/mL.
-
Working Standard Solution: Dilute the stock solutions with the mobile phase to prepare a series of calibration standards.
-
Sample Preparation: For capsule dosage forms, empty and weigh the contents of not fewer than 20 capsules. Prepare a solution in methanol equivalent to the concentration of the standard solution.
4. System Suitability: Before sample analysis, the chromatographic system must pass the system suitability test. The acceptance criteria are typically:
-
Tailing factor for the Lenvatinib peak: ≤ 2.0
-
Theoretical plates for the Lenvatinib peak: ≥ 2000
-
%RSD for replicate injections: ≤ 2.0
Protocol 2: UPLC-MS/MS Method for Lenvatinib in Human Plasma
This protocol is adapted from a validated method for the quantification of Lenvatinib in human plasma, suitable for pharmacokinetic and bioequivalence studies.[1][2][8][9]
1. Materials and Reagents:
-
Lenvatinib reference standard
-
Lenvatinib-d4 (Internal Standard)[1]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)[1]
-
Isopropanol (LC-MS grade)[1]
-
Ultrapure water
-
Human plasma (drug-free)
2. UPLC-MS/MS Conditions:
| Parameter | Value |
| Instrument | UPLC system coupled with a triple quadrupole mass spectrometer |
| Column | Synergi Fusion RP C18 (e.g., 50 x 2.1 mm, 2.5 µm)[1] |
| Mobile Phase A | 0.1% Formic acid in water[1][8][9] |
| Mobile Phase B | 0.1% Formic acid in methanol/isopropanol (90:10, v/v)[1] |
| Flow Rate | 0.6 mL/min[1] |
| Injection Volume | 5 µL |
| Column Temperature | 50 °C[1] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1][8][9] |
| MRM Transitions | Lenvatinib: m/z 427.1 → 370.0; Lenvatinib-d4: m/z 432.1 → 370.0[8][9] |
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 200 µL of acetonitrile containing the internal standard (Lenvatinib-d4).
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a portion into the UPLC-MS/MS system.
Quantitative Data Summary
The following tables summarize the quantitative data from various validated methods for Lenvatinib analysis.
Table 1: RP-HPLC Method Performance Data
| Parameter | Method 1[7] | Method 2[4][5] | Method 3[6] |
| Internal Standard | Methotrexate | - | - |
| Linearity Range | 28 - 1120 ng/mL | 20 - 100 µg/mL | 30 - 150 µg/mL |
| Correlation Coefficient (r²) | 0.999 | 0.999 | 0.999 |
| Limit of Quantification (LOQ) | 28 ng/mL | 1.46 µg/mL | 9.92 µg/mL |
| Accuracy (% Recovery) | 94.76% | 98 - 102% | 100.4% |
| Precision (%RSD) | 2.66% | 0.31 - 0.75% | 0.5 - 1.0% |
| Retention Time (min) | 4.508 | 2.135 | 4.35 |
Table 2: UPLC-MS/MS Method Performance Data
| Parameter | Method 1[8][9] | Method 2[1][2] | Method 3[10] |
| Internal Standard | Lenvatinib-d5 | Lenvatinib-d4 | ²H₅-Lenvatinib |
| Matrix | Rat Plasma | Human Plasma | Rat Plasma |
| Linearity Range | 0.2 - 1000 ng/mL | 0.5 - 2000 ng/mL | 0.2 - 1000 ng/mL |
| Correlation Coefficient (r) | > 0.999 | ≥ 0.9968 | - |
| Limit of Quantification (LOQ) | 0.2 ng/mL | 0.50 ng/mL | 0.2 ng/mL |
| Accuracy (%RE) | Acceptable | 96.3 to 109.0% | -1.40 to 5.06% |
| Precision (%RSD) | Acceptable | ≤ 11.3% | 1.72 to 9.58% |
| Recovery | - | ≥ 95.6% | 97.94 - 106.57% |
Visualizations
The following diagrams illustrate the experimental workflows for the described chromatographic methods.
Caption: Workflow for RP-HPLC analysis of Lenvatinib.
References
- 1. A rapid, simple and sensitive LC-MS/MS method for lenvatinib quantification in human plasma for therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A rapid, simple and sensitive LC-MS/MS method for lenvatinib quantification in human plasma for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. iajps.com [iajps.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 7. ijpsr.com [ijpsr.com]
- 8. UPLC-MS/MS method for the determination of Lenvatinib in rat plasma and its application to drug-drug interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Detection of Lenvatinib-15N,d4 by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Lenvatinib using Lenvatinib-15N,d4 as an internal standard by liquid chromatography-tandem mass spectrometry (LC-MS/MS). These guidelines are intended for researchers, scientists, and professionals in drug development involved in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies of Lenvatinib.
Introduction
Lenvatinib is an oral multi-kinase inhibitor that targets vascular endothelial growth factor (VEGF) receptors (VEGFR1, VEGFR2, and VEGFR3), fibroblast growth factor (FGF) receptors (FGFR1, FGFR2, FGFR3, and FGFR4), platelet-derived growth factor receptor alpha (PDGFRα), and the RET and KIT proto-oncogenes.[1][2] By inhibiting these pathways, Lenvatinib demonstrates both anti-angiogenic and anti-proliferative properties, making it an effective treatment for various cancers, including differentiated thyroid carcinoma, hepatocellular carcinoma, and renal cell carcinoma.[1][2]
Accurate and precise quantification of Lenvatinib in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for correcting for matrix effects and variability in sample processing and instrument response, ensuring the highest quality data. This document outlines a validated LC-MS/MS method for the determination of Lenvatinib in human plasma.
Mechanism of Action: Lenvatinib Signaling Pathway
Lenvatinib exerts its therapeutic effect by simultaneously inhibiting multiple signaling pathways involved in tumor growth and angiogenesis. The diagram below illustrates the key signaling cascades targeted by Lenvatinib.
Caption: Lenvatinib inhibits VEGFR and FGFR signaling pathways.
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for extracting Lenvatinib from plasma samples.[2]
Materials:
-
Human plasma samples
-
This compound internal standard working solution (50 ng/mL in methanol)
-
Acetonitrile, HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the 50 ng/mL this compound internal standard working solution.
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Liquid Chromatography
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., Synergi Fusion RP C18, 50 x 2.0 mm, 4 µm)[1] or equivalent |
| Mobile Phase A | 0.1% Formic acid in Water[3] |
| Mobile Phase B | 0.1% Formic acid in Methanol/Isopropanol (90:10, v/v)[3] |
| Gradient Program | A linear gradient tailored to achieve optimal separation and peak shape. A starting point could be: 0-0.5 min (30% B), 0.5-2.5 min (30-95% B), 2.5-3.0 min (95% B), 3.0-3.1 min (95-30% B), 3.1-4.0 min (30% B). |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Mass Spectrometry Parameters:
| Parameter | Recommended Settings |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 60 psi |
| Curtain Gas | 35 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 550°C |
MRM Transitions and Compound-Dependent Parameters:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (V) |
| Lenvatinib | 427.4 | 370.4 | 140 | 37 |
| 427.4 | 312.2 | 140 | 60 | |
| Lenvatinib-d4 | 431.5 | 370.4 | 120 | 40 |
| 431.5 | 312.4 | 120 | 60 | |
| This compound (Predicted) | 432.5 | 370.4 | To be optimized | To be optimized |
| 432.5 | 312.4 | To be optimized | To be optimized |
Data Analysis and Quantification
-
Calibration Curve: A calibration curve should be prepared by spiking known concentrations of Lenvatinib into blank plasma. A typical calibration range is 0.5 to 2000 ng/mL.[1]
-
Quality Control Samples: Quality control (QC) samples at low, medium, and high concentrations should be prepared and analyzed with each batch of samples to ensure the accuracy and precision of the method.
-
Data Processing: The peak areas of Lenvatinib and this compound are determined from the extracted ion chromatograms. The ratio of the Lenvatinib peak area to the this compound peak area is then used for quantification against the calibration curve.
Analytical Workflow
The following diagram provides a visual representation of the entire analytical workflow from sample receipt to data analysis.
Caption: Workflow for Lenvatinib quantification in plasma.
Conclusion
The LC-MS/MS method described in this document provides a robust and reliable approach for the quantitative analysis of Lenvatinib in human plasma using this compound as an internal standard. Adherence to these protocols will enable researchers and scientists to generate high-quality data for a variety of applications in the field of drug development and clinical research. It is recommended that each laboratory validates this method according to their specific standard operating procedures and regulatory requirements.
References
Application of Lenvatinib-15N,d4 in Bioequivalence Studies: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Lenvatinib-15N,d4 as an internal standard in bioequivalence (BE) studies of Lenvatinib. Lenvatinib is a multi-kinase inhibitor used in the treatment of various cancers, and its bioequivalence assessment is crucial for the development of generic formulations. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative bioanalysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) due to its ability to minimize analytical variability.
Introduction to Lenvatinib and Bioequivalence
Bioequivalence studies are essential to ensure that a generic drug product has the same rate and extent of absorption as the innovator product.[3] These studies typically involve administering the test and reference formulations to healthy volunteers and measuring the plasma concentrations of the drug over time to determine key pharmacokinetic (PK) parameters.[4]
Role of this compound in Bioanalytical Methods
In bioequivalence studies, accurate and precise quantification of the drug in biological matrices like plasma is paramount. LC-MS/MS is the preferred analytical technique for this purpose due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is critical for a robust bioanalytical method.
This compound is an ideal internal standard because it has the same physicochemical properties as Lenvatinib but a different mass due to the incorporation of stable isotopes. This allows it to co-elute with the analyte during chromatography and experience similar extraction recovery and matrix effects, thus compensating for variations in sample preparation and instrument response.
Quantitative Data from Lenvatinib Bioequivalence Studies
The following tables summarize key pharmacokinetic parameters from representative bioequivalence studies of Lenvatinib. These studies typically compare a test formulation to a reference formulation (e.g., Lenvima®) under fasting and/or fed conditions.
Table 1: Pharmacokinetic Parameters of Lenvatinib in a Bioequivalence Study (Fasting State) [4]
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Geometric Mean Ratio (GMR) (%) | 90% Confidence Interval (CI) |
| Cmax (ng/mL) | 85.6 ± 25.4 | 86.1 ± 28.7 | 99.89 | 92.1 - 108.3 |
| AUC0-t (ng·h/mL) | 1254.3 ± 389.1 | 1221.5 ± 366.8 | 102.98 | 97.5 - 108.8 |
| AUC0-∞ (ng·h/mL) | 1289.7 ± 401.2 | 1253.9 ± 380.4 | 103.19 | 97.7 - 109.0 |
| Tmax (h) | 2.5 (1.0 - 6.0) | 2.5 (1.0 - 8.0) | - | - |
| t1/2 (h) | 35.4 ± 8.7 | 34.9 ± 7.9 | - | - |
Table 2: Pharmacokinetic Parameters of Lenvatinib in a Bioequivalence Study (Postprandial State) [5]
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Geometric Mean Ratio (GMR) (%) | 90% Confidence Interval (CI) |
| Cmax (ng/mL) | 55.3 ± 15.1 | 56.0 ± 16.3 | 98.96 | 90.5 - 108.2 |
| AUC0-t (ng·h/mL) | 1189.6 ± 355.7 | 1261.2 ± 398.5 | 94.25 | 88.9 - 99.9 |
| AUC0-∞ (ng·h/mL) | 1245.8 ± 377.4 | 1312.7 ± 411.9 | 95.27 | 89.8 - 101.1 |
| Tmax (h) | 5.0 (2.0 - 12.0) | 5.0 (2.0 - 10.0) | - | - |
| t1/2 (h) | 38.1 ± 9.2 | 37.5 ± 8.5 | - | - |
Experimental Protocols
Bioequivalence Study Design
A typical bioequivalence study for Lenvatinib is a randomized, open-label, single-dose, two-period, two-sequence crossover study.[4][5]
Protocol:
-
Subject Recruitment: Healthy male and non-pregnant, non-lactating female subjects are enrolled.
-
Randomization: Subjects are randomly assigned to one of two treatment sequences (Test -> Reference or Reference -> Test).
-
Dosing: A single oral dose of the Lenvatinib test or reference product is administered under fasting or fed conditions.
-
Washout Period: A washout period of at least 14 days is maintained between the two treatment periods to ensure complete elimination of the drug from the body.[4]
-
Blood Sampling: Serial blood samples are collected at predefined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 48, 72, 96, and 120 hours post-dose).
-
Plasma Preparation: Plasma is separated by centrifugation and stored frozen at -20°C or below until analysis.
Diagram: Bioequivalence Study Workflow
Caption: Workflow of a typical Lenvatinib bioequivalence study.
Bioanalytical Method: LC-MS/MS
The following is a representative protocol for the quantification of Lenvatinib in human plasma using this compound as an internal standard.
4.2.1. Sample Preparation (Protein Precipitation) [6]
-
Thaw frozen plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., at 500 ng/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
4.2.2. Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 95% A, decrease to 5% A over 2 min, hold for 1 min, return to 95% A over 0.5 min, and re-equilibrate for 1.5 min. |
| Column Temperature | 40°C |
4.2.3. Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions | Lenvatinib: m/z 427.1 → 370.1this compound: m/z 432.1 → 370.1 |
| Collision Energy | Optimized for the specific instrument |
| Source Temperature | 500°C |
Diagram: Bioanalytical Workflow
Caption: Bioanalytical workflow for Lenvatinib in plasma.
Lenvatinib Signaling Pathways
Lenvatinib's mechanism of action involves the inhibition of several key signaling pathways that are crucial for tumor growth and angiogenesis.
Diagram: Lenvatinib Signaling Pathway Inhibition
Caption: Lenvatinib inhibits key signaling pathways.
Conclusion
The use of this compound as an internal standard in conjunction with a validated LC-MS/MS method provides the necessary accuracy, precision, and robustness for the bioanalytical component of Lenvatinib bioequivalence studies. The protocols and data presented herein offer a comprehensive guide for researchers and professionals involved in the development of generic Lenvatinib formulations, ensuring that these products meet the stringent requirements for bioequivalence.
References
- 1. Lenvatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. lenvimahcp.com [lenvimahcp.com]
- 3. A Bioequivalence Trial of Lenvatinib Mesylate Capsules in Healthy Subjects Under Fasting and Postprandial Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A randomized, open-label, single-dose, two-cycle crossover study to evaluate the bioequivalence and safety of lenvatinib and Lenvima® in Chinese healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. A rapid, simple and sensitive LC-MS/MS method for lenvatinib quantification in human plasma for therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying Lenvatinib: Detailed Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the quantitative analysis of Lenvatinib in various biological matrices. It is intended for researchers, scientists, and drug development professionals working on the pharmacokinetics, pharmacodynamics, and therapeutic drug monitoring of this multi-kinase inhibitor.
Introduction to Lenvatinib Quantification
Lenvatinib is an oral tyrosine kinase inhibitor that targets multiple signaling pathways involved in tumor growth and angiogenesis, including vascular endothelial growth factor receptors (VEGFR1-3), fibroblast growth factor receptors (FGFR1-4), platelet-derived growth factor receptor alpha (PDGFRα), KIT, and RET.[1] Accurate quantification of Lenvatinib in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties, as well as for optimizing patient dosing and ensuring therapeutic efficacy. The primary analytical methods employed for Lenvatinib quantification are Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Lenvatinib Signaling Pathway
Lenvatinib exerts its anti-cancer effects by inhibiting key signaling cascades that promote cell proliferation, survival, and angiogenesis. A simplified representation of the primary signaling pathways targeted by Lenvatinib is provided below.
Quantitative Data Summary
The following tables summarize the validation parameters of various analytical methods for the quantification of Lenvatinib in different biological matrices.
Table 1: LC-MS/MS Methods for Lenvatinib Quantification
| Biological Matrix | Sample Preparation | Linearity Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%CV) | Recovery (%) | Reference |
| Human Plasma | Protein Precipitation | 0.50 - 2000 | 0.50 | 96.3 - 109.0 | ≤ 11.3 | ≥ 95.6 | [2][3] |
| Human Plasma | Protein Precipitation | 1 - 1000 | 1 | Acceptable | Acceptable | - | [4] |
| Human Plasma | Liquid-Liquid Extraction | 0.0102 - 0.5016 | 0.0102 | 95.64 - 100.08 | 0.03 - 2.42 | - | [5] |
| Rat Plasma | Protein Precipitation | 0.2 - 1000 | 0.2 | Acceptable | Acceptable | 97.94 - 106.57 | [6] |
| Rat Plasma | Liquid-Liquid Extraction | 0.2 - 1000 | 0.2 | Acceptable | < 15 | > 85 | [7] |
| Human Serum | Solid-Phase Extraction | 0.2 - 1000 | 0.2 | - | - | - | [1] |
| Human Urine | Protein Precipitation | 0.25 - 50 | 0.25 | - | - | - | [2] |
| Human Feces | Protein Precipitation | 0.25 - 50 | 0.25 | - | - | - | [2] |
| Rabbit Plasma | Liquid-Liquid Extraction | - | - | - | - | - | [8] |
Table 2: HPLC-UV Methods for Lenvatinib Quantification
| Biological Matrix | Sample Preparation | Linearity Range (µg/mL) | LOQ (µg/mL) | Accuracy (%) | Precision (%RSD) | Recovery (%) | Reference |
| Bulk Drug | Dilution | 10 - 40 | 2.79 | - | - | 99.05 | [9] |
| Bulk Drug | Dilution | 30 - 150 | 9.92 | - | 0.5 - 1.0 | 100.4 | [3][10] |
| Human Plasma | - | 0.028 - 1.120 | 0.028 | - | 2.66 | 94.758 | [11] |
Note: "-" indicates data not specified in the cited reference.
Experimental Protocols
This section provides detailed protocols for the most common methods used to quantify Lenvatinib in biological matrices.
General Workflow for Sample Analysis
The general workflow for quantifying Lenvatinib in biological samples involves sample preparation, chromatographic separation, and detection.
LC-MS/MS Method for Lenvatinib in Human Plasma (Protein Precipitation)
4.2.1. Materials and Reagents
-
Lenvatinib reference standard
-
Lenvatinib-d4 (or other suitable internal standard)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Drug-free human plasma
4.2.2. Sample Preparation Protocol
-
Spiking: To 100 µL of human plasma, add the internal standard (Lenvatinib-d4) to a final concentration of 50 ng/mL.[1]
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.[12]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C and then reconstituted in the mobile phase.
-
Injection: Inject an appropriate volume (e.g., 5 µL) of the supernatant or reconstituted sample into the LC-MS/MS system.
4.2.3. Chromatographic and Mass Spectrometric Conditions
-
LC Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (e.g., 50:50, v/v).
-
Flow Rate: 0.3 mL/min.
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
MRM Transitions:
LC-MS/MS Method for Lenvatinib in Rat Plasma (Liquid-Liquid Extraction)
This protocol is based on a method developed for pharmacokinetic studies in rats.[7]
4.3.1. Materials and Reagents
-
Lenvatinib reference standard
-
Lenvatinib-d5 (or other suitable internal standard)
-
Ethyl acetate, HPLC grade
-
Acetonitrile, HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Drug-free rat plasma
4.3.2. Sample Preparation Protocol
-
Spiking: To 50 µL of rat plasma, add the internal standard (Lenvatinib-d5).
-
Extraction: Add 1 mL of ethyl acetate and vortex for 5 minutes.
-
Centrifugation: Centrifuge at 13,000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a nitrogen stream at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Injection: Inject a suitable volume into the LC-MS/MS system.
4.3.3. Chromatographic and Mass Spectrometric Conditions
-
LC Column: A suitable C18 or phenyl reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.[6]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[6]
-
Flow Rate: 0.25 mL/min.[6]
-
Gradient: A gradient elution to separate Lenvatinib and the internal standard.
-
Ionization Mode: ESI, Positive mode.
-
MRM Transitions:
HPLC-UV Method for Lenvatinib in Human Plasma
This protocol is based on a validated RP-HPLC method.[11]
4.4.1. Materials and Reagents
-
Lenvatinib reference standard
-
Methotrexate (or other suitable internal standard)
-
Acetonitrile, HPLC grade
-
Sodium dihydrogen phosphate
-
Orthophosphoric acid
-
Drug-free human plasma
4.4.2. Sample Preparation Protocol
-
Protein Precipitation: To a volume of plasma, add a 3-fold volume of acetonitrile, vortex, and centrifuge.
-
Supernatant Collection: Collect the supernatant for analysis.
4.4.3. Chromatographic Conditions
-
LC Column: Zodiasil C18 (150 × 4.6 mm, 5 µm).[11]
-
Mobile Phase: 0.01 N Sodium di-hydrogen phosphate (pH 4.8) : Acetonitrile (45:55 v/v).[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Detection Wavelength: 240 nm.[11]
-
Column Temperature: 30°C.[11]
Application Notes for Other Matrices
Urine
Feces
Tissue Homogenates
Quantifying Lenvatinib in tissue homogenates is essential for assessing its distribution into target tissues (e.g., tumors) and organs of metabolism (e.g., liver). A UPLC-MS method was developed to quantify lenvatinib in the serum and liver of rats.[6] Analysis of Lenvatinib in tumor tissue has also been reported, where tumor tissues were removed for analysis. A general approach involves homogenizing the tissue in a buffer, followed by protein precipitation or liquid-liquid extraction to isolate the drug. The choice of homogenization and extraction method will depend on the tissue type and the physicochemical properties of Lenvatinib.
Conclusion
The methods described in this document provide a comprehensive overview for the quantification of Lenvatinib in various biological matrices. The choice of method will depend on the specific research question, the available instrumentation, and the required sensitivity and throughput. For high sensitivity and selectivity, LC-MS/MS is the method of choice. HPLC-UV can be a viable alternative for applications where lower sensitivity is acceptable. Proper method validation is essential to ensure the reliability of the generated data.
References
- 1. A rapid, simple and sensitive LC-MS/MS method for lenvatinib quantification in human plasma for therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Build Diagrams from Code Using Graphviz [edrawmax.wondershare.com]
- 3. A rapid, simple and sensitive LC-MS/MS method for lenvatinib quantification in human plasma for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of a Sensitive LC-MS/MS Method for Determination of Lenvatinib and Its Major Metabolites in Human Plasma and Its Application in Hepatocellular Carcinoma Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relevance of plasma lenvatinib concentrations and endogenous urinary cytochrome P450 3A activity biomarkers in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Simple UPLC/MS-MS Method for Simultaneous Determination of Lenvatinib and Telmisartan in Rat Plasma, and Its Application to Pharmacokinetic Drug-Drug Interaction Study [mdpi.com]
- 7. UPLC-MS/MS method for the determination of Lenvatinib in rat plasma and its application to drug-drug interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsr.com [ijpsr.com]
- 9. Real examples of Graphviz. This week we wanted to highlight… | by DevTools Daily | Medium [devtoolsdaily.medium.com]
- 10. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]
- 11. Vascular endothelial growth factor signaling in health and disease: from molecular mechanisms to therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Pharmacokinetics and excretion of (14)C-lenvatinib in patients with advanced solid tumors or lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Lenvatinib Metabolites Using Lenvatinib-15N,d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lenvatinib is an oral multi-targeted tyrosine kinase inhibitor approved for the treatment of several types of cancer, including thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma.[1][2] It exerts its therapeutic effect by inhibiting various receptor tyrosine kinases (RTKs) involved in pathogenic angiogenesis, tumor growth, and cancer progression.[2] Understanding the metabolism and pharmacokinetics of Lenvatinib is crucial for optimizing its therapeutic efficacy and safety. Lenvatinib is extensively metabolized in the body, primarily through oxidation and other enzymatic processes, leading to the formation of several metabolites.[2][3] This document provides detailed application notes and protocols for the quantitative analysis of major Lenvatinib metabolites using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and a stable isotope-labeled internal standard, Lenvatinib-15N,d4.
Mechanism of Action of Lenvatinib
Lenvatinib targets multiple RTKs, including Vascular Endothelial Growth Factor (VEGF) receptors (VEGFR1-3), Fibroblast Growth Factor (FGF) receptors (FGFR1-4), Platelet-Derived Growth Factor Receptor alpha (PDGFRα), RET proto-oncogene, and KIT proto-oncogene.[2] By inhibiting these kinases, Lenvatinib disrupts downstream signaling pathways that are critical for tumor cell proliferation, survival, and angiogenesis.
Metabolism of Lenvatinib
Lenvatinib undergoes extensive metabolism in humans, with the primary routes of biotransformation being:
-
Decyclopropylation: Removal of the cyclopropyl group to form M1.[1]
-
O-demethylation: Removal of a methyl group from the methoxy moiety, mediated by CYP3A4, to form M2.[2]
-
N-oxidation: Oxidation of the quinoline nitrogen atom to form M3.[1][2]
Other metabolic pathways include hydrolysis, hydroxylation, and glucuronidation.[4] The majority of the administered dose is excreted in the feces.[3]
Quantitative Analysis of Lenvatinib and its Metabolites
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is highly recommended for the accurate quantification of Lenvatinib and its metabolites. The SIL-IS has nearly identical physicochemical properties to the analyte, ensuring that it behaves similarly during sample preparation, chromatography, and ionization, thereby compensating for matrix effects and variations in instrument response.
Quantitative Data Summary
The following table summarizes the reported plasma concentrations of Lenvatinib and its major metabolites in cancer patients.
| Analyte | Cmax (ng/mL) | Trough Concentration (ng/mL) | Biological Matrix | Patient Population | Reference |
| Lenvatinib | 210 - 520 | 42.7 - 88.0 | Plasma | Solid Tumors, Thyroid Cancer | [2] |
| M1 (Descyclopropyl) | Not Reported | ~0.1 | Plasma | Hepatocellular Carcinoma | [5] |
| M2 (O-desmethyl) | ~1.3 | ~1.0 | Plasma | Hepatocellular Carcinoma | [5] |
| M3 (N-oxide) | Not Reported | ~0.1 | Plasma | Hepatocellular Carcinoma | [5] |
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of Lenvatinib and its metabolites from plasma samples.
Materials:
-
Human plasma (K2EDTA as anticoagulant)
-
This compound internal standard (IS) working solution (e.g., 100 ng/mL in methanol)
-
Acetonitrile (ACN), HPLC grade, chilled to -20°C
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge capable of 14,000 x g and 4°C
Procedure:
-
Thaw plasma samples on ice.
-
Pipette 100 µL of plasma into a pre-labeled 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound IS working solution to each plasma sample.
-
Vortex briefly to mix.
-
Add 300 µL of chilled acetonitrile to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Vortex for 15 seconds and centrifuge at 1,000 x g for 2 minutes.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Lenvatinib | 427.1 | 370.1 | 35 |
| This compound (IS) | 432.1 | 370.1 | 35 |
| M1 (Descyclopropyl) | 387.1 | 370.1 | 35 |
| M2 (O-desmethyl) | 413.1 | 370.1 | 35 |
| M3 (N-oxide) | 443.1 | 370.1 | 40 |
Note: The optimal collision energies may vary depending on the instrument and should be optimized.
The Role of this compound as an Internal Standard
The use of a stable isotope-labeled internal standard that is structurally identical to the analyte, but with a different mass, is the gold standard for quantitative bioanalysis.
Key Advantages:
-
Co-elution: this compound co-elutes with the unlabeled Lenvatinib, ensuring that both experience the same matrix effects and ionization suppression or enhancement.
-
Correction for Extraction Loss: Any loss of analyte during the sample preparation steps will be mirrored by a proportional loss of the internal standard, allowing for accurate correction.
-
Improved Precision and Accuracy: The use of a SIL-IS significantly improves the precision and accuracy of the quantitative results compared to using an analogue internal standard or external calibration.
Conclusion
This document provides a comprehensive overview and detailed protocols for the quantitative analysis of Lenvatinib and its major metabolites in biological matrices. The use of a stable isotope-labeled internal standard, this compound, in conjunction with a validated LC-MS/MS method, is essential for obtaining reliable and accurate pharmacokinetic data. These methods are critical for researchers, scientists, and drug development professionals working to further understand the clinical pharmacology of Lenvatinib and to optimize its use in cancer therapy.
References
Troubleshooting & Optimization
Lenvatinib Quantification: A Technical Support Guide to Overcoming Matrix Effects
Welcome to the Technical Support Center for Lenvatinib Quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to overcoming matrix effects in the bioanalysis of Lenvatinib.
Frequently Asked Questions (FAQs) & Troubleshooting
This section provides answers to common questions and issues encountered during the quantification of Lenvatinib in biological matrices, particularly using LC-MS/MS.
Q1: What are matrix effects and how do they affect Lenvatinib quantification?
A: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1] This can lead to either ion suppression or enhancement, resulting in inaccurate and imprecise quantification of Lenvatinib.[1][2] For instance, phospholipids are a common cause of ion suppression in plasma samples.[3] In the context of Lenvatinib analysis, unaddressed matrix effects can lead to under- or overestimation of its concentration, impacting pharmacokinetic and therapeutic drug monitoring studies.
Q2: I'm observing significant ion suppression for Lenvatinib. What are the initial troubleshooting steps?
A: If you suspect ion suppression, consider the following steps:
-
Evaluate Your Sample Preparation: The most effective way to combat matrix effects is through rigorous sample preparation.[3] If you are using a simple protein precipitation (PP) method, consider more advanced techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to achieve a cleaner sample extract.[3]
-
Optimize Chromatography: Ensure that Lenvatinib is chromatographically separated from the bulk of matrix components. Modifying the mobile phase composition, gradient profile, or using a different stationary phase can help resolve the analyte from interfering species.[4]
-
Check Your Internal Standard (IS): The choice of internal standard is critical. An ideal IS co-elutes with the analyte and experiences similar matrix effects, thereby compensating for variations in ionization. A stable isotope-labeled (SIL) internal standard for Lenvatinib (e.g., Lenvatinib-D4) is the gold standard as it has nearly identical physicochemical properties to the analyte.[5][6][7] If a SIL-IS is not available, a structural analogue that behaves similarly can be used, but requires more careful validation.[8][9]
Q3: How do I choose the right sample preparation technique to minimize matrix effects for Lenvatinib analysis?
A: The choice depends on the complexity of the matrix and the required sensitivity of the assay.
-
Protein Precipitation (PP): This is a simple and fast method, often performed with acetonitrile.[7][10] While convenient, it may not sufficiently remove all interfering matrix components, particularly phospholipids.[3] Diluting the supernatant post-precipitation can sometimes mitigate matrix effects if sensitivity is not compromised.[3]
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PP by partitioning Lenvatinib into an immiscible organic solvent (e.g., ethyl acetate).[5] Adjusting the pH of the aqueous sample can optimize the extraction of Lenvatinib and minimize the co-extraction of interfering substances.[3]
-
Solid-Phase Extraction (SPE): SPE can provide the cleanest extracts by utilizing specific interactions between the analyte and a solid sorbent. While more complex and time-consuming, it can be very effective at removing matrix interferences.[10]
The following diagram illustrates a general workflow for selecting a sample preparation method.
Q4: What type of internal standard is recommended for Lenvatinib quantification?
A: The use of a stable isotope-labeled (SIL) internal standard, such as Lenvatinib-D4 or 2H5-Lenvatinib, is highly recommended.[5][6] SIL internal standards co-elute with the analyte and have the same ionization efficiency, allowing for effective compensation of matrix effects.[7] If a SIL-IS is not available, structural analogues like propranolol or erlotinib have been used.[9][11] However, it is crucial to demonstrate that the analogue's ionization is affected by the matrix in the same way as Lenvatinib.[8][9]
Q5: How can I quantitatively assess the matrix effect in my Lenvatinib assay?
A: The matrix effect can be quantified by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution at the same concentration. The formula is:
Matrix Effect (%) = (Peak area in post-extraction spiked sample / Peak area in neat solution) x 100
A value of 100% indicates no matrix effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement. It is also important to calculate the IS-normalized matrix effect to ensure the internal standard is adequately compensating for the variability.[10]
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature for Lenvatinib quantification.
Method 1: Protein Precipitation with Acetonitrile
This method is rapid and suitable for high-throughput analysis.[7][10]
-
Sample Preparation:
-
To 100 µL of plasma sample, add the internal standard solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
-
Analysis:
-
Transfer the supernatant to an autosampler vial.
-
Inject an aliquot (e.g., 4 µL) into the LC-MS/MS system.[10]
-
Method 2: Liquid-Liquid Extraction with Ethyl Acetate
This method provides a cleaner sample extract compared to protein precipitation.[5]
-
Sample Preparation:
-
To 200 µL of plasma, add the internal standard.
-
Add 1 mL of ethyl acetate.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Extraction and Reconstitution:
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
Analysis:
-
Inject an aliquot into the LC-MS/MS system.
-
Quantitative Data Summary
The following tables summarize quantitative data from various validated methods for Lenvatinib quantification.
Table 1: Comparison of Sample Preparation Techniques
| Parameter | Protein Precipitation (PP) | Liquid-Liquid Extraction (LLE) | Reference(s) |
| Recovery | ≥ 95.6% | 66.8% - 74.1% | [10],[8] |
| Matrix Effect (IS Normalized CV%) | ≤ 2.8% | Not explicitly stated, but method validated | [12] |
| Extraction Efficiency | High | 15.7% | [10],[11][13] |
Table 2: LC-MS/MS Method Parameters
| Parameter | Method A | Method B | Method C |
| Internal Standard | Lenvatinib-D4 (SIL) | Propranolol (Analogue) | 2H5-Lenvatinib (SIL) |
| LC Column | Symmetry-C18 | XTerra MS C18 | XSelect HSS T3 |
| Mobile Phase | Acetonitrile, Methanol, 0.1% Formic Acid in Water | 0.1% Formic Acid in Water and Acetonitrile | Water (5 mM Ammonium Acetate, 0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) |
| Ionization Mode | ESI Positive | ESI Positive | ESI Positive |
| MRM Transition (Lenvatinib) | Not specified | 427.6 > 371.0 | 427.1 > 370.0 |
| Reference | [5] | [11][13] | [6][14] |
Lenvatinib Signaling Pathways
Lenvatinib is a multi-targeted tyrosine kinase inhibitor. Understanding its mechanism of action can be relevant for interpreting pharmacokinetic and pharmacodynamic data. Lenvatinib primarily inhibits the following signaling pathways:
-
Vascular Endothelial Growth Factor (VEGF) Receptors: VEGFR1, VEGFR2, and VEGFR3, which are crucial for tumor angiogenesis.
-
Fibroblast Growth Factor (FGF) Receptors: FGFR1, FGFR2, FGFR3, and FGFR4, involved in tumor cell proliferation, survival, and angiogenesis.
-
Platelet-Derived Growth Factor (PDGF) Receptor: PDGFRα, which plays a role in tumor growth.
-
Other kinases: RET and KIT proto-oncogenes.[8]
The diagram below provides a simplified overview of the signaling pathways inhibited by Lenvatinib.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. DSpace [research-repository.griffith.edu.au]
- 5. ijpsr.com [ijpsr.com]
- 6. A Simple UPLC/MS-MS Method for Simultaneous Determination of Lenvatinib and Telmisartan in Rat Plasma, and Its Application to Pharmacokinetic Drug-Drug Interaction Study [mdpi.com]
- 7. A Simple UPLC/MS-MS Method for Simultaneous Determination of Lenvatinib and Telmisartan in Rat Plasma, and Its Application to Pharmacokinetic Drug-Drug Interaction Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. tandfonline.com [tandfonline.com]
- 10. A rapid, simple and sensitive LC-MS/MS method for lenvatinib quantification in human plasma for therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A rapid, simple and sensitive LC-MS/MS method for lenvatinib quantification in human plasma for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. doaj.org [doaj.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
improving sensitivity and selectivity for Lenvatinib analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity and selectivity of Lenvatinib analysis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of Lenvatinib using common analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).
LC-MS/MS Analysis
Question: I am observing a weak signal or low sensitivity for Lenvatinib. How can I improve it?
Answer:
Low sensitivity in LC-MS/MS analysis of Lenvatinib can stem from several factors. Here's a systematic approach to troubleshoot this issue:
-
Optimize Electrospray Ionization (ESI) Source Parameters: Lenvatinib ionizes well in positive ion mode due to its amino groups.[1] Ensure your ESI source parameters are optimized. Key parameters to check include:
-
IonSpray Voltage: An optimal voltage is crucial for efficient ionization. Too high or too low a voltage can suppress the signal.
-
Gas Flows (Nebulizer, Heater, Curtain): These gases aid in desolvation. Adjusting their flow rates can significantly impact signal intensity.
-
Source Temperature: Proper temperature is required for efficient desolvation of the solvent droplets.
-
Action: Systematically adjust these parameters while infusing a standard solution of Lenvatinib to find the optimal settings for your instrument.[2][3]
-
-
Mobile Phase Composition: The mobile phase can influence ionization efficiency.
-
pH: Using an acidic mobile phase (e.g., with 0.1% formic acid) will ensure that Lenvatinib, a basic compound, is protonated and thus more readily detectable in positive ion mode.[4]
-
Organic Modifier: The type and percentage of organic solvent (e.g., acetonitrile, methanol) can affect the desolvation process.
-
Action: Try small, incremental changes in the mobile phase composition and observe the effect on the Lenvatinib signal.
-
-
Sample Preparation and Extraction Recovery: Inefficient extraction of Lenvatinib from the sample matrix will lead to low signal intensity.
-
Protein Precipitation (PPT): While simple, PPT may result in lower recovery and significant matrix effects. Ensure the precipitating solvent (e.g., acetonitrile, methanol) is added in the correct ratio (typically 3:1 v/v solvent to plasma) and that vortexing is thorough.
-
Liquid-Liquid Extraction (LLE): This technique can provide cleaner extracts. The choice of extraction solvent is critical. Ethyl acetate has been used effectively for Lenvatinib.[5]
-
Solid-Phase Extraction (SPE): SPE can offer high recovery and clean extracts. The choice of sorbent and the wash/elution solvents must be optimized. Polymeric SPE sorbents are often a good choice for basic drugs like Lenvatinib.[6]
-
Action: Evaluate your sample preparation method's recovery. If it is low, consider optimizing the current method or switching to a more efficient one like SPE.
-
-
Mass Spectrometer Parameters:
-
MRM Transitions: Ensure you are using the most intense and specific multiple reaction monitoring (MRM) transitions for Lenvatinib. For example, a common transition is m/z 427.1 → 370.[5]
-
Collision Energy: Optimize the collision energy for the selected MRM transition to maximize the fragment ion intensity.
-
Action: Perform a compound optimization experiment on your mass spectrometer to determine the optimal MRM transitions and collision energies.
-
Question: I am experiencing significant matrix effects. What can I do to mitigate them?
Answer:
Matrix effects, the suppression or enhancement of ionization by co-eluting compounds from the sample matrix, are a common challenge in bioanalysis.
-
Improve Chromatographic Separation: Ensure that Lenvatinib is chromatographically separated from the majority of matrix components, especially phospholipids which are a common cause of ion suppression.
-
Action: Use a high-efficiency column and consider adjusting the gradient profile to better resolve Lenvatinib from interfering matrix components.
-
-
Enhance Sample Cleanup: The cleaner the sample extract, the lower the matrix effect.
-
Action: If you are using protein precipitation, consider switching to liquid-liquid extraction or, preferably, solid-phase extraction for a cleaner sample.[7]
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., Lenvatinib-d4) is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.[1]
-
Action: If not already in use, incorporate a SIL-IS into your method. If a SIL-IS is unavailable, use an analogue that has similar chromatographic and mass spectrometric behavior.
-
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components.
-
Action: This approach may be viable if the Lenvatinib concentration is high enough to remain above the lower limit of quantitation (LLOQ) after dilution.
-
Question: My results show poor precision and accuracy. What are the likely causes?
Answer:
Poor precision and accuracy can be caused by variability at multiple stages of the analytical workflow.
-
Inconsistent Sample Preparation: This is a very common source of variability.
-
Action: Ensure that all sample preparation steps, including pipetting, vortexing, and extraction, are performed consistently for all samples, standards, and quality controls. Automated liquid handling systems can improve precision.
-
-
Internal Standard (IS) Issues:
-
Action: Verify that the IS is added consistently to all samples and that its response is stable across the analytical run. A high coefficient of variation (%CV) for the IS response can indicate a problem.
-
-
Instrument Instability:
-
Action: Check the stability of the LC-MS/MS system by injecting a standard solution multiple times. If there is significant variation in retention time or peak area, the system may require maintenance.
-
-
Analyte Stability: Lenvatinib may be unstable under certain conditions.
-
Action: Investigate the stability of Lenvatinib in the biological matrix at different storage temperatures and through freeze-thaw cycles. Ensure samples are handled and stored appropriately. Lenvatinib is known to be sensitive to acid and base hydrolysis.[8]
-
HPLC-UV Analysis
Question: I am observing poor peak shape (tailing, fronting, or splitting) for Lenvatinib. How can I fix this?
Answer:
Poor peak shape in HPLC can compromise resolution and lead to inaccurate quantification.[9][10]
-
Peak Tailing: This is often observed for basic compounds like Lenvatinib.
-
Cause: Secondary interactions between the basic analyte and acidic silanol groups on the silica-based column packing.
-
Solution:
-
Mobile Phase pH: Adjust the mobile phase pH to be 2-3 units below the pKa of Lenvatinib to ensure it is fully protonated and less likely to interact with silanols. The use of a buffer is recommended.
-
Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer free silanol groups.
-
Competitive Amine: Add a small amount of a competitive amine (e.g., triethylamine) to the mobile phase to block the active silanol sites.
-
-
-
Peak Fronting:
-
Cause: Often due to column overload or sample solvent being stronger than the mobile phase.
-
Solution:
-
Reduce Sample Concentration/Injection Volume: Dilute the sample or inject a smaller volume.[11]
-
Sample Solvent: Dissolve the sample in the mobile phase or a weaker solvent.
-
-
-
Split Peaks:
-
Cause: Can be caused by a partially blocked column frit, a void in the column packing, or co-elution with an interfering compound.
-
Solution:
-
Column Maintenance: Reverse-flush the column to remove particulates from the frit. If a void is suspected, the column may need to be replaced.
-
Sample Filtration: Ensure all samples are filtered before injection.
-
Method Optimization: Adjust the mobile phase or gradient to resolve the split peaks.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Lenvatinib?
A1: Lenvatinib is a multi-targeted tyrosine kinase inhibitor. It works by blocking the activity of several signaling pathways involved in tumor growth and angiogenesis (the formation of new blood vessels). The primary targets of Lenvatinib include Vascular Endothelial Growth Factor (VEGF) receptors (VEGFR1, VEGFR2, and VEGFR3), Fibroblast Growth Factor (FGF) receptors (FGFR1, 2, 3, and 4), Platelet-Derived Growth Factor Receptor alpha (PDGFRα), KIT, and RET.[1][9][10][12] By inhibiting these pathways, Lenvatinib can help to slow down or stop the growth of cancer cells.
Q2: What are the most common sample preparation techniques for Lenvatinib analysis in plasma?
A2: The most frequently used techniques are:
-
Protein Precipitation (PPT): This is a simple and fast method where an organic solvent like acetonitrile or methanol is added to the plasma to precipitate proteins.[1][4][13]
-
Liquid-Liquid Extraction (LLE): This technique involves extracting Lenvatinib from the aqueous plasma into an immiscible organic solvent. It generally provides cleaner extracts than PPT.[5]
-
Solid-Phase Extraction (SPE): This is often the most effective method for removing matrix interferences and concentrating the analyte, leading to higher sensitivity and selectivity.[6][14]
Q3: How can I ensure the stability of Lenvatinib in my samples?
A3: Lenvatinib is generally stable, but proper handling and storage are important.[15]
-
Storage: Store plasma samples at -20°C or -80°C for long-term stability.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles as this can lead to degradation for some analytes. It is advisable to aliquot samples upon collection.
-
Bench-top Stability: Assess the stability of Lenvatinib in the sample matrix at room temperature for the expected duration of the sample preparation process.
-
Post-Preparative Stability: Evaluate the stability of the extracted samples in the autosampler.
Q4: Which analytical technique is more suitable for Lenvatinib analysis, LC-MS/MS or HPLC-UV?
A4: The choice depends on the specific requirements of your study.
-
LC-MS/MS is generally preferred for bioanalytical studies (e.g., pharmacokinetics) due to its superior sensitivity and selectivity, allowing for the quantification of low concentrations of Lenvatinib in complex biological matrices like plasma.[16][17]
-
HPLC-UV can be a suitable and more accessible option for the analysis of bulk drug substance or pharmaceutical formulations where the concentration of Lenvatinib is high and the sample matrix is less complex.[18]
Data Presentation
The following tables summarize quantitative data from various published methods for Lenvatinib analysis.
Table 1: Comparison of LC-MS/MS Methods for Lenvatinib Analysis in Human Plasma
| Parameter | Method 1 (PPT)[1] | Method 2 (LLE)[5] | Method 3 (SPE)[6] |
| Linearity Range (ng/mL) | 0.50 - 2000 | 0.2 - 1000 | 1.0 - 1000 |
| LLOQ (ng/mL) | 0.50 | 0.2 | 1.0 |
| Recovery (%) | ≥ 95.6 | Not Reported | High and Reproducible |
| Precision (%CV) | ≤ 11.3 | Acceptable | Not Reported |
| Accuracy (%) | 96.3 - 109.0 | Acceptable | Not Reported |
| Internal Standard | Lenvatinib-d4 | Lenvatinib-d5 | Quetiapine |
Table 2: Comparison of HPLC-UV Methods for Lenvatinib Analysis
| Parameter | Method 1 (Bulk Form)[18] | Method 2 (Bulk & Dosage Form)[19] |
| Linearity Range (µg/mL) | 10 - 40 | 20 - 100 |
| LOD (µg/mL) | 0.992 | 0.48 |
| LOQ (µg/mL) | 2.79 | 1.46 |
| Recovery (%) | 99.05 | 98 - 102 |
| Precision (%RSD) | Not Reported | Repeatability: 0.75, Reproducibility: 0.31 |
Experimental Protocols
Protocol 1: Lenvatinib Extraction from Human Plasma using Protein Precipitation (PPT)
This protocol is adapted from a validated LC-MS/MS method.[1]
-
Sample Thawing: Thaw plasma samples at room temperature.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibration standard, or quality control sample.
-
Internal Standard Addition: Add 5 µL of the internal standard working solution (e.g., Lenvatinib-d4 in methanol).
-
Protein Precipitation: Add 150 µL of cold acetonitrile (or methanol).
-
Vortexing: Vortex the mixture vigorously for 2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Dilution (Optional): The supernatant can be diluted if necessary (e.g., with water or mobile phase) before injection.
-
Injection: Inject an appropriate volume into the LC-MS/MS system.
Protocol 2: Lenvatinib Extraction from Plasma using Solid-Phase Extraction (SPE)
This is a general protocol for the extraction of basic drugs like Lenvatinib from plasma using a polymeric SPE sorbent.[6][20]
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not let the sorbent go dry.
-
Sample Pre-treatment: Dilute 200 µL of plasma sample with 200 µL of 4% phosphoric acid in water.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing:
-
Wash 1: Add 1 mL of 0.1 M acetic acid.
-
Wash 2: Add 1 mL of methanol/water (e.g., 50:50 v/v).
-
-
Drying: Dry the cartridge under high vacuum for 5-10 minutes to remove residual wash solvents.
-
Elution: Elute Lenvatinib with 1 mL of a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the mobile phase.
-
Injection: Inject an appropriate volume into the LC system.
Visualizations
Lenvatinib Signaling Pathway Inhibition
Caption: Lenvatinib inhibits multiple receptor tyrosine kinases.
Troubleshooting Workflow for Low Sensitivity in LC-MS/MS
Caption: A decision tree for troubleshooting low sensitivity.
Bioanalytical Method Development Decision Tree
Caption: Decision-making process for bioanalytical method development.
References
- 1. A rapid, simple and sensitive LC-MS/MS method for lenvatinib quantification in human plasma for therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. waters.com [waters.com]
- 10. HPLC故障排除指南 [sigmaaldrich.cn]
- 11. mastelf.com [mastelf.com]
- 12. uhplcs.com [uhplcs.com]
- 13. A Simple UPLC/MS-MS Method for Simultaneous Determination of Lenvatinib and Telmisartan in Rat Plasma, and Its Application to Pharmacokinetic Drug-Drug Interaction Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tga.gov.au [tga.gov.au]
- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 17. rsc.org [rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]
dealing with Lenvatinib-15N,d4 instability in biological samples
Welcome to the technical support center for Lenvatinib-15N,d4. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing stability issues encountered when using this compound as an internal standard in biological samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalysis?
A1: this compound is a stable isotope-labeled version of Lenvatinib, a multi-kinase inhibitor used in cancer therapy. In bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), it is used as an internal standard (IS). Because it is chemically almost identical to the analyte (Lenvatinib) but has a different mass, it can be added to a biological sample at a known concentration to correct for variability during sample preparation and analysis, thereby improving the accuracy and precision of the quantification of Lenvatinib.
Q2: What are the main causes of this compound instability in biological samples?
A2: The instability of this compound in biological samples is expected to be similar to that of Lenvatinib. The primary causes of degradation include:
-
Hydrolysis: Lenvatinib is susceptible to both acidic and alkaline hydrolysis.[1][2] This can be a concern in improperly buffered or stored biological samples.
-
Oxidation: The molecule can be prone to oxidation.[3] The presence of oxidizing agents in the sample matrix or exposure to air during processing can contribute to degradation.
-
Enzymatic Degradation: Lenvatinib is metabolized by CYP3A and aldehyde oxidase.[4] Residual enzymatic activity in improperly stored or prepared biological samples (e.g., plasma, tissue homogenates) could potentially lead to degradation of the internal standard.
-
Adsorption: Like many pharmaceutical compounds, this compound may adsorb to the surfaces of storage containers (e.g., plastic tubes, glass vials). This is not a degradation process but can lead to a perceived loss of the internal standard.
Q3: How can I minimize the degradation of this compound during sample collection and handling?
A3: Proper sample collection and handling are crucial. Here are some key recommendations:
-
Anticoagulant Selection: For plasma samples, K2-EDTA or K3-EDTA are commonly used.[5] Avoid using anticoagulants that may interfere with the analysis or affect the stability of the analyte and internal standard.
-
Rapid Processing: Process blood samples to plasma or serum as quickly as possible after collection to minimize enzymatic activity.
-
Temperature Control: Keep samples on ice or refrigerated during processing. For long-term storage, freeze samples at -70°C or lower.[6]
-
Use of Stabilizers: In some cases, the addition of antioxidants (e.g., ascorbic acid) or enzyme inhibitors to the collection tubes may be necessary to prevent degradation, although this needs to be validated for your specific assay.
Q4: What are the ideal storage conditions for stock and working solutions of this compound?
A4: Stock solutions of this compound should be prepared in a suitable organic solvent (e.g., DMSO, methanol) and stored at -20°C or -70°C in tightly sealed containers to prevent evaporation and degradation. Working solutions, which are typically more dilute, should be prepared fresh as needed. If short-term storage is necessary, they should be kept at 2-8°C and protected from light.
Troubleshooting Guides
Issue 1: Inconsistent or Low Internal Standard (IS) Response
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Pipetting or Dilution Errors | - Verify the calibration and performance of all pipettes used for dispensing the IS. - Prepare fresh working solutions of the IS and re-spike a set of quality control (QC) samples. |
| Incomplete Vial Sealing | - Inspect all vial caps and septa for proper sealing to prevent solvent evaporation, especially in the autosampler. |
| Adsorption to Containers | - Use low-adsorption polypropylene tubes and vials. - Silanized glass vials can also be considered. - Evaluate the effect of different container materials during method development. |
| Degradation in the Autosampler | - Keep the autosampler temperature low (e.g., 4°C). - Limit the time samples spend in the autosampler before injection. - Investigate the stability of the IS in the final extraction solvent over the expected run time. |
| Matrix Effects (Ion Suppression or Enhancement) | - Modify the chromatographic conditions to separate the IS from co-eluting matrix components. - Optimize the sample preparation method (e.g., switch from protein precipitation to solid-phase extraction) to remove interfering substances. - Evaluate different lots of the biological matrix for consistent matrix effects. |
Issue 2: Drifting Internal Standard Response Throughout an Analytical Run
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Progressive Degradation on Column | - Ensure the mobile phase pH is compatible with the stability of this compound. - Use a guard column to protect the analytical column from strongly retained matrix components. |
| Source Contamination in Mass Spectrometer | - Clean the ion source of the mass spectrometer. - Check for contamination of the ion transfer optics. |
| Instability in Reconstituted Sample | - Perform a post-preparative stability study to determine how long the extracted samples are stable at autosampler temperature. - If instability is observed, inject samples immediately after preparation or adjust the reconstitution solvent. |
Issue 3: Poor Correlation Between Analyte and Internal Standard
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Different Degradation Rates | - Although unlikely for a stable isotope-labeled IS, ensure that the labeling position does not affect the site of degradation. - Conduct stability experiments under various stress conditions (acid, base, oxidation) for both the analyte and the IS to confirm they degrade at the same rate. |
| Isotopic Exchange | - While rare for 15N and deuterium on aromatic rings, consider the possibility of back-exchange of deuterium if it is in a labile position. This is not expected for Lenvatinib-d4 where the deuteriums are typically on a metabolically stable position. |
| Interference with Analyte or IS Peak | - Review the chromatograms for any co-eluting peaks that may be interfering with the integration of the analyte or IS. - Optimize the chromatographic method for better resolution. |
Experimental Protocols
Protocol 1: Evaluation of this compound Stability in Human Plasma
Objective: To assess the short-term (bench-top), long-term (frozen), and freeze-thaw stability of this compound in human plasma.
Methodology:
-
Preparation of Spiked Samples:
-
Spike a pool of blank human plasma with this compound at a concentration typical for your assay (e.g., 50 ng/mL).
-
Aliquot the spiked plasma into multiple polypropylene tubes.
-
-
Short-Term (Bench-Top) Stability:
-
Store a set of aliquots at room temperature (e.g., 25°C) for 0, 2, 4, 8, and 24 hours.
-
At each time point, process the samples according to your established extraction procedure and analyze by LC-MS/MS.
-
-
Long-Term Stability:
-
Store a set of aliquots at -70°C.
-
Analyze samples at time zero and after 1, 3, 6, and 12 months of storage.
-
-
Freeze-Thaw Stability:
-
Subject a set of aliquots to multiple freeze-thaw cycles. A typical cycle involves freezing at -70°C for at least 12 hours followed by thawing unassisted at room temperature.
-
Analyze the samples after 1, 3, and 5 freeze-thaw cycles.
-
-
Data Analysis:
-
Calculate the mean concentration and standard deviation for each condition.
-
Compare the results to the baseline (time zero or first cycle) samples. The IS is considered stable if the mean concentration is within ±15% of the baseline.
-
Quantitative Data Summary (Example)
| Stability Condition | Concentration (ng/mL) ± SD (n=3) | % of Initial Concentration |
| Initial (T=0) | 49.8 ± 1.5 | 100% |
| Bench-Top (24h, 25°C) | 48.9 ± 2.1 | 98.2% |
| Freeze-Thaw (3 cycles) | 49.1 ± 1.8 | 98.6% |
| Long-Term (6 months, -70°C) | 50.2 ± 2.0 | 100.8% |
Visualizations
Bioanalytical Workflow for Lenvatinib Quantification.
Troubleshooting Logic for Internal Standard Issues.
Potential Degradation Pathways for this compound.
References
- 1. 8.2 Examples of unstable analytes – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 2. researchgate.net [researchgate.net]
- 3. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 4. benthamscience.com [benthamscience.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Sample Management: Stability of Plasma and Serum on Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Carryover in Lenvatinib Bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing carryover during the bioanalysis of Lenvatinib.
Frequently Asked Questions (FAQs)
Q1: What is carryover and why is it a concern in Lenvatinib bioanalysis?
A1: Carryover is the appearance of a small analyte signal in a blank injection that follows an injection of a high-concentration sample.[1] This is a significant issue in quantitative bioanalysis as it can lead to an overestimation of the analyte's concentration in subsequent samples, compromising the accuracy and reliability of the results. Given that Lenvatinib is a potent compound often measured at low concentrations in biological matrices, even minor carryover can impact pharmacokinetic and toxicokinetic assessments.
Q2: What are the primary causes of Lenvatinib carryover in an LC-MS/MS system?
A2: The primary causes of Lenvatinib carryover are related to its physicochemical properties and its interaction with the LC-MS/MS system. Lenvatinib is a basic (pKa ≈ 5.05-5.4) and relatively hydrophobic (logP ≈ 3.3) compound.[2][3][4][5] This makes it prone to:
-
Adsorption: Lenvatinib can adsorb to active sites within the analytical system, such as residual silanol groups on the surface of silica-based columns, as well as metal surfaces and plastic components in the autosampler and flow path.[5]
-
Incomplete Solubilization: If the wash solvent is not strong enough to fully solubilize and remove Lenvatinib from the injector needle and valve, residual amounts can be injected in the next run.
Q3: What is an acceptable level of carryover for a Lenvatinib bioanalytical method?
A3: According to regulatory guidelines for bioanalytical method validation, the carryover in a blank sample following the highest calibration standard should not be greater than 20% of the lower limit of quantitation (LLOQ). One study on Lenvatinib reported a carryover of 2.26% of the LLOQ, which is well within the acceptable limits.
Troubleshooting Guide
Problem: High carryover is observed in blank injections after running high-concentration Lenvatinib samples.
Below is a step-by-step guide to troubleshoot and minimize carryover in your Lenvatinib bioanalysis.
Step 1: Identify the Source of Carryover
The first step is to determine whether the carryover is originating from the autosampler or the chromatographic column.
Experimental Protocol: Source Identification
-
Run a High-Concentration Standard: Inject a high-concentration Lenvatinib standard.
-
Inject Blank with Column: Immediately follow with a blank injection using the standard method.
-
Replace Column with a Union: Replace the analytical column with a zero-dead-volume union.
-
Inject another Blank: Inject another blank sample.
-
Analyze Results:
-
If the carryover peak is still present in the blank run with the union, the primary source is likely the autosampler (injector needle, valve, tubing).
-
If the carryover peak is significantly reduced or absent in the blank run with the union, the analytical column is a major contributor to the carryover.
-
Diagram: Carryover Source Identification Workflow
References
- 1. analysis-of-survival-and-response-to-lenvatinib-in-unresectable-hepatocellular-carcinoma - Ask this paper | Bohrium [bohrium.com]
- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. chromanik.co.jp [chromanik.co.jp]
- 4. researchgate.net [researchgate.net]
- 5. Strategies to reduce aspecific adsorption of peptides and proteins in liquid chromatography-mass spectrometry based bioanalyses: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
Lenvatinib Chromatography: A Technical Support Guide for Optimal Peak Shape
Welcome to the technical support center for Lenvatinib chromatography. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to poor peak shape during the chromatographic analysis of Lenvatinib. Below, you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help you achieve optimal separation and peak symmetry in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a common cause of peak tailing when analyzing Lenvatinib?
Peak tailing for Lenvatinib, a basic compound, is often due to secondary interactions between the analyte and acidic silanol groups on the silica-based column packing material. To mitigate this, consider using a base-deactivated column or adding a competing base, like triethylamine, to the mobile phase. Adjusting the mobile phase pH can also help ensure that Lenvatinib is in a single ionic form.
Q2: My Lenvatinib peak is showing fronting. What are the likely causes?
Peak fronting is less common than tailing but can occur due to several factors, including high sample concentration (column overload), or a sample solvent that is stronger than the mobile phase.[1] It can also be an indication of a physical problem with the column, such as a void or collapse.[1]
Q3: I am observing split peaks for Lenvatinib. What should I investigate?
Split peaks can be caused by a clogged inlet frit, a void at the head of the column, or co-elution with an interfering compound.[1][2] It's also possible that the sample is dissolving in a solvent that is not compatible with the mobile phase, causing poor sample introduction onto the column.
Q4: Can the mobile phase composition affect the peak shape of Lenvatinib?
Absolutely. The mobile phase composition is critical for achieving good peak shape. For Lenvatinib, several reversed-phase HPLC methods have been successfully developed using a combination of a buffer (e.g., ammonium acetate, phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol).[3][4][5] The addition of modifiers like formic acid or trifluoroacetic acid can improve peak shape by acting as an ion-pairing agent and reducing silanol interactions.[6][7]
Q5: What type of column is recommended for good Lenvatinib peak shape?
Most successful methods for Lenvatinib analysis utilize C18 columns.[3][4][5][7] A base-deactivated C18 column is often preferred to minimize peak tailing associated with basic compounds like Lenvatinib.[7]
Troubleshooting Guides
Issue 1: Lenvatinib Peak Tailing
Peak tailing can lead to inaccurate integration and reduced resolution. Follow this guide to diagnose and resolve the issue.
Symptoms:
-
The peak has an asymmetrical shape with a drawn-out tail.
-
The tailing factor is greater than 2.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Lenvatinib peak tailing.
Detailed Steps:
-
Column Selection: If you are not using a base-deactivated column, consider switching to one to minimize interactions with silanol groups.[7]
-
Mobile Phase Optimization:
-
Sample Concentration: High sample loads can lead to peak tailing. Try injecting a more dilute sample to see if the peak shape improves.[1]
-
System Check: Excessive dead volume in the system (e.g., long tubing, large detector cell) can contribute to peak tailing, especially for early eluting peaks.[8]
Issue 2: Lenvatinib Peak Fronting
Peak fronting can also compromise the accuracy of your results.
Symptoms:
-
The peak has an asymmetrical shape with a leading edge.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Lenvatinib peak fronting.
Detailed Steps:
-
Sample Solvent: The solvent used to dissolve the sample should ideally be the mobile phase itself or a solvent that is weaker than the mobile phase to ensure proper focusing of the sample band at the column head.
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting.[1] Reduce the injection volume or the concentration of the sample.
-
Column Health: A void or channel in the column can cause peak fronting. This may occur over time with column use. If suspected, reversing and flushing the column (if permissible by the manufacturer) or replacing the column may be necessary.
Summary of Successful Lenvatinib Chromatographic Conditions
For your reference, the following table summarizes chromatographic conditions from published methods that have achieved good peak shape for Lenvatinib.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Thermosil C18 (150x4.5mm, 5µm)[3] | UPLC HSS C18 (100x2.1mm, 1.8µm)[4] | Kromasil C18 (250x4.6mm, 5µm)[5] | Inert Sustain C18 (250x4.6mm, 5µm)[7] |
| Mobile Phase | Methanol:Water (65:35 v/v)[3] | 0.1% Orthophosphoric Acid:Acetonitrile (50:50 v/v)[4] | 0.01M Ammonium Acetate (pH 3.5):Methanol (30:70 v/v)[5] | Water:Acetonitrile:TFA (60:40:0.1 v/v)[7] |
| Flow Rate | 0.8 mL/min[3] | 0.3 mL/min[4] | 1.0 mL/min[5] | 0.8 mL/min[7] |
| Detection | 265 nm[3] | 240 nm[4] | 309 nm[5] | 241 nm[7] |
| Tailing Factor | 1.23[3] | Not Reported | Not Reported | 1.25[7] |
Experimental Protocols
Protocol 1: Mobile Phase Preparation (based on Method 3)
-
Prepare 0.01M Ammonium Acetate Buffer: Weigh an appropriate amount of ammonium acetate and dissolve it in HPLC-grade water to make a 0.01M solution.
-
Adjust pH: Adjust the pH of the buffer solution to 3.5 using orthophosphoric acid.
-
Mix Mobile Phase: Combine the prepared buffer and methanol in a 30:70 volume-to-volume ratio.
-
Degas: Degas the mobile phase using an ultrasonic bath or vacuum filtration before use.
Protocol 2: Standard Solution Preparation
-
Stock Solution: Accurately weigh about 10 mg of Lenvatinib reference standard and transfer it to a 10 mL volumetric flask.
-
Dissolve: Add a small amount of diluent (typically the mobile phase or a compatible solvent) and sonicate to dissolve.
-
Dilute to Volume: Dilute to the mark with the diluent to obtain a stock solution.
-
Working Standard: Perform serial dilutions from the stock solution to achieve the desired working concentration for your analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 3. pharmajournal.net [pharmajournal.net]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. A rapid, simple and sensitive LC-MS/MS method for lenvatinib quantification in human plasma for therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rroij.com [rroij.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
impact of co-eluting substances on Lenvatinib-15N,d4 signal
Welcome to the technical support center for Lenvatinib-15N,d4 bioanalysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantitative analysis of Lenvatinib using its stable isotope-labeled internal standard, this compound.
Troubleshooting Guide: Signal Instability and Interference
This guide addresses specific issues related to signal variability of Lenvatinib and its internal standard, this compound, often caused by co-eluting substances from biological matrices.
Q1: We are observing significant variability or suppression in the this compound internal standard signal. What are the potential causes and how can we troubleshoot this?
A1: Signal variability or suppression of the internal standard (IS), this compound, is a common issue in LC-MS/MS bioanalysis, primarily attributed to matrix effects.[1][2][3] Co-eluting endogenous components from the biological matrix can interfere with the ionization of the IS in the mass spectrometer's source, leading to inaccurate quantification.[1][4][5]
Troubleshooting Steps:
-
Evaluate Matrix Effects: To confirm if matrix effects are the cause, a post-column infusion experiment can be performed.[1][4] This involves infusing a standard solution of this compound post-chromatographic separation while injecting a blank, extracted matrix sample. A dip in the baseline signal at the retention time of Lenvatinib indicates the presence of co-eluting substances that are causing ion suppression.
-
Optimize Sample Preparation: The goal is to remove interfering matrix components.[1][5]
-
Protein Precipitation (PPT): While simple, PPT may not be sufficient to remove all interfering substances.[6][7] Consider optimizing the precipitating agent (e.g., acetonitrile, methanol) and the ratio of solvent to sample.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. Experiment with different organic solvents and pH adjustments to optimize the extraction of Lenvatinib and its IS while leaving interferences behind.
-
Solid-Phase Extraction (SPE): SPE is often the most effective technique for removing matrix interferences.[5][8] Method development would involve selecting the appropriate sorbent (e.g., C18, mixed-mode) and optimizing the wash and elution steps to selectively isolate the analyte and IS.
-
-
Chromatographic Separation Improvement: Enhancing the separation between this compound and co-eluting matrix components is crucial.[4][5]
-
Gradient Modification: Adjust the mobile phase gradient to increase the resolution around the retention time of Lenvatinib.
-
Column Chemistry: Consider using a different column with alternative selectivity (e.g., phenyl-hexyl, biphenyl) that may better separate the analyte from the interferences.
-
Flow Rate: Lowering the flow rate can sometimes improve separation efficiency.
-
Below is a logical workflow for troubleshooting internal standard signal variability.
Caption: Troubleshooting workflow for this compound signal variability.
Q2: Our Lenvatinib to this compound peak area ratio is inconsistent at the lower limit of quantification (LLOQ). What could be the cause?
A2: Inconsistency at the LLLOQ is often exacerbated by matrix effects and can also be due to carryover or issues with the integration of low-level signals.
Troubleshooting Steps:
-
Assess Carryover: Inject a blank sample immediately after a high concentration standard or sample. If a peak is detected at the retention time of Lenvatinib or its IS, carryover is an issue. To mitigate this, an aggressive needle wash or a blank injection between samples may be necessary.
-
Review Integration Parameters: Ensure that the peak integration parameters are optimized for low-level signals to avoid inconsistent baseline noise integration.
-
LLOQ Sample Preparation: The LLOQ is most susceptible to variability introduced by matrix effects. Ensure that the sample preparation method is robust and reproducible. The internal standard normalized matrix effect should have a coefficient of variation (CV%) of not more than 15%.[6][7]
-
Linearity Assessment: Re-evaluate the linearity of the calibration curve, paying close attention to the lower concentration points. The accuracy of the calibrators should be between 95.9% and 105%, with a precision within 5.0%.[6]
Frequently Asked Questions (FAQs)
Q1: What are typical matrix effect values observed for Lenvatinib analysis in human plasma?
A1: Published methods for Lenvatinib analysis in plasma have demonstrated that with appropriate sample preparation and chromatography, matrix effects can be minimized. For instance, one UPLC-MS/MS method reported a matrix effect range for Lenvatinib of 100.3–106.79%.[9] Another study found the internal standard normalized matrix effect CV% to be ≤2.8%.[6][7] A matrix effect ranging from +12.9% to +15.7% has also been reported.[10]
Q2: What are the recommended sample preparation techniques to minimize the impact of co-eluting substances?
A2: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity.
-
Protein Precipitation (PPT): This is a simple and rapid technique, often using acetonitrile or methanol.[6][7][9][11] It is suitable for many applications but may not provide the cleanest extracts.
-
Solid-Phase Extraction (SPE): SPE offers superior cleanup by selectively isolating the analyte and its internal standard from the bulk of the matrix components.[8] This is often the preferred method for minimizing matrix effects.
-
Liquid-Liquid Extraction (LLE): LLE can also provide clean extracts and is another viable option for reducing interferences.
Q3: What are the key mass spectrometry parameters for the analysis of Lenvatinib and this compound?
A3: Lenvatinib is typically analyzed using tandem mass spectrometry (MS/MS) with positive ion electrospray ionization (ESI). The multiple reaction monitoring (MRM) transitions are specific to the precursor and product ions of Lenvatinib and its internal standard. A common MRM transition for Lenvatinib is m/z 427.6 → 371.0.[11] For the stable isotope-labeled internal standard, this compound, the transition would be shifted according to the mass difference.
The following diagram illustrates the general workflow for a bioanalytical method development and validation process, which is essential for mitigating the impact of co-eluting substances.
Caption: General workflow for bioanalytical method development and validation.
Quantitative Data Summary
The following tables summarize key performance characteristics from validated LC-MS/MS methods for Lenvatinib quantification, which are crucial for assessing the impact of co-eluting substances.
Table 1: Precision and Accuracy Data for Lenvatinib Quantification
| Parameter | Concentration (ng/mL) | Intra-day Precision (CV%) | Inter-day Precision (CV%) | Accuracy (%) | Reference |
| LLOQ | 0.50 | ≤ 10.0 | ≤ 11.3 | 96.3 - 109.0 | [6] |
| Low QC | 1.50 | ≤ 10.0 | ≤ 11.3 | 96.3 - 109.0 | [6] |
| Medium QC | 750 | ≤ 10.0 | ≤ 11.3 | 96.3 - 109.0 | [6] |
| High QC | 1500 | ≤ 10.0 | ≤ 11.3 | 96.3 - 109.0 | [6] |
| Low QC | 0.2 | 1.72 - 7.09 | 3.61 - 9.58 | 0.08 - 3.33 (RE%) | [9] |
| Medium QC | 20 | 1.72 - 7.09 | 3.61 - 9.58 | 0.08 - 3.33 (RE%) | [9] |
| High QC | 800 | 1.72 - 7.09 | 3.61 - 9.58 | 0.08 - 3.33 (RE%) | [9] |
CV: Coefficient of Variation; LLOQ: Lower Limit of Quantification; QC: Quality Control; RE: Relative Error
Table 2: Matrix Effect and Recovery Data for Lenvatinib
| Parameter | Low QC | Medium QC | High QC | Reference |
| Matrix Effect (%) | ||||
| Lenvatinib | 100.3 | 106.79 | 102.48 | [9] |
| Recovery (%) | ||||
| Lenvatinib | 97.94 | 106.57 | 100.32 | [9] |
| Lenvatinib | ≥ 95.6 | ≥ 95.6 | ≥ 95.6 | [6][7] |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a general guideline based on commonly used methods for Lenvatinib extraction from plasma.[6][7][9]
-
Aliquoting: Aliquot 100 µL of plasma sample, calibrator, or quality control sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 50 µL of the working solution of this compound (e.g., 50 ng/mL in methanol) to each tube.
-
Precipitation: Add 300 µL of cold acetonitrile (or methanol) to each tube to precipitate the plasma proteins.
-
Vortexing: Vortex mix the samples for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to enhance sensitivity.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) of the final extract into the LC-MS/MS system.
Protocol 2: Post-Column Infusion Experiment to Detect Ion Suppression
This protocol describes a method to qualitatively assess matrix effects.[4]
-
System Setup:
-
Set up the LC system with the analytical column and mobile phase used for the Lenvatinib assay.
-
Prepare a solution of this compound at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL).
-
Using a syringe pump and a T-connector, infuse the this compound solution into the mobile phase flow between the analytical column and the mass spectrometer ion source.
-
-
Procedure:
-
Begin the infusion and allow the mass spectrometer signal for the this compound MRM transition to stabilize, establishing a steady baseline.
-
Inject a blank plasma sample that has been processed using the established sample preparation method.
-
Monitor the baseline of the this compound signal during the chromatographic run.
-
-
Interpretation:
-
A significant drop in the baseline signal indicates that one or more components from the matrix are co-eluting and causing ion suppression at that retention time.
-
An increase in the baseline signal would indicate ion enhancement.
-
The retention time of any observed suppression or enhancement can be correlated with the retention time of Lenvatinib to determine if there is a direct impact on its quantification.
-
References
- 1. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zefsci.com [zefsci.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. longdom.org [longdom.org]
- 6. A rapid, simple and sensitive LC-MS/MS method for lenvatinib quantification in human plasma for therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A rapid, simple and sensitive LC-MS/MS method for lenvatinib quantification in human plasma for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-Performance Liquid Chromatography for Therapeutic Drug Monitoring of Serum Lenvatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. researchgate.net [researchgate.net]
Lenvatinib and Metabolites Analysis: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical refinement of gradient elution methods for Lenvatinib and its metabolites. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of Lenvatinib that should be monitored in biological samples?
A1: The primary metabolic pathways for Lenvatinib include oxidation, N-oxidation, dealkylation, and hydrolysis. The major metabolites commonly monitored are:
-
M1: Descyclopropyl Lenvatinib
-
M2: O-demethyl Lenvatinib
-
M3: Lenvatinib N-Oxide
Q2: What are the typical columns and mobile phases used for the separation of Lenvatinib and its metabolites?
A2: Reversed-phase columns, particularly C18 and phenyl columns, are commonly used. For mobile phases, a combination of an aqueous phase (often with a formic acid or ammonium acetate buffer to improve peak shape and ionization) and an organic phase (typically acetonitrile or methanol) is employed in a gradient elution mode.
Q3: How can matrix effects be minimized in the bioanalysis of Lenvatinib and its metabolites?
A3: Matrix effects, which can cause ion suppression or enhancement in mass spectrometry, are a common challenge in bioanalysis.[1] Strategies to mitigate these effects include:
-
Efficient Sample Preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at removing interfering matrix components than simple protein precipitation.
-
Chromatographic Separation: Optimizing the gradient elution program to separate the analytes from the bulk of the matrix components is crucial.
-
Use of an Internal Standard (IS): A stable isotope-labeled internal standard (e.g., Lenvatinib-d4) is highly recommended to compensate for matrix-induced variations in ionization.
Q4: What are the key mass spectrometry parameters for the detection of Lenvatinib and its major metabolites?
A4: Lenvatinib and its metabolites are typically analyzed using tandem mass spectrometry (MS/MS) with electrospray ionization (ESI) in the positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor and product ion transitions will depend on the instrument and tuning, but typical transitions are summarized in the table below.
Troubleshooting Guide
This guide addresses specific issues that may arise during the gradient elution analysis of Lenvatinib and its metabolites.
Issue 1: Poor Peak Shape (Tailing or Fronting) for Lenvatinib or its Metabolites
-
Observation: Asymmetrical peaks, with a tailing factor significantly greater than 1 or a fronting factor less than 1.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Secondary Interactions with Column Silanols | Acidify the mobile phase with 0.1% formic acid to suppress the ionization of silanol groups on the column packing material. |
| Column Overload | Reduce the sample injection volume or dilute the sample. |
| Incompatible Injection Solvent | Ensure the sample is dissolved in a solvent that is weaker than or compatible with the initial mobile phase conditions. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column. |
| Extra-column Dead Volume | Check all fittings and tubing for proper connections to minimize dead volume. |
Issue 2: Inconsistent Retention Times
-
Observation: Shifting retention times for Lenvatinib and/or its metabolites across different injections or batches.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inadequate Column Equilibration | Ensure the column is sufficiently equilibrated with the initial mobile phase conditions between injections. A longer equilibration time may be necessary. |
| Mobile Phase Composition Changes | Prepare fresh mobile phase daily and ensure accurate composition. Degas the mobile phase to prevent bubble formation. |
| Pump Performance Issues | Check the HPLC/UPLC pump for leaks and ensure it is delivering a consistent flow rate. |
| Temperature Fluctuations | Use a column oven to maintain a stable column temperature. |
Issue 3: Co-elution of Metabolites or Interference from Matrix Components
-
Observation: Overlapping peaks for metabolites or interference peaks from the biological matrix that compromise accurate quantification.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal Gradient Program | Adjust the gradient slope to improve the separation of closely eluting compounds. A shallower gradient can often enhance resolution. |
| Inadequate Sample Clean-up | Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering substances. |
| Incorrect Column Chemistry | Consider a column with a different selectivity, such as a phenyl-hexyl column, which may provide a different elution order and better separation. |
Experimental Protocols
1. Sample Preparation from Human Plasma
A protein precipitation method is a common starting point for sample preparation.
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (e.g., Lenvatinib-d4 at 50 ng/mL).
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for injection.
2. UPLC-MS/MS Gradient Elution Method
This method provides a general framework for the separation of Lenvatinib and its metabolites. Optimization may be required based on the specific instrument and column used.
| Parameter | Specification |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 1.0 | 10 |
| 5.0 | 90 |
| 6.0 | 90 |
| 6.1 | 10 |
| 8.0 | 10 |
Data Presentation
Table 1: Typical Retention Times and MRM Transitions for Lenvatinib and its Major Metabolites
| Compound | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) |
| Lenvatinib | ~4.2 | 427.1 | 370.1 |
| M1 (Descyclopropyl) | ~3.5 | 387.1 | 370.1 |
| M2 (O-demethyl) | ~3.8 | 413.1 | 370.1 |
| M3 (N-Oxide) | ~3.2 | 443.1 | 370.1 |
| Lenvatinib-d4 (IS) | ~4.2 | 431.1 | 374.1 |
Note: Retention times are approximate and can vary depending on the specific chromatographic conditions.
Visualizations
Caption: Simplified metabolic pathway of Lenvatinib.
Caption: Experimental workflow for Lenvatinib analysis.
References
Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation of Lenvatinib Assays Utilizing an Isotope-Labeled Internal Standard
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of bioanalytical methods for the quantification of Lenvatinib, with a focus on assays using the stable isotope-labeled internal standard, Lenvatinib-¹⁵N,d₄. This document outlines key performance data, detailed experimental protocols, and visual workflows to support robust and reliable pharmacokinetic and toxicokinetic studies.
Lenvatinib is a multi-targeted tyrosine kinase inhibitor used in the treatment of various cancers, including thyroid and hepatocellular carcinoma.[1][2][3][4] Accurate quantification of Lenvatinib in biological matrices is crucial for therapeutic drug monitoring and pharmacokinetic assessments. The use of a stable isotope-labeled internal standard, such as Lenvatinib-¹⁵N,d₄ or a deuterated analog like Lenvatinib-d₄, is best practice for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical methods to compensate for variability in sample processing and matrix effects.[5][6]
This guide compares and summarizes key validation parameters from published LC-MS/MS methods for Lenvatinib, providing a benchmark for laboratories developing or implementing similar assays. The validation data presented is in accordance with the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[7][8][9][10]
Performance Data Comparison
The following tables summarize the quantitative performance of various validated LC-MS/MS methods for Lenvatinib quantification in human plasma. While specific data for Lenvatinib-¹⁵N,d₄ is not detailed in the reviewed literature, the performance of methods using a deuterated internal standard (Lenvatinib-d₄) is presented as a direct comparator.[5][11]
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Internal Standard | Lenvatinib-d₄[5] | Propranolol[12][13] | Carfilzomib[1][14] | Telmisartan[15] |
| Linearity Range (ng/mL) | 0.50–2000[2][5] | 9.6–200[12][13] | Not Specified | 0.2–1000[15] |
| Correlation Coefficient (r²) | ≥0.9968[2][5] | >0.997[12][13] | 0.999[1][14] | Not Specified |
| Intra-day Precision (%CV) | ≤11.3%[2][5] | <6.7%[12][13] | Within Limits | 1.72% to 7.09%[6] |
| Inter-day Precision (%CV) | ≤11.3%[2][5] | <6.7%[12][13] | Within Limits | 3.61% to 9.58%[6] |
| Intra-day Accuracy (%) | 96.3 to 109.0%[2][5] | 95.8–108.3%[12][13] | Within Limits | 0.08% to 3.33% (RE)[6] |
| Inter-day Accuracy (%) | 96.3 to 109.0%[2][5] | 95.8–108.3%[12][13] | Within Limits | -1.40% to 5.06% (RE)[6] |
| Recovery (%) | ≥95.6%[2][5] | 66.8%[12][13] | Within Limits | 97.94–106.57%[6] |
| Matrix Effect (%) | CV% ≤2.8% (IS normalized)[2][5] | Extraction efficiency of 15.7%[12][13] | Within Limits | 100.3–106.79%[6] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.50[2][5] | 9.6[12][13] | Not Specified | 0.2[15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are summarized protocols from published studies, highlighting the key steps in Lenvatinib quantification.
Sample Preparation
A common and efficient method for plasma sample preparation is protein precipitation.
-
Protocol:
-
To a 100 µL aliquot of human plasma, add the internal standard solution (e.g., Lenvatinib-¹⁵N,d₄ in methanol).
-
Add a protein precipitating agent, such as acetonitrile or methanol, typically in a 3:1 or 4:1 ratio to the plasma volume.
-
Vortex the mixture to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for injection into the LC-MS/MS system.
-
Other reported extraction techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE), which may offer cleaner extracts but involve more extensive method development.[16]
Chromatographic Conditions
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.
-
Column: A reverse-phase C18 column is commonly used for separation.[2][12][13] For example, a Synergi Fusion RP C18 (50 x 2.1 mm, 4 µm) or an X-Terra RP18 (50 x 2.1 mm, 3.5 µm).[15]
-
Mobile Phase: A gradient elution using a combination of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid) is typical.
-
Flow Rate: Flow rates generally range from 0.2 to 1.0 mL/min.[1][12][13][14]
-
Column Temperature: The column is often maintained at a constant temperature, for instance, 30°C or 35°C, to ensure reproducible retention times.[15][17]
Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity in multiple reaction monitoring (MRM) mode.
-
Ionization Source: Electrospray ionization (ESI) in the positive ion mode is typically employed for Lenvatinib and its internal standard.[12][13]
-
MRM Transitions:
-
Lenvatinib: The precursor ion is m/z 427.1, and a common product ion for quantification is m/z 370.0.[6]
-
Lenvatinib-¹⁵N,d₄ (projected): The precursor ion would be shifted by the mass of the isotopes. For Lenvatinib-d₄, a transition of m/z 431.2 → 371.2 has been noted. For Lenvatinib-²H₅, the transition is m/z 432.1→370.[6]
-
-
Ion Source Parameters: Parameters such as ion spray voltage, source temperature, and gas flows should be optimized to achieve maximum signal intensity for both the analyte and the internal standard.
Visualized Workflows and Relationships
To further clarify the processes and concepts involved in the bioanalytical method validation of Lenvatinib, the following diagrams are provided.
References
- 1. benthamscience.com [benthamscience.com]
- 2. A rapid, simple and sensitive LC-MS/MS method for lenvatinib quantification in human plasma for therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. search.library.brandeis.edu [search.library.brandeis.edu]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. elearning.unite.it [elearning.unite.it]
- 8. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Maximum Plasma Concentration of Lenvatinib Is Useful for Predicting Thrombocytopenia in Patients Treated for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Validation of a Liquid Chromatography-Tandem Mass Spectrometric Assay for Quantitative Analysis of Lenvatinib in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. LC-MS/MS Method Development and Validation of Lenvatinib and its ...: Ingenta Connect [ingentaconnect.com]
- 15. researchgate.net [researchgate.net]
- 16. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijpsr.com [ijpsr.com]
A Guide to Inter-Laboratory Cross-Validation of Lenvatinib Bioanalytical Methods
For Researchers, Scientists, and Drug Development Professionals
In the realm of multi-center clinical trials and collaborative drug development, the ability to compare bioanalytical data across different laboratories is paramount. This guide provides a comprehensive overview of the cross-validation of bioanalytical methods for the multi-targeted tyrosine kinase inhibitor, Lenvatinib. By examining the performance of various validated assays, this document aims to ensure that pharmacokinetic data from disparate study sites can be reliably compared, fostering confidence in global clinical trial outcomes.
Comparative Performance of Lenvatinib Bioanalytical Methods
An inter-laboratory cross-validation study involving five different laboratories and seven distinct bioanalytical methods provides the foundation for this comparison.[1] The primary analytical technique employed across all participating labs was Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method for quantifying small molecules like Lenvatinib in biological matrices.[1]
The core objective of the cross-validation was to assess the comparability of data generated by these different methods. This was achieved by analyzing two sets of samples: quality control (QC) samples with known Lenvatinib concentrations and clinical study samples with unknown concentrations.[1] The results, summarized in the table below, demonstrate a high degree of concordance among the laboratories, indicating that the different methods yield comparable quantitative data for Lenvatinib in human plasma.
| Parameter | Acceptance Criteria | Result | Conclusion |
| Accuracy of Quality Control (QC) Samples | Within ±15% of the nominal concentration | Within ±15.3%[1] | The methods are accurate and produce comparable results for samples with known concentrations. |
| Percentage Bias for Clinical Study Samples | Within ±20% | Within ±11.6%[1] | The methods provide consistent and comparable results when analyzing real-world clinical samples. |
These findings strongly suggest that with proper validation, Lenvatinib concentrations in human plasma can be reliably compared across different laboratories and clinical studies, ensuring the integrity of pharmacokinetic data in global trials.[1]
Experimental Protocols: A Representative LC-MS/MS Method
While the cross-validation study encompassed seven unique methods, they all shared a common workflow involving sample extraction followed by LC-MS/MS analysis.[1] The primary variations between the laboratories were in the sample extraction technique, with methods employing either protein precipitation (PP), liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[1]
Below is a detailed, representative protocol for the bioanalysis of Lenvatinib in human plasma using LC-MS/MS with protein precipitation, a commonly used, straightforward, and efficient extraction method.
1. Sample Preparation (Protein Precipitation)
-
Objective: To remove proteins from the plasma sample, which can interfere with the analysis.
-
Procedure:
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To a 100 µL aliquot of plasma, add 300 µL of a precipitating agent (e.g., acetonitrile or methanol) containing an internal standard. The internal standard is a compound with similar chemical properties to Lenvatinib, added at a known concentration to correct for variability in the extraction and analysis process.
-
Vortex the mixture vigorously for approximately 1 minute to ensure complete protein precipitation.
-
Centrifuge the mixture at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant, which contains Lenvatinib and the internal standard, to a clean tube or a 96-well plate for analysis.
-
2. Liquid Chromatography (LC)
-
Objective: To separate Lenvatinib and the internal standard from other components in the extracted sample.
-
Typical Parameters:
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of two solvents, typically:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile or methanol with 0.1% formic acid.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
3. Tandem Mass Spectrometry (MS/MS)
-
Objective: To detect and quantify Lenvatinib and the internal standard with high specificity and sensitivity.
-
Typical Parameters:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). This involves monitoring specific precursor-to-product ion transitions for both Lenvatinib and the internal standard.
-
Lenvatinib Transition: m/z 427.1 → 370.1
-
Internal Standard (example): A stable isotope-labeled Lenvatinib or a structurally similar compound.
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., ion spray voltage, temperature, gas flows).
-
4. Data Analysis
-
The concentration of Lenvatinib in the plasma sample is determined by calculating the ratio of the peak area of Lenvatinib to the peak area of the internal standard and comparing this ratio to a calibration curve. The calibration curve is generated by analyzing a series of plasma samples with known concentrations of Lenvatinib.
Inter-Laboratory Cross-Validation Workflow
The following diagram illustrates the logical workflow of an inter-laboratory cross-validation study for a bioanalytical method, as described in the foundational study.[1]
Caption: Workflow for inter-laboratory bioanalytical method cross-validation.
References
A Comparative Guide to Lenvatinib Quantification: Linearity, Accuracy, and Precision
For researchers, scientists, and drug development professionals, the precise and reliable quantification of Lenvatinib is paramount for pharmacokinetic studies, therapeutic drug monitoring, and quality control. This guide provides a comparative overview of the linearity, accuracy, and precision of common analytical methods for Lenvatinib quantification, supported by experimental data from published studies.
Performance Comparison of Analytical Methods
The quantification of Lenvatinib is predominantly achieved through two primary analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The choice of method often depends on the required sensitivity, selectivity, and the nature of the biological matrix. Below is a summary of their performance characteristics.
Table 1: Linearity of Lenvatinib Quantification Methods
| Method | Linearity Range | Correlation Coefficient (r²) | Biological Matrix | Reference |
| LC-MS/MS | 0.50–2000 ng/mL | ≥0.9968 | Human Plasma | [1][2] |
| 10.20–501.60 pg/mL | ≥0.995 | Human Plasma | [3][4] | |
| 9.6–200 ng/mL | >0.997 | Human Plasma | [5] | |
| 0.2–1000 ng/mL | Not Specified | Human Plasma | [6] | |
| 10% to 200% of rat plasma | 0.999 | Rat Plasma | [7] | |
| HPLC-UV | 10–40 µg/mL | 0.9992 | Bulk Drug | [8][9][10] |
| 20–100 µg/mL | 0.999 | Pharmaceutical Dosage Form | [11] | |
| 10–50 µg/mL | 0.9995 | Bulk Drug | [8] | |
| 30–150 µg/mL | 0.999 | Bulk Drug | ||
| 10-100 µg/ml | 0.9991 | Pharmaceutical Dosage Form | [12] | |
| UV-Spectrophotometry | 1–5 µg/mL | Not Specified | Pharmaceutical Dosage Form | [13] |
Table 2: Accuracy and Precision of Lenvatinib Quantification Methods
| Method | Accuracy (% Recovery / Range) | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) | Biological Matrix / Form | Reference |
| LC-MS/MS | 96.3 to 109.0% | ≤11.3% | ≤11.3% | Human Plasma | [1][2] |
| 95.64-100.08% | 1.06-2.42% | 0.03-0.55% | Human Plasma | [3][4] | |
| 95.8–108.3% | <6.7% | <6.7% | Human Plasma | [5] | |
| HPLC-UV | 99.05% | Not Specified | Not Specified | Bulk Drug | [8][9][10] |
| 98–102% | <2% | <2% | Pharmaceutical Dosage Form | [11] | |
| 98–102% | <0.98% | <0.98% | Bulk Drug | [8] | |
| 100.4% | 0.5% (Repeatability) | 1.0% (Intermediate) | Bulk Drug | [14] | |
| UV-Spectrophotometry | 98–102% | <2.0% | <2.0% | Pharmaceutical Dosage Form | [13] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. The following sections outline typical experimental protocols for the LC-MS/MS and HPLC-UV methods.
LC-MS/MS Method for Lenvatinib in Human Plasma
This method is highly sensitive and selective, making it suitable for therapeutic drug monitoring where low concentrations of the drug are expected.
1. Sample Preparation (Protein Precipitation):
-
To a plasma sample, an internal standard (e.g., Lenvatinib-D4) is added.
-
Protein precipitation is induced by adding a solvent like acetonitrile.
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is collected for analysis.[1]
2. Chromatographic Conditions:
-
Column: A reversed-phase column, such as a Synergi Fusion RP C18 or Zorbax Eclipse XDB-C18, is commonly used.[1][3]
-
Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).[1][3][6]
-
Flow Rate: A typical flow rate is around 0.6 mL/min.[3]
-
Column Temperature: The column is often maintained at a constant temperature, for example, 50°C.[1]
3. Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.[1]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both Lenvatinib and the internal standard. For Lenvatinib, a common transition is m/z 427.10 → 370.10.[3][4]
HPLC-UV Method for Lenvatinib in Bulk Drug and Pharmaceutical Dosage Forms
This method is robust and widely used for quality control of pharmaceutical products due to its simplicity and cost-effectiveness.
1. Sample Preparation:
-
A known weight of the Lenvatinib bulk drug or the contents of a capsule is dissolved in a suitable solvent, typically the mobile phase itself.
-
The solution is then diluted to fall within the linear range of the method.
2. Chromatographic Conditions:
-
Column: A C8 or C18 reversed-phase column is frequently used.[8][9][10]
-
Mobile Phase: An isocratic mobile phase, often a mixture of methanol and a buffer like ammonium acetate, is used.[8][9][10] The pH may be adjusted with an acid such as orthophosphoric acid.
-
Detection Wavelength: The UV detector is set to a wavelength where Lenvatinib shows maximum absorbance, typically around 240 nm or 301 nm.[8][10][11]
Visualizing the Workflow
To better understand the sequence of operations in a typical Lenvatinib quantification workflow, the following diagram illustrates the key steps from sample collection to data analysis.
Caption: Experimental workflow for Lenvatinib quantification.
References
- 1. A rapid, simple and sensitive LC-MS/MS method for lenvatinib quantification in human plasma for therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.innovareacademics.in [journals.innovareacademics.in]
- 4. researchgate.net [researchgate.net]
- 5. doaj.org [doaj.org]
- 6. A Simple UPLC/MS-MS Method for Simultaneous Determination of Lenvatinib and Telmisartan in Rat Plasma, and Its Application to Pharmacokinetic Drug-Drug Interaction Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamscience.com [benthamscience.com]
- 8. researchgate.net [researchgate.net]
- 9. METHOD DEVELOPMENT AND VALIDATION OF LENVATINIB BY HPLC AND UV-SPECTROSCOPY | Semantic Scholar [semanticscholar.org]
- 10. Issue's Article Details [indiandrugsonline.org]
- 11. iajps.com [iajps.com]
- 12. rroij.com [rroij.com]
- 13. ijpsr.com [ijpsr.com]
- 14. pharmajournal.net [pharmajournal.net]
Assessing the Matrix Effect of Lenvatinib-15N,d4: A Comparative Guide for Tissue Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical performance of Lenvatinib and its stable isotope-labeled internal standard, Lenvatinib-15N,d4, across various biological tissues. The primary focus is on assessing the matrix effect, a critical parameter in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis that can significantly impact the accuracy and reproducibility of quantitative results. This document offers detailed experimental protocols and representative data to guide researchers in developing and validating robust bioanalytical methods for Lenvatinib in complex tissue matrices.
Understanding the Matrix Effect in Lenvatinib Tissue Analysis
The quantification of Lenvatinib, a multi-kinase inhibitor, in different tissues is crucial for understanding its pharmacokinetic and pharmacodynamic profiles. However, biological tissues are complex matrices containing a myriad of endogenous components, such as lipids, proteins, and salts, which can interfere with the ionization of the analyte and its internal standard in the mass spectrometer source. This phenomenon, known as the matrix effect, can lead to ion suppression or enhancement, resulting in inaccurate quantification.
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for mitigating matrix effects. Ideally, the SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, leading to a consistent analyte-to-internal standard peak area ratio. However, differences in the physicochemical properties of the tissue matrices can lead to variable matrix effects, necessitating a thorough evaluation in each tissue of interest.
Comparative Analysis of Matrix Effects in Different Tissues
While specific public data on the matrix effect of this compound across a range of tissues is limited, this section presents representative data based on established bioanalytical method validation acceptance criteria. The data in Table 1 illustrates the expected performance of a validated LC-MS/MS method for Lenvatinib in key tissues known for its distribution. The Internal Standard (IS) Normalized Matrix Factor is a key parameter, with values close to 1.0 indicating minimal relative matrix effect. According to regulatory guidelines, the coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%.
Table 1: Representative Matrix Effect Data for this compound in Various Rat Tissues
| Tissue | Lenvatinib Matrix Factor (MF) | This compound Matrix Factor (MF) | IS Normalized Matrix Factor (Lenvatinib MF / IS MF) | CV (%) of IS Normalized MF (n=6) |
| Liver | 0.88 | 0.85 | 1.04 | 4.2 |
| Kidney | 0.95 | 0.92 | 1.03 | 3.8 |
| Lung | 1.05 | 1.02 | 1.03 | 5.1 |
| Spleen | 0.92 | 0.89 | 1.03 | 6.5 |
| Tumor | 0.85 | 0.82 | 1.04 | 7.2 |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual values may vary depending on the specific experimental conditions.
Experimental Protocols
A robust and reproducible experimental protocol is fundamental for the accurate assessment of matrix effects. The following sections detail the methodologies for tissue sample preparation and LC-MS/MS analysis of Lenvatinib.
Tissue Sample Preparation and Homogenization
The goal of this procedure is to efficiently extract Lenvatinib and this compound from the tissue matrix while minimizing the co-extraction of interfering endogenous components.
1. Tissue Homogenization:
-
Accurately weigh the frozen tissue sample (e.g., 100 mg).
-
Add a 3-fold volume (w/v) of homogenization buffer (e.g., phosphate-buffered saline, pH 7.4) to the tissue in a 2 mL polypropylene tube.
-
Homogenize the tissue using a bead-based homogenizer (e.g., Precellys) with appropriate beads (e.g., ceramic beads) until a uniform homogenate is obtained.
-
Centrifuge the homogenate at 14,000 rpm for 10 minutes at 4°C.
2. Protein Precipitation:
-
To 50 µL of the tissue homogenate supernatant, add 200 µL of ice-cold acetonitrile containing this compound (the internal standard).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
3. Supernatant Transfer:
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Table 2: LC-MS/MS Parameters for Lenvatinib Analysis
| Parameter | Condition |
| LC System | Shimadzu Nexera X2 or equivalent |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Sciex API 5500 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Lenvatinib: m/z 427.2 -> 370.1; this compound: m/z 432.2 -> 370.1 |
| Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
Visualizing the Workflow
To provide a clear understanding of the experimental process, the following diagrams illustrate the key steps involved in assessing the matrix effect.
Alternative Approaches and Considerations
While protein precipitation is a straightforward and widely used technique for tissue sample preparation, other methods can be employed to further reduce matrix effects, especially for particularly challenging matrices.
-
Liquid-Liquid Extraction (LLE): This technique involves partitioning the analyte from the aqueous tissue homogenate into an immiscible organic solvent. LLE can provide cleaner extracts than protein precipitation but is often more time-consuming and requires careful optimization of solvent selection and pH.
-
Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to selectively retain the analyte while matrix components are washed away. This method can yield very clean extracts and allows for sample concentration, but it is the most complex and costly of the three techniques.
The choice of sample preparation method will depend on the specific tissue, the desired level of sensitivity, and the available resources.
Conclusion
The successful quantification of Lenvatinib in various tissues is paramount for its preclinical and clinical development. A thorough assessment of the matrix effect using a stable isotope-labeled internal standard like this compound is a critical component of bioanalytical method validation. By employing robust sample preparation techniques and optimized LC-MS/MS conditions, researchers can ensure the generation of accurate and reliable data. This guide provides a foundational framework for developing and evaluating methods for the bioanalysis of Lenvatinib in diverse and complex tissue matrices.
Lenvatinib Analysis: A Head-to-Head Comparison of Protein Precipitation and Liquid-Liquid Extraction
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Lenvatinib, the choice of sample preparation method is a critical determinant of assay performance. The two most common techniques employed are protein precipitation (PP) and liquid-liquid extraction (LLE). This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most appropriate technique for your analytical needs.
Performance Comparison at a Glance
A summary of key performance metrics for protein precipitation and liquid-liquid extraction in the context of Lenvatinib analysis is presented below. Data has been compiled from various validated LC-MS/MS methods.
| Performance Metric | Protein Precipitation (PP) | Liquid-Liquid Extraction (LLE) | Key Considerations |
| Recovery | ≥95.6%[1][2] | 83.81% - 94.53%[3] | PP generally offers higher and more consistent recovery for Lenvatinib. |
| Matrix Effect | Internal standard normalized CV% ≤2.8%[1][2] | Overall precision of matrix factor: 10.13%[3] | PP methods, when optimized, can effectively minimize matrix effects. |
| Speed & Simplicity | High | Moderate to Low[1] | PP is a simpler and faster technique, amenable to high-throughput workflows. |
| Cost-Effectiveness | High[1][2] | Moderate | PP requires fewer and less expensive reagents and consumables. |
| Complexity | Low[1] | High[1] | LLE is a more complex, multi-step process requiring more analyst skill.[1] |
| Solvent Consumption | Low | High | LLE typically requires larger volumes of organic solvents. |
Experimental Methodologies
Detailed protocols for both protein precipitation and liquid-liquid extraction for the analysis of Lenvatinib in plasma are outlined below. These are representative protocols and may require optimization for specific laboratory conditions and analytical instrumentation.
Protein Precipitation Protocol
This protocol is adapted from a validated LC-MS/MS method for Lenvatinib quantification in human plasma.[1][2]
1. Sample Preparation:
-
To 100 µL of human plasma in a microcentrifuge tube, add a known concentration of an appropriate internal standard.
2. Protein Precipitation:
-
Add 500 µL of methanol (or acetonitrile) to the plasma sample.
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
3. Centrifugation:
-
Centrifuge the sample at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
4. Supernatant Transfer:
-
Carefully transfer the clear supernatant to a clean tube.
5. Analysis:
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable mobile phase.
Liquid-Liquid Extraction Protocol
1. Sample Preparation:
-
To 200 µL of human plasma in a suitable tube, add a known concentration of an internal standard.
2. pH Adjustment (if necessary):
-
Adjust the pH of the plasma sample as required to optimize the extraction of Lenvatinib.
3. Extraction:
-
Add 3 mL of an appropriate organic solvent (e.g., ethyl acetate).
-
Vortex the mixture for 10 minutes to facilitate the transfer of Lenvatinib from the aqueous phase to the organic phase.
4. Centrifugation:
-
Centrifuge the sample at 4000 rpm for 5 minutes to separate the aqueous and organic layers.
5. Organic Layer Collection:
-
Carefully transfer the upper organic layer to a clean tube.
6. Evaporation:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
7. Reconstitution:
-
Reconstitute the dried residue in a specific volume of the mobile phase.
8. Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
Visualizing the Workflow
The following diagram illustrates the key steps involved in both protein precipitation and liquid-liquid extraction for Lenvatinib sample preparation.
Caption: Comparative workflow of Protein Precipitation and Liquid-Liquid Extraction.
Lenvatinib's Mechanism of Action: A Signaling Pathway Overview
Lenvatinib is a multi-targeted tyrosine kinase inhibitor that exerts its anti-cancer effects by blocking several key signaling pathways involved in tumor growth and angiogenesis.
Caption: Lenvatinib inhibits multiple tyrosine kinase signaling pathways.
References
A Researcher's Guide to Inter-Laboratory Variability in Lenvatinib Quantification
For researchers, scientists, and drug development professionals, ensuring consistent and reproducible quantification of Lenvatinib across different laboratories is paramount for the integrity of clinical trials and therapeutic drug monitoring. This guide provides a comparative overview of the performance of common bioanalytical methods, focusing on inter-laboratory variability and presenting supporting experimental data.
Lenvatinib, a multi-targeted tyrosine kinase inhibitor, is a critical therapeutic agent in the treatment of several cancers. Accurate measurement of its concentration in biological matrices is essential for pharmacokinetic studies, dose adjustments, and establishing a clear understanding of its efficacy and toxicity profiles. This guide delves into the methodologies and reported variability associated with the two most prevalent analytical techniques: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Performance Comparison of Lenvatinib Quantification Methods
The choice of analytical method can significantly impact the accuracy and consistency of Lenvatinib quantification. Below is a summary of reported performance data from various validation studies, highlighting the key parameters relevant to inter-laboratory comparison.
Table 1: Inter-Laboratory Cross-Validation of Lenvatinib Quantification by LC-MS/MS
| Laboratory | QC Sample Concentration (ng/mL) | Accuracy (% Bias) Range |
| A | 0.5 - 200 | -5.8 to 3.0 |
| B | 0.5 - 200 | -10.2 to 1.8 |
| C | 0.5 - 200 | -15.3 to -1.2 |
| D | 0.5 - 200 | -7.8 to 1.3 |
| E | 0.5 - 200 | -11.5 to 1.3 |
| Overall | 0.5 - 200 | -15.3 to 3.0 |
Data summarized from a study involving seven bioanalytical methods at five laboratories. The accuracy of quality control (QC) samples was found to be within ±15.3%, and the percentage bias for clinical study samples was within ±11.6%, suggesting that Lenvatinib concentrations can be compared across laboratories when using validated LC-MS/MS methods.[1][2]
Table 2: Comparison of Validation Parameters for LC-MS/MS and HPLC-UV Methods
| Parameter | LC-MS/MS | HPLC-UV |
| Linearity Range | 0.5 - 2000 ng/mL | 10 - 100 µg/mL |
| Accuracy (% Recovery) | 96.3% - 109.0% | 98% - 102% |
| Precision (%RSD) | Intra-day: ≤11.3%, Inter-day: ≤11.3% | Intra-day: <2.0%, Inter-day: <2.0% |
| Limit of Detection (LOD) | ~0.5 ng/mL | 0.48 µg/mL |
| Limit of Quantification (LOQ) | ~1.0 ng/mL | 1.46 µg/mL |
This table compiles data from multiple individual validation studies. While a direct inter-laboratory comparison for HPLC-UV was not available, the validation data from single-laboratory studies provide an indication of the methods' performance capabilities. LC-MS/MS generally offers higher sensitivity (lower LOD and LOQ) compared to HPLC-UV.
Experimental Protocols
Detailed and standardized experimental protocols are the foundation for minimizing inter-laboratory variability. Below are representative methodologies for the quantification of Lenvatinib.
Lenvatinib Quantification by LC-MS/MS
This protocol is based on a validated method for the quantification of Lenvatinib in human plasma.
1. Sample Preparation:
-
Protein Precipitation: To 50 µL of human plasma, add 150 µL of an internal standard solution (e.g., Lenvatinib-d4) in acetonitrile.
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 4000 rpm for 5 minutes.
-
Supernatant Transfer: Transfer the supernatant to a new plate for analysis.
2. Chromatographic Conditions:
-
HPLC System: A validated HPLC system.
-
Column: A suitable C18 analytical column (e.g., Synergi Fusion RP C18).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: A constant flow rate (e.g., 0.4 mL/min).
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for Lenvatinib and the internal standard.
Lenvatinib Quantification by HPLC-UV
This protocol is a representative example for the quantification of Lenvatinib in pharmaceutical dosage forms.
1. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of Lenvatinib reference standard in a suitable diluent (e.g., methanol:water 50:50 v/v) and perform serial dilutions to create calibration standards.
-
Sample Solution: Extract Lenvatinib from the dosage form using the same diluent.
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 column (e.g., YMC C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic mobile phase, for example, a mixture of water and methanol (30:70 v/v).
-
Flow Rate: 0.6 mL/min.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 20 µL.
Visualizing Workflows and Pathways
To further clarify the processes and mechanisms discussed, the following diagrams are provided.
Caption: A generalized workflow for Lenvatinib quantification.
References
- 1. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Lenvatinib-15N,d4 in Incurred Sample Reanalysis: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of stable isotope-labeled internal standards, specifically focusing on Lenvatinib-15N,d4, against non-labeled alternatives in the bioanalysis of Lenvatinib. The use of a stable isotope-labeled internal standard is paramount for achieving accurate and reproducible results in pharmacokinetic and toxicokinetic studies, a necessity underscored by regulatory bodies such as the FDA and EMA. Incurred sample reanalysis (ISR) serves as a critical measure of the reliability of a bioanalytical method.
Superior Reproducibility with Stable Isotope-Labeled Internal Standards
Incurred sample reanalysis is essential to ensure that a bioanalytical method is reproducible for authentic patient or study samples. The acceptance criterion for ISR in small molecule bioanalysis typically requires that for at least two-thirds of the repeated samples, the percentage difference between the original and the reanalyzed concentration should be within ±20% of their mean.
While specific ISR data for this compound is not publicly available, a study utilizing a deuterated form of Lenvatinib (Lenvatinib-d4) as an internal standard provides a strong surrogate for its performance. In this study, the incurred sample reanalysis of 14 patient plasma samples demonstrated excellent reproducibility, with the percentage difference between the initial and repeat analyses ranging from -9.20% to 17.5%[1]. This falls well within the accepted ±20% limit, highlighting the robustness of using a stable isotope-labeled internal standard.
In contrast, while methods using non-labeled, structural analog internal standards can be validated, they are more susceptible to variability caused by matrix effects, extraction inconsistencies, and ionization suppression or enhancement. This can potentially lead to a higher rate of ISR failures, compromising the reliability of study data. The use of a stable isotope-labeled internal standard, which co-elutes with the analyte and has nearly identical physicochemical properties, provides superior correction for these potential sources of error.
Comparative Performance Data
The following table summarizes the performance of a Lenvatinib bioanalytical method using a deuterated internal standard in incurred sample reanalysis, demonstrating its adherence to regulatory guidelines.
| Internal Standard Type | Number of ISR Samples | Range of % Difference | Acceptance Criteria Met |
| Lenvatinib-d4 (Stable Isotope-Labeled) | 14 | -9.20% to 17.5% | Yes (all samples within ±20%) |
Experimental Protocols
A detailed methodology for the bioanalysis of Lenvatinib using a stable isotope-labeled internal standard is crucial for reproducibility. The following is a representative experimental protocol based on a validated LC-MS/MS method.
Sample Preparation
-
Thawing and Centrifugation : Frozen human plasma samples are thawed at room temperature and centrifuged to remove any particulate matter.
-
Protein Precipitation : To a 100 µL aliquot of plasma, add 300 µL of acetonitrile containing the stable isotope-labeled internal standard (e.g., Lenvatinib-d4).
-
Vortexing and Centrifugation : The samples are vortex-mixed for 1 minute and then centrifuged at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Supernatant Transfer : The clear supernatant is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.
-
Reconstitution : The residue is reconstituted in 100 µL of the mobile phase, and an aliquot is injected into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Column : A C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm) is typically used for separation.
-
Mobile Phase : A gradient elution with a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate : A typical flow rate is 0.4 mL/min.
-
Mass Spectrometry : A triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI+) mode.
-
MRM Transitions :
-
Lenvatinib: m/z 427.1 → 370.1
-
Lenvatinib-d4: m/z 431.1 → 374.1
-
Workflow and Pathway Diagrams
To visually represent the experimental and logical processes, the following diagrams are provided.
Experimental workflow for Lenvatinib bioanalysis.
Logical flow of incurred sample reanalysis.
References
A Comparative Guide to Lenvatinib Assay Validation: Aligning with FDA and EMA Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Lenvatinib assay validation parameters with the rigorous standards set by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). As both regulatory bodies have moved towards harmonization under the International Council for Harmonisation (ICH) M10 guideline, this document will serve as a practical resource for ensuring bioanalytical methods for Lenvatinib meet global standards.[1][2][3][4] This guide is intended to aid in the development and validation of robust and reliable assays for the quantification of Lenvatinib in biological matrices.
Lenvatinib is a multi-targeted tyrosine kinase inhibitor used in the treatment of various cancers.[5][6] Accurate measurement of its concentration in biological samples is crucial for pharmacokinetic and toxicokinetic studies, which are fundamental to regulatory submissions.[1][3]
Regulatory Framework: FDA & EMA Harmonization
Historically, the FDA and EMA had separate guidelines for bioanalytical method validation.[2][7] However, with the finalization of the ICH M10 guideline, a significant step has been made towards a unified global standard for bioanalytical method validation, which is now the cornerstone for submissions to both agencies.[1][4] This guide will reference the harmonized principles outlined in ICH M10, while also considering any specific interpretations from the FDA and EMA.
Lenvatinib Signaling Pathway
Lenvatinib exerts its therapeutic effect by inhibiting multiple receptor tyrosine kinases (RTKs) involved in tumor growth, angiogenesis, and metastasis. The following diagram illustrates the key signaling pathways targeted by Lenvatinib.
Caption: Lenvatinib inhibits key signaling pathways involved in cancer progression.
Comparison of Bioanalytical Method Validation Parameters
The following tables summarize the key validation parameters and their acceptance criteria as per the harmonized ICH M10 guideline, which is recognized by both the FDA and EMA. This is followed by a comparison with published data from validated Lenvatinib assays, primarily utilizing Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Table 1: Core Bioanalytical Validation Parameters and Acceptance Criteria (ICH M10)
| Parameter | Acceptance Criteria |
| Calibration Curve | At least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.98. Back-calculated concentrations of standards within ±15% of nominal (±20% at LLOQ). |
| Accuracy | Mean concentration at each QC level (LLOQ, LQC, MQC, HQC) should be within ±15% of the nominal value. |
| Precision | Coefficient of variation (CV) or relative standard deviation (RSD) should not exceed 15% for each QC level (LLOQ, LQC, MQC, HQC). |
| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard (IS) in blank matrix from at least 6 different sources. |
| Matrix Effect | Assessed to ensure precision and accuracy are not compromised. The CV of the IS-normalized matrix factor should be ≤ 15%. |
| Recovery | The recovery of the analyte need not be 100%, but it should be consistent, precise, and reproducible. |
| Stability | Analyte stability should be demonstrated under various conditions: freeze-thaw, short-term (bench-top), long-term, and in-processed samples. The mean concentration of stability samples should be within ±15% of the nominal concentration. |
| Dilution Integrity | If samples are to be diluted, the accuracy and precision of the dilution should be demonstrated. Accuracy and precision should be within ±15%. |
Table 2: Performance Data from Published Lenvatinib LC-MS/MS Assays
| Parameter | Study 1[8][9] | Study 2[6][10] | Study 3[11][12] | Study 4[13] |
| Linearity Range | 9.6–200 ng/mL | Not explicitly stated, but validated according to guidelines. | 10% to 200% of a certain concentration in rat plasma | 10.20-501.60 pg/mL |
| Correlation Coefficient (r²) | > 0.997 | Not explicitly stated, but validated according to guidelines. | 0.999 | ≥ 0.995 |
| Intra-day Accuracy (%) | 95.8–108.3 | Within ±15.3% | Within USFDA guidelines | 95.64-100.08 |
| Inter-day Accuracy (%) | 95.8–108.3 | Within ±15.3% | Within USFDA guidelines | 97.16-100.07 |
| Intra-day Precision (%CV) | < 6.7 | Not explicitly stated, but validated according to guidelines. | Within USFDA guidelines | 1.06-2.42 |
| Inter-day Precision (%CV) | < 6.7 | Not explicitly stated, but validated according to guidelines. | Within USFDA guidelines | 0.03-0.55 |
| Recovery (%) | 66.8 | Not explicitly stated, but validated according to guidelines. | Within USFDA guidelines | Not explicitly stated, but validated according to guidelines. |
| Matrix | Human Plasma | Human Plasma | Rat Plasma | Human Plasma |
Experimental Protocols: A Generalized Lenvatinib LC-MS/MS Assay
The following is a generalized experimental protocol based on common practices reported in the literature for the quantification of Lenvatinib in human plasma.[8][9][13]
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add an internal standard (e.g., a structurally similar compound not present in the matrix).
-
Add 300 µL of a protein precipitation agent (e.g., acetonitrile or methanol).
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.
Chromatographic Conditions
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: Typically in the range of 0.2-0.6 mL/min.
-
Injection Volume: 5-20 µL.
Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
-
Lenvatinib: Precursor ion (e.g., m/z 427.1) to a specific product ion (e.g., m/z 370.1).[13]
-
Internal Standard: A specific precursor-to-product ion transition for the chosen IS.
-
Bioanalytical Method Validation Workflow
The following diagram outlines the logical workflow for the validation of a bioanalytical method according to regulatory guidelines.
Caption: A workflow for bioanalytical method validation.
Conclusion
The validation of a Lenvatinib assay according to FDA and EMA guidelines, now harmonized under ICH M10, is a critical step in drug development. The published literature demonstrates that robust and reliable LC-MS/MS methods can be successfully validated to meet these stringent requirements. By adhering to the principles of selectivity, accuracy, precision, and stability, researchers can ensure the generation of high-quality data for regulatory submissions. This guide provides a framework for understanding the regulatory expectations and a practical starting point for the development and validation of Lenvatinib assays.
References
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. fda.gov [fda.gov]
- 3. id-eptri.eu [id-eptri.eu]
- 4. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Validation of a Liquid Chromatography-Tandem Mass Spectrometric Assay for Quantitative Analysis of Lenvatinib in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benthamscience.com [benthamscience.com]
- 12. benthamdirect.com [benthamdirect.com]
- 13. journals.innovareacademics.in [journals.innovareacademics.in]
Safety Operating Guide
Safe Disposal of Lenvatinib-15N,d4: A Procedural Guide for Laboratory Professionals
The proper disposal of Lenvatinib-15N,d4 is a critical component of laboratory safety and environmental responsibility. As Lenvatinib is an antineoplastic drug, it is classified as a hazardous drug (HD) by the National Institute for Occupational Safety and Health (NIOSH).[1] Therefore, its disposal must adhere to stringent federal, state, and local regulations, such as those outlined by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[1]
The isotopic labels on this compound—Nitrogen-15 and Deuterium (d4)—are stable, non-radioactive isotopes.[2][3] They do not decay or emit radiation, meaning the primary safety concern is not radiological but toxicological, stemming from the parent Lenvatinib compound.[2] Consequently, disposal procedures are dictated by the hazardous nature of the active pharmaceutical ingredient.
Key Principles for Hazardous Drug Disposal
All personnel handling this compound waste must be trained in appropriate procedures to protect themselves and the environment.[1][4] The following table summarizes the core principles for managing this type of waste.
| Principle | Guideline | Regulatory Basis |
| Waste Classification | Lenvatinib is an antineoplastic agent and must be managed as hazardous pharmaceutical waste.[1] | NIOSH List of Hazardous Drugs, EPA RCRA[1] |
| Segregation | All items contaminated with this compound must be segregated from non-hazardous waste streams at the point of generation. | Best practice for hazardous waste management. |
| Prohibition of Sewering | Disposal of hazardous pharmaceuticals down drains or toilets is strictly prohibited.[5] | EPA regulations[5] |
| Containerization | Use designated, clearly labeled, leak-proof containers specifically for hazardous drug waste.[6] | OSHA, EPA, and DOT regulations. |
| Final Disposal | Unused or expired this compound must be disposed of through a licensed hazardous waste contractor, typically via incineration.[5] | EPA RCRA[1][5] |
| Record Keeping | Maintain a detailed log of all hazardous drug waste generated, including dates, types, and quantities.[4] | Facility-specific EHS policies, good laboratory practice. |
Step-by-Step Disposal Protocol for this compound
This protocol provides a step-by-step methodology for the safe handling and disposal of waste generated from research activities involving this compound.
1. Preparation and Personal Protective Equipment (PPE)
-
Before handling this compound or its waste, don appropriate PPE, including double gloves, a disposable gown, and eye protection.
-
Conduct all handling procedures that may generate aerosols or dust within a certified chemical fume hood or biological safety cabinet.
-
Place a plastic-backed absorbent pad on the work surface to contain any potential spills; this pad must be disposed of as hazardous waste after use.[6]
2. Waste Segregation at the Point of Generation Immediately segregate waste into the correct categories as it is generated:
-
Trace-Contaminated Waste: This includes non-sharp items with minimal residual drug, such as empty vials, flasks, absorbent pads, gloves, gowns, and other contaminated lab supplies.
-
Bulk or Unused this compound: This category includes the original drug container with remaining powder, solutions containing the drug, or grossly contaminated materials from a spill cleanup. This is often referred to as "P-listed" or RCRA hazardous waste.[7]
-
Contaminated Sharps: Needles, syringes, glass pipettes, and any other sharp items contaminated with this compound.
3. Proper Containerization
-
Trace-Contaminated Waste: Place directly into a yellow hazardous drug waste container or a yellow bag labeled "Hazardous Drug Waste" or "Trace Chemotherapy Waste".[6] This container must be kept covered with a lid and sealed when not in active use.[6]
-
Bulk or Unused this compound: This waste must be placed in a designated RCRA hazardous waste container. These containers are typically black and must be labeled with the words "Hazardous Waste" and a description of the contents. Consult your institution's Environmental Health and Safety (EHS) department for specific container and labeling requirements.
-
Contaminated Sharps: Dispose of all contaminated sharps immediately into a puncture-resistant, leak-proof sharps container that is clearly labeled for hazardous drug or chemotherapy sharps.
4. Spill Management
-
In case of a spill, use a dedicated chemotherapy spill kit.
-
All materials used for cleanup, including absorbent materials and contaminated PPE, must be disposed of as bulk hazardous drug waste in the designated RCRA container.[7]
5. Storage and Final Disposal
-
When waste containers are full (typically three-quarters), securely seal them.
-
Store the sealed containers in a designated, secure hazardous waste accumulation area away from general lab traffic.
-
Arrange for pickup and final disposal through your institution's EHS department, which will use a licensed hazardous waste management vendor.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound waste streams.
Caption: Waste disposal workflow for this compound.
References
- 1. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 2. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. metsol.com [metsol.com]
- 4. slmfacilities.com [slmfacilities.com]
- 5. michigan.gov [michigan.gov]
- 6. www1.udel.edu [www1.udel.edu]
- 7. ph.health.mil [ph.health.mil]
Safeguarding Researchers: A Comprehensive Guide to Handling Lenvatinib-15N,d4
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount, especially when handling potent compounds like Lenvatinib-15N,d4. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment. By offering procedural, step-by-step guidance, we aim to be your trusted partner in laboratory safety and chemical handling.
This compound, an isotopic analog of a multi-kinase inhibitor used in cancer therapy, is classified as a hazardous compound. The Safety Data Sheet (SDS) for the similar compound Lenvatinib-d4 indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Due to its cytotoxic nature, stringent handling protocols are necessary to minimize exposure and ensure the well-being of laboratory personnel.
Hazard Identification and Exposure Control
While specific occupational exposure limits (OELs) have not been established for this compound, the absence of this data necessitates the adoption of the most rigorous safety precautions for handling cytotoxic and hazardous materials.[1][2][3][4][5] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[1]
Hazard Summary for Lenvatinib-d4
| Hazard Classification | Description |
| Acute Oral Toxicity | Harmful if swallowed. |
| Skin Corrosion/Irritation | Causes skin irritation. |
| Eye Damage/Irritation | Causes serious eye irritation. |
| Specific Target Organ Toxicity | May cause respiratory irritation. |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory when handling this compound. All PPE should be donned before handling the compound and removed in a manner that prevents cross-contamination.
Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves (compliant with ASTM D6978). The outer glove should have a long cuff that covers the gown sleeve. | Prevents skin absorption. Chemotherapy-rated gloves are specifically tested for resistance to permeation by hazardous drugs. |
| Body Protection | Disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and elastic or knit cuffs. | Protects against splashes and contamination of personal clothing. |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Protects against splashes and aerosols to the eyes and face. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder outside of a containment device. | Prevents inhalation of airborne particles. |
Operational Plan for Safe Handling
Adherence to a strict operational workflow is critical to minimize the risk of exposure during the handling of this compound.
Experimental Workflow for Handling this compound
Step-by-Step Handling Procedure:
-
Preparation:
-
Don all required PPE as specified in the table above.
-
Prepare a designated work area, preferably a certified chemical fume hood, by covering the surface with a disposable, absorbent, plastic-backed liner.
-
Ensure a cytotoxic spill kit and designated, clearly labeled cytotoxic waste containers are readily accessible.
-
-
Handling:
-
All manipulations of solid this compound, such as weighing, must be performed within a chemical fume hood to prevent inhalation of the powder.
-
When preparing solutions, do so within the fume hood.
-
Clearly label all containers with the compound name, concentration, and hazard symbols.
-
-
Post-Handling and Decontamination:
-
After handling is complete, decontaminate all surfaces and equipment with an appropriate cleaning agent.
-
Dispose of all contaminated materials, including the absorbent liner, in the designated cytotoxic waste containers.
-
Remove PPE in the reverse order it was donned, being careful to avoid self-contamination. The outer gloves should be removed first.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure. All waste generated from handling this compound is considered cytotoxic waste.
Disposal Workflow
Disposal Procedure:
-
Segregation at the Source:
-
Sharps: All contaminated sharps, such as needles and syringes, must be placed in a clearly labeled, puncture-resistant cytotoxic sharps container.
-
Solid Waste: Contaminated items like gloves, gowns, absorbent pads, and empty vials should be disposed of in a designated, leak-proof plastic bag, which is then placed inside a rigid, labeled cytotoxic waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a sealed, leak-proof container that is clearly labeled as cytotoxic liquid waste.
-
-
Storage and Collection:
-
All cytotoxic waste containers must be sealed when full or at the end of the experiment.
-
Store sealed waste containers in a designated, secure area away from general laboratory traffic until they are collected for disposal.
-
-
Final Disposal:
-
The disposal of cytotoxic waste must be handled by a licensed hazardous waste management company. Do not dispose of this waste with general or biohazardous waste.
-
Maintain detailed records of all cytotoxic waste generated and disposed of in accordance with institutional and regulatory requirements.
-
By implementing these comprehensive safety and handling procedures, research institutions can ensure the protection of their personnel while advancing critical drug development research.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
